3-MERCAPTO-3-METHYL-1-HEXANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-sulfanylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSALIMFZUGITJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435943 | |
| Record name | 3-methyl-3-sulfanylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307964-23-4 | |
| Record name | 3-Mercapto-3-methylhexan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307964-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-3-sulfanylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanol, 3-mercapto-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-mercapto-3-methyl-1-hexanol. It includes a detailed summary of its physicochemical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis, drawing from established methodologies for analogous compounds. A biochemical pathway illustrating its biogenesis from cysteine conjugates is also presented. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
This compound is a chiral thiol and primary alcohol with the molecular formula C₇H₁₆OS.[1] Its chemical structure and key identifiers are presented below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-methyl-3-sulfanylhexan-1-ol |
| CAS Number | 307964-23-4 |
| Molecular Formula | C₇H₁₆OS[1] |
| Molecular Weight | 148.27 g/mol [1] |
| InChI Key | PSALIMFZUGITJC-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCCC(C)(CCO)S[3] |
The physicochemical properties of this compound are crucial for its handling, purification, and use in experimental settings. The following table summarizes key physical and chemical data, largely derived from estimations and publicly available databases.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 220.55 °C (estimated at 760 mmHg) | [4] |
| Vapor Pressure | 0.023 mmHg at 25 °C (estimated) | [4] |
| Flash Point | 87.20 °C (estimated) | [4] |
| logP (o/w) | 2.193 (estimated) | [4] |
| Water Solubility | 1133 mg/L at 25 °C (estimated) | [4] |
| Density | ~0.952 g/cm³ | [3] |
| pKa | Not available | |
| Appearance | Neat liquid | [1] |
| Odor | Passion fruit, black currant, green, fruity | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.3 (s, 3H, -C(CH₃)-), ~1.4-1.6 (m, 4H, -CH₂-CH₂-), ~1.7 (t, 2H, -CH₂-C(SH)-), ~1.8 (s, 1H, -SH), ~3.7 (t, 2H, -CH₂-OH), ~2.5-4.0 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~20-30 (-CH₂-), ~40-50 (-C(SH)-), ~60 (-CH₂-OH) |
| FTIR | ν (cm⁻¹): ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~2550 (S-H stretch), ~1050 (C-O stretch) |
| Mass Spec (MS) | m/z: 148 (M+), fragments corresponding to loss of H₂O, SH, and alkyl chains. |
Experimental Protocols
Synthesis Protocol: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation and Epoxide Ring-Opening
This protocol describes a plausible enantioselective synthesis of (S)-3-mercapto-3-methyl-1-hexanol, adapted from the well-established Sharpless asymmetric epoxidation methodology and subsequent nucleophilic ring-opening of the resulting epoxide.
Workflow for the Synthesis of (S)-3-mercapto-3-methyl-1-hexanol
References
In-Depth Technical Guide: 3-Mercapto-3-methyl-1-hexanol (CAS: 307964-23-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-mercapto-3-methyl-1-hexanol, a volatile thiol of significant interest in the fields of sensory science, microbiology, and organic synthesis. The document details the compound's physicochemical properties, outlines its pivotal role as a key odorant in human axillary sweat, and describes the biochemical pathway responsible for its formation by skin microbiota. Furthermore, this guide presents conceptual and detailed experimental protocols for its chemical synthesis and analytical characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in studies related to olfaction, microbiology, and the development of novel flavor and fragrance compounds.
Introduction
This compound (3M3MH1H) is a sulfur-containing organic compound that has garnered considerable attention for its potent and distinct aroma profile.[1] Initially identified as a major contributor to the characteristic scent of human underarm odor, this molecule is a subject of extensive research in understanding the biochemistry of body odor formation.[1][2] Beyond its biological significance, 3M3MH1H and its stereoisomers possess unique sensory properties, with applications in the flavor and fragrance industry.[1] The presence of both a hydroxyl and a thiol functional group makes it a versatile chiral building block in organic synthesis. This guide aims to consolidate the current knowledge on 3M3MH1H, providing detailed technical information for its study and application.
Physicochemical and Spectroscopic Data
A summary of the known physical, chemical, and spectroscopic data for this compound is presented below. It is important to note that some of the data, particularly physical properties, are estimated values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 307964-23-4 | [1] |
| Molecular Formula | C₇H₁₆OS | [3] |
| Molecular Weight | 148.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (likely) | - |
| Boiling Point | ~250 °C (estimated) | [1] |
| Density | ~0.97 g/cm³ (estimated) | [1] |
| Solubility | Soluble in polar solvents | - |
| InChI Key | PSALIMFZUGITJC-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Characteristic thiol proton signals at ~1.3–1.6 ppm. | [1] |
| ¹³C NMR | Data not readily available in literature. | - |
| FTIR | S-H stretch (~2550 cm⁻¹), Hydroxyl group (~3300 cm⁻¹). | [1] |
| Mass Spectrometry (EI) | Key fragments and their relative intensities. (Data for the related compound 3-(Methylthio)-1-hexanol shows major fragments at m/z 55, 41, 61, 57, 75).[4] For alcohols, common fragmentation includes alpha-cleavage and dehydration (loss of H₂O, M-18).[5] | - |
Biochemical Significance and Signaling Pathway
This compound is a key molecule in the formation of human axillary odor. It is not directly secreted but is generated from an odorless precursor by the enzymatic action of commensal skin bacteria.[2]
The primary precursor is the dipeptide-conjugate, [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine.[6] Specific bacteria, most notably Staphylococcus hominis, transport this precursor into their cytoplasm.[6] Inside the bacterium, a two-step enzymatic process releases the volatile 3M3MH1H. First, a dipeptidase cleaves the glycine (B1666218) residue. Subsequently, a specific carbon-sulfur (C-S) lyase acts on the remaining cysteine conjugate to liberate this compound, which then diffuses out of the cell and evaporates, producing the characteristic body odor.[2][6][7]
Below is a diagram illustrating this biochemical pathway.
Caption: Biochemical pathway of this compound formation.
Experimental Protocols
Chemical Synthesis: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation (Adapted Protocol)
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step 1: Sharpless Asymmetric Epoxidation of 3-Methyl-1-hexen-3-ol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C.
-
To the cooled suspension, add L-(+)-diethyl tartrate (for one enantiomer) or D-(-)-diethyl tartrate (for the other).
-
Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) via syringe and stir the mixture for 30 minutes at -20 °C.
-
Add the substrate, 3-methyl-1-hexen-3-ol, to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral epoxide by flash column chromatography.
Step 2: Epoxide Ring-Opening
-
Dissolve the purified chiral epoxide in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude epithio-alcohol intermediate.
Step 3: Reduction and Hydrolysis (if necessary)
-
If thiourea was used in the previous step, the intermediate will be an isothiouronium salt, which requires hydrolysis (e.g., with aqueous NaOH) to yield the thiol.
-
If a direct nucleophile like NaSH was used, this step may not be necessary.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the components of a sample and to obtain the mass spectrum of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient suitable for eluting a semi-volatile compound (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Injection: Splitless or split injection of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the different protons in the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent can be analyzed in a liquid cell.
-
Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹) and identify characteristic absorption bands for the O-H and S-H stretching vibrations.
Applications and Future Perspectives
This compound holds potential in several areas:
-
Flavor and Fragrance Industry: The distinct aroma profiles of its enantiomers make it a valuable ingredient for creating specific sensory experiences in food and consumer products.[1]
-
Biochemical Research: As a key component of human body odor, it serves as a target molecule for studies on the human microbiome and the development of novel deodorant and antiperspirant technologies.
-
Organic Synthesis: Its bifunctional nature and chirality make it a useful building block for the synthesis of more complex molecules, potentially including pharmaceuticals and other biologically active compounds.
Future research is likely to focus on elucidating the precise enzymatic mechanisms of its formation, exploring the diversity of microorganisms capable of its production, and developing more efficient and scalable synthetic routes to its enantiomerically pure forms. Further investigation into its interaction with human olfactory receptors will also provide deeper insights into the science of smell.
Safety and Handling
Detailed toxicological data for this compound is not widely available. However, as with most thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, often unpleasant odors and can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a multifaceted molecule with significant implications in both biological and chemical sciences. Its role in the intricate ecosystem of the human axilla provides a fascinating model for studying host-microbe interactions and the biochemistry of olfaction. Concurrently, its unique chemical structure presents opportunities for the development of new flavors, fragrances, and synthetic methodologies. This guide has provided a comprehensive overview of the current technical knowledge surrounding this compound, with the aim of facilitating further research and innovation in the field.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 4. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural basis of malodour precursor transport in the human axilla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a C-S lyase inhibitor for the prevention of human body malodor formation: tannic acid inhibits the thioalcohol production in Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that has garnered significant scientific interest due to its profound impact on human sensory perception and its presence in various biological and fermented matrices. Initially identified as a key contributor to human axillary odor, its discovery has since paved the way for extensive research in fields ranging from flavor and fragrance chemistry to microbiology and olfactory science.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of 3M3MH1H, tailored for a scientific audience.
Discovery and Historical Context
The investigation into volatile sulfur compounds (VSCs) has a long history, initially focused on potent and often unpleasant smells.[1] However, the specific identification of this compound is a more recent development, emerging from detailed analyses of the chemical composition of human underarm sweat.[1][2] In the early 2000s, researchers identified (S)-3-methyl-3-sulfanylhexan-1-ol as a major descriptor for the characteristic sulfury and onion-like notes of human axilla-sweat odor.[2] This discovery was pivotal, as it revealed that the malodor was not directly secreted but was the result of bacterial enzymatic action on odorless precursors present in sweat.[1][3] Specifically, a strain of Staphylococcus haemolyticus was found to be highly efficient at converting a cysteinylglycine (B43971) conjugate of the molecule into the volatile and odorous thiol.[3]
Subsequent research has identified 3M3MH1H and its precursors in various other sources, most notably in fermented beverages like wine and beer, where it contributes to desirable fruity and tropical aromas.[4] This has spurred significant research into the biosynthetic pathways of this compound in grapes and hops, and the mechanisms by which yeast releases it during fermentation.
Chemical and Physical Properties
This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-, which possess distinct sensory properties. The (S)-enantiomer is typically associated with sweaty and onion-like odors, while the (R)-enantiomer is described as having fruity, grapefruit-like characteristics.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆OS | [5] |
| Molecular Weight | 148.27 g/mol | [5] |
| CAS Number | 307964-23-4 | [1][5] |
| Boiling Point (est.) | 220.55 °C @ 760.00 mm Hg | [6] |
| Vapor Pressure (est.) | 0.023000 mmHg @ 25.00 °C | [6] |
| Flash Point (est.) | 189.00 °F (87.20 °C) | [6] |
| logP (o/w) (est.) | 2.193 | [6] |
| Solubility | Soluble in alcohol; Water: 1133 mg/L @ 25 °C (est.) | [6] |
| Density | 0.952 g/cm³ | [5] |
Enantioselective Synthesis
Conceptual Experimental Protocol: Sharpless Asymmetric Epoxidation Route
-
Asymmetric Epoxidation: The synthesis would commence with the Sharpless asymmetric epoxidation of a suitable allylic alcohol, such as 3-methyl-1-hexen-3-ol. This reaction utilizes a titanium tetraisopropoxide (Ti(OⁱPr)₄) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, leading to an enantiomerically enriched product (e.g., (2R,3R)-2,3-epoxy-3-methyl-1-hexanol) with high enantiomeric excess (>90% ee).[1]
-
Epoxide Ring-Opening: The chiral epoxide is then subjected to a ring-opening reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetic acid. This step introduces the thiol group at the C3 position.
-
Reduction and Hydrolysis (if necessary): If a protected thiol (e.g., thioacetate) is used, a subsequent hydrolysis step is required to yield the free thiol. If the ring is opened to form an episulfide, a reduction step would be necessary to obtain the final mercapto alcohol.[1]
Occurrence and Biosynthesis
In Human Axillary Sweat
In the human axilla, 3M3MH1H is not directly secreted. Odorless, non-volatile precursors, primarily the cysteinylglycine-S-conjugate, are present in sterile sweat.[1][3] Skin-resident bacteria, particularly Staphylococcus haemolyticus, possess enzymes that cleave this precursor to release the volatile and odorous (S)-3-mercapto-3-methyl-1-hexanol.[2][3]
In Wine and Beer
In wine grapes, particularly Sauvignon blanc, 3M3MH1H exists as non-volatile precursors, primarily S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[5] During alcoholic fermentation, yeast, such as Saccharomyces cerevisiae, utilizes its enzymatic machinery, including cystathionine (B15957) β-lyase (encoded by the STR3 gene), to cleave these precursors and release the free, aromatic thiol.[7][8] Similarly, in beer, precursors from both malt (B15192052) and hops can be converted by yeast to 3M3MH1H, contributing to the beer's aroma profile.[4]
Analytical Methodologies
The analysis of 3M3MH1H and its precursors is challenging due to their low concentrations and the complexity of the matrices in which they are found. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common techniques employed.
GC-MS Analysis of 3M3MH1H in Beer
This protocol is a general guideline based on headspace trap GC-MS methods used for analyzing volatile compounds in beer.
-
Sample Preparation: Beer samples are first decarbonated, often by sonication or sparging with an inert gas. An internal standard (e.g., a deuterated analog of 3M3MH1H) is added for quantification.
-
Extraction: Headspace solid-phase microextraction (HS-SPME) or headspace trap (HS-trap) is commonly used to extract and concentrate the volatile compounds from the sample.[9] The choice of fiber coating (for SPME) or sorbent (for HS-trap) is critical for efficient trapping of thiols.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compound analysis (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Key ions for 3M3MH1H and the internal standard are monitored.[9]
-
-
Quantification: The concentration of 3M3MH1H is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared in a model beer matrix.
HPLC-MS/MS Analysis of 3M3MH1H Precursors in Human Axillary Sweat
This protocol is based on methods used for identifying and analyzing precursors in human sweat.[3]
-
Sample Collection and Preparation: Axillary sweat is collected using absorbent pads. The collected sweat is then extracted from the pads, and proteins are precipitated using a suitable solvent (e.g., ethanol). The sample is centrifuged, and the supernatant is collected and filtered.
-
HPLC Separation:
-
Chromatograph: A high-performance liquid chromatograph.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the precursor molecules (e.g., the cysteinylglycine conjugate of 3M3MH1H) and a suitable internal standard are monitored for quantification.
-
-
Quantification: The concentration of the precursors is determined using a calibration curve prepared with synthesized standards.
Sensory Perception and Olfactory Signaling
3M3MH1H is a potent odorant with a very low detection threshold, meaning it can be perceived by the human nose at extremely low concentrations.[1] The perception of this and other odorants is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
While the specific human olfactory receptor for this compound has not been definitively identified in the reviewed literature, research on the structurally similar and potent onion odorant, 3-mercapto-2-methylpentan-1-ol, has shown it to be a highly specific ligand for the human olfactory receptor OR2M3.[10] This interaction is likely representative of how 3M3MH1H is detected.
The binding of an odorant to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
Table 2: Sensory Data for this compound and Related Compounds
| Compound | Enantiomer | Odor Description | Odor Threshold (in water) | Source |
| This compound | (S)- | Sweaty, onion-like | Not explicitly found | [2] |
| This compound | (R)- | Fruity, grapefruit-like | Not explicitly found | [2] |
| 3-Mercaptohexan-1-ol | Racemic | Tropical fruit, passion fruit, guava, grapefruit, sulfurous | 0.04 ppb | [11] |
| 3-Mercapto-2-methylpentan-1-ol | Racemic | Broth-like, slightly sweaty, onion-like | Detection: ~0.90 ppb; Recognition: ~5 ppb |
Note: Odor thresholds can vary significantly depending on the methodology and the matrix.
Conclusion
The discovery of this compound has significantly advanced our understanding of human body odor and the complex chemistry of flavors and fragrances in fermented products. From its origins as a bacterial metabolite in sweat to its role as a desirable aroma compound in wine and beer, the scientific journey of 3M3MH1H highlights the intricate interplay between chemistry, microbiology, and sensory science. Continued research into its biosynthesis, enantioselective synthesis, and interaction with olfactory receptors will undoubtedly uncover further insights into the world of volatile sulfur compounds and their impact on our perception of the environment.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the precursor of (S)-3-methyl-3-sulfanylhexan-1-ol, the sulfury malodour of human axilla sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 6. This compound, 307964-23-4 [thegoodscentscompany.com]
- 7. dot | Graphviz [graphviz.org]
- 8. escholarship.org [escholarship.org]
- 9. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 10. researchgate.net [researchgate.net]
- 11. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Unique Aroma: A Technical Guide to the Natural Precursors of 3-Mercapto-3-methyl-1-hexanol
An in-depth exploration for researchers, scientists, and drug development professionals into the biogenesis of a key organosulfur compound.
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile thiol recognized for its distinct aroma profile, contributing significantly to the characteristic scent of human axillary sweat. Unlike many other aroma compounds that are directly synthesized and secreted, 3M3MH1H is released from non-volatile, odorless precursors present in natural biological secretions. This guide provides a comprehensive technical overview of the known natural precursors of 3M3MH1H, their biosynthetic pathways, methods for their analysis, and the mechanisms of their conversion to the final volatile compound. The primary focus of current scientific literature is on the precursors found in human sweat, with limited information available on their occurrence in other natural sources such as food and beverages.
The Primary Precursor in Human Axillary Sweat: A Cysteinylglycine (B43971) Conjugate
The predominant natural precursor of this compound identified to date is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine .[1] This dipeptide conjugate is a non-volatile and odorless molecule secreted in human axillary sweat. Its structure is key to understanding the delayed release of the potent aroma of 3M3MH1H.
While the cysteinylglycine conjugate is the main precursor detected in sterile sweat, the broader biosynthetic pathway suggests the potential involvement of related conjugates.[1] Specifically, the corresponding glutathione (B108866) conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-glutathione , and the cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine , are considered potential upstream precursors, although they have not been detected in sterile axillary secretions.[1]
Biosynthesis of the Precursor
The formation of S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine is intrinsically linked to the glutathione S-transferase (GST) detoxification pathway, also known as the mercapturic acid pathway.[2][3] This pathway is a major route for the metabolism of a wide range of electrophilic compounds, both endogenous and xenobiotic.
The proposed biosynthetic pathway for the 3M3MH1H precursor is as follows:
-
Conjugation with Glutathione: The pathway is initiated by the conjugation of an electrophilic substrate with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is often catalyzed by glutathione S-transferases (GSTs).[2][3] The exact endogenous electrophile that leads to the formation of the 3M3MH1H precursor has not been definitively identified.
-
Formation of the Cysteinylglycine Conjugate: The resulting glutathione S-conjugate is then metabolized by the enzyme γ-glutamyltransferase (GGT), which removes the γ-glutamyl residue, yielding the cysteinylglycine S-conjugate.[2][3] This is the primary precursor found in sweat.
-
Formation of the Cysteine Conjugate: Subsequently, a dipeptidase can cleave the glycine (B1666218) residue from the cysteinylglycine conjugate to form the corresponding cysteine S-conjugate.[2]
Enzymatic Release of this compound
The conversion of the non-volatile precursors into the odorous 3M3MH1H is a crucial step mediated by the microflora residing on the human skin, particularly in the axillary region. Specific bacteria, notably species of Corynebacterium and Staphylococcus, possess the necessary enzymatic machinery to cleave the C-S bond of the cysteine and cysteinylglycine conjugates.[4]
The key enzymes involved in this process are cysteine-S-conjugate β-lyases (EC 4.4.1.13).[1][4][5] These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the β-elimination of the amino acid moiety, resulting in the release of the free thiol, pyruvate, and ammonia.[4][6] Studies have identified a cystathionine (B15957) β-lyase from Corynebacterium striatum as being capable of this transformation.[4]
Quantitative Data
Quantitative analysis of the precursors of 3M3MH1H in human axillary sweat has been a subject of investigation, with studies indicating gender-specific differences in their concentrations. However, specific concentration values for S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine are not widely reported in a standardized format. The following table summarizes the available information on related compounds in biological fluids, which can provide a contextual reference.
| Analyte | Biological Fluid | Concentration Range | Reference |
| L-Cysteine | Sweat (Arms) | < 10 µM | [3] |
| Cysteinylglycine | Plasma | 2.50 - 124.25 µM | [7] |
| Glutathione | Plasma | 2.50 - 124.25 µM | [7] |
| Homocysteine | Plasma | 2.50 - 124.25 µM | [7] |
| Various Amino Acids | Sweat (Fingertips) | Variable | [8][9] |
Experimental Protocols
The identification and quantification of the non-volatile precursors of 3M3MH1H require sensitive and specific analytical techniques. The primary method employed in the literature is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), often with Atmospheric Pressure Chemical Ionization (APCI).
Sample Collection and Preparation
-
Sweat Collection: Axillary sweat is collected from subjects, typically after a period of physical activity to induce sweating. It is crucial to ensure the collected sweat is sterile to prevent premature enzymatic conversion of the precursors.
-
Extraction: The collected sweat is often fractionated to separate the non-volatile components from other constituents. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the thiol groups in the precursors can be derivatized. However, for direct analysis of the S-conjugates, derivatization may not be necessary if using a sufficiently sensitive mass spectrometer.
HPLC-MS/MS Analysis
A detailed protocol for the analysis of thiol precursors, adapted from methodologies for similar compounds, is outlined below.[4][5]
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is typically used (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 10-20 minutes is employed to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is essential for selective and sensitive detection.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been specifically mentioned for the analysis of these precursors.[1]
-
Ionization Mode: Positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the target analytes and their stable isotope-labeled internal standards.
-
Conclusion and Future Perspectives
The primary known natural precursor of the potent aroma compound this compound is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, found in human axillary sweat. Its biosynthesis is linked to the glutathione detoxification pathway, and its conversion to the volatile thiol is mediated by the enzymatic activity of the skin microbiome. While the understanding of this specific precursor has advanced, several areas warrant further investigation.
The identification of the initial electrophilic substrate in the biosynthetic pathway remains an open question. Furthermore, a comprehensive quantitative analysis of the precursor concentrations in a larger cohort, considering factors such as age, diet, and genetic background, would be of significant value. Finally, exploring the potential existence of 3M3MH1H precursors in other natural sources, particularly in food and beverages where its analogue 3-mercaptohexan-1-ol is prevalent, could unveil new dimensions of flavor and aroma chemistry. Such research would not only enhance our fundamental understanding of natural product biosynthesis but also have potential applications in the fields of personal care, food science, and diagnostics.
References
- 1. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 7. Simultaneous determination of glutathione, cysteine, homocysteine, and cysteinylglycine in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of amino acids in small volumes of human sweat collected from fingertips of healthy subjects at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of amino acids in small volumes of palm sweat samples - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound of significant interest due to its primary role as a key contributor to human axillary odor. Its potent and distinct aroma profile has also led to its identification in various food products, including wine, where it can impact the sensory characteristics. The biosynthesis of 3M3MH1H is a fascinating example of a multi-stage process involving both human metabolism and the enzymatic activity of the skin microbiome. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 3M3MH1H, detailing the formation of its odorless precursor and the subsequent microbial enzymatic release of the volatile thiol. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Two-Stage Biosynthetic Pathway of this compound
The formation of 3M3MH1H is not a direct biosynthetic route but rather a two-stage process:
-
Formation of an Odorless Precursor: In the human body, a non-volatile, odorless precursor molecule is synthesized and subsequently secreted in axillary sweat. This precursor is the S-conjugated form of 3M3MH1H.
-
Enzymatic Cleavage by Axillary Microbiota: Commensal bacteria residing in the axilla, primarily from the Corynebacterium genus, produce enzymes that cleave the precursor, releasing the volatile and odorous 3M3MH1H.
Stage 1: Biosynthesis of the Odorless Precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine
The primary precursor to 3M3MH1H secreted in human sweat has been identified as S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine . The formation of this dipeptide conjugate is believed to follow the well-established mercapturic acid pathway, a major route for the detoxification of xenobiotics and endogenous electrophilic compounds.
While the specific enzymes involved in the biosynthesis of the C7 alcohol backbone, 1-(2-hydroxyethyl)-1-methylbutanol, are not yet fully elucidated, it is hypothesized to be derived from branched-chain amino acid metabolism or related pathways. Following its formation, this alcohol is thought to undergo conjugation with glutathione (B108866) (GSH).
The key steps in the formation of the precursor are:
-
Glutathione Conjugation: A putative Glutathione S-transferase (GST) catalyzes the conjugation of the C7 alcohol, likely an electrophilic derivative, with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).
-
Degradation of the Glutathione Moiety: The resulting glutathione conjugate is then sequentially broken down by peptidases.
-
A γ-glutamyltransferase (GGT) removes the glutamyl residue.
-
A dipeptidase then cleaves the glycine (B1666218) residue, yielding the S-cysteine conjugate. However, in the case of 3M3MH1H, the secreted precursor is the cysteinyl-glycine dipeptide conjugate.
-
dot
Stage 2: Bacterial Release of this compound
The odorless precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, is secreted onto the skin surface via apocrine sweat glands. There, it is metabolized by specific bacteria of the axillary microbiome. Corynebacterium species are the principal organisms responsible for the release of 3M3MH1H. The enzymatic cleavage is a two-step process:
-
Dipeptide Cleavage: A dipeptidase produced by Corynebacterium species first hydrolyzes the peptide bond between the cysteine and glycine residues of the precursor, releasing glycine and forming the S-cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine.
-
C-S Bond Cleavage: A specific carbon-sulfur (C-S) β-lyase , also produced by Corynebacterium species, then catalyzes the cleavage of the C-S bond of the S-cysteine conjugate. This reaction releases this compound, along with pyruvate (B1213749) and ammonia.
dot
Quantitative Data
Quantitative understanding of the biosynthesis of 3M3MH1H is crucial for developing effective odor-controlling strategies. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.
Table 1: Kinetic Parameters of C-S β-Lyases
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Corynebacterium jeikeium | S-benzyl-L-cysteine | 0.28 | 160 | [1] |
| Corynebacterium jeikeium | Cys-Gly-(S)-conjugate of 3M3MH1H | - | 25-fold lower than with S-benzyl-L-cysteine | [1] |
Note: Specific kinetic data for the dipeptidase and C-S β-lyase from axillary Corynebacterium species acting on the 3M3MH1H precursor are limited in the literature. The data presented are for related enzymes and substrates, providing an indication of their activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 3M3MH1H biosynthesis pathway.
Protocol 1: Quantification of 3M3MH1H Precursors in Sweat by HPLC-MS/MS
This protocol is adapted from methods used for the analysis of similar thiol precursors in biological matrices.[2][3]
1. Sample Collection and Preparation: a. Collect axillary sweat samples using absorbent pads. b. Extract the sweat from the pads by centrifugation. c. Spike the sweat sample with a known concentration of a stable isotope-labeled internal standard (e.g., deuterated S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine). d. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
2. HPLC Separation: a. Use a reversed-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). c. Set a flow rate of 0.4 mL/min.
3. MS/MS Detection: a. Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. b. Operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
4. Quantification: a. Construct a calibration curve using known concentrations of the 3M3MH1H precursor standard. b. Quantify the precursor in the sweat sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
dot
References
- 1. The Sequential Action of a Dipeptidase and a β-Lyase Is Required for the Release of the Human Body Odorant 3-Methyl-3-sulfanylhexan-1-ol from a Secreted Cys-Gly-(S) Conjugate by Corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Olfactory Characteristics of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1O) is a potent volatile thiol recognized for its significant impact on the aroma profile of various natural products, most notably in the context of food and beverage chemistry, as well as its role as a key component of human axillary sweat.[1] Its extremely low odor threshold means it can exert a considerable sensory effect even at trace concentrations.[1] This technical guide provides an in-depth overview of the olfactory characteristics, analytical methodologies, and biochemical origins of 3M3MH1O, tailored for professionals in research and development. The chirality of this molecule plays a crucial role in its aroma profile, with its enantiomers possessing distinct sensory properties.[1]
Olfactory Profile and Stereochemistry
The sensory perception of this compound is highly dependent on its stereochemistry. The molecule has a chiral center at the C3 position, leading to two enantiomers, (R)-3-mercapto-3-methyl-1-hexanol and (S)-3-mercapto-3-methyl-1-hexanol, each with a unique and distinct aroma profile.
The (R)-enantiomer is generally characterized by pleasant, fruity notes. Descriptions often include grapefruit, passion fruit, and black currant aromas.[1] This enantiomer is often associated with the desirable "exotic" fruit notes in certain foods and beverages.
In contrast, the (S)-enantiomer possesses a more complex and often less desirable aroma profile. It is described as having green, herbaceous, and even onion-like or sweaty notes.[1] This enantiomer is a significant contributor to the characteristic scent of human underarm sweat.
This stark difference in the olfactory perception of the two enantiomers underscores the high specificity of human olfactory receptors.
Quantitative Olfactory Data
Precise, universally agreed-upon quantitative data for the odor threshold of this compound is not extensively documented in publicly available literature. However, it is widely acknowledged to be a potent odorant with a very low detection threshold.[1][2]
For illustrative purposes, the following table presents the odor detection thresholds for the closely related and well-studied compound, 3-mercaptohexan-1-ol (3MH), which is a key aroma compound in Sauvignon Blanc wines. It is important to note that these values are for 3MH and not 3M3MH1O, but they provide a relevant context for the potency of similar volatile thiols.
Table 1: Odor Detection Thresholds of 3-Mercaptohexan-1-ol (3MH) Enantiomers in a Hydroalcoholic Solution
| Enantiomer | Odor Descriptor | Odor Detection Threshold (ng/L) |
| (R)-3-mercaptohexan-1-ol | Grapefruit | 50 |
| (S)-3-mercaptohexan-1-ol | Passion fruit | 60 |
Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.
Table 2: Concentration Ranges of 3-Mercaptohexan-1-ol (3MH) in Wine
| Wine Type | Typical Concentration Range (ng/L) |
| Sauvignon Blanc | 26 - 18,000 |
Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.
Experimental Protocols
The analysis of potent, reactive, and often low-concentration volatile thiols like this compound requires specialized and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a pivotal method for characterizing the sensory impact of individual volatile compounds in a complex mixture.
Gas Chromatography-Olfactometry (GC-O) for Thiol Analysis
Objective: To separate volatile compounds and identify those that are odor-active by using a human assessor as a detector.
Methodology:
-
Sample Preparation:
-
Extraction: For liquid samples like wine, a common method is liquid-liquid extraction with a solvent such as dichloromethane, followed by a specific purification step for thiols. This can involve the use of a resin containing p-hydroxymercuribenzoate, which selectively binds thiols. The thiols are then released by adding a reducing agent like cysteine.
-
Derivatization (Optional but often necessary for stability and volatility): Thiols can be derivatized to improve their chromatographic properties and stability.
-
-
Gas Chromatographic Separation:
-
Instrument: A gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds.
-
Injection: A split/splitless or cool-on-column injector is used to introduce the sample extract into the GC.
-
Column: A non-polar or mid-polar capillary column is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points and interactions with the stationary phase.
-
-
Olfactometric Detection:
-
Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., Mass Spectrometer - MS) and a sniffing port.
-
Sniffing Port: The sniffing port is a heated transfer line that delivers a portion of the column effluent to a trained human assessor. Humidified air is typically mixed with the effluent to prevent nasal dehydration.
-
Data Collection: The assessor records the time, duration, and a descriptor of any odor perceived. This data is then aligned with the chromatogram from the conventional detector.
-
-
Compound Identification:
-
The retention time of the odor event is matched with the retention time of a peak on the mass spectrometer's chromatogram.
-
The mass spectrum of the corresponding peak is then used to identify the compound, often confirmed by comparison with the retention time and mass spectrum of an authentic standard.
-
Biochemical Pathway of Thiol Formation in a Biological Matrix
While the specific biogenesis of this compound is not as extensively detailed as that of other thiols, the formation of the structurally similar and well-researched 3-mercaptohexan-1-ol (3MH) in Sauvignon Blanc grapes and wine provides a robust and illustrative model for the biogenesis of volatile thiols in a biological system.
The formation of 3MH is a multi-step process that begins with precursors in the grape and is completed by yeast during alcoholic fermentation.
Key Steps in the Biogenesis of 3-Mercaptohexan-1-ol (3MH):
-
Precursor Formation in Grapes: The initial precursor is (E)-2-hexenal, a C6 aldehyde formed from the oxidation of fatty acids in the grape.
-
Glutathione (B108866) Conjugation: (E)-2-hexenal reacts with glutathione (GSH), a tripeptide, to form a non-volatile, odorless glutathione conjugate (Glut-3MH).
-
Enzymatic Cleavage: During fermentation, yeast enzymes cleave the glutathione conjugate.
-
A γ-glutamyltranspeptidase removes the glutamyl residue.
-
A peptidase removes the glycine (B1666218) residue, leaving the cysteine conjugate (Cys-3MH).
-
-
Release of the Volatile Thiol: A yeast carbon-sulfur β-lyase then cleaves the C-S bond in Cys-3MH, releasing the volatile and odorous 3-mercaptohexan-1-ol.
Conclusion
This compound is a potent aroma compound with a pronounced impact on the sensory profile of various products, largely dictated by its stereochemistry. The (R)-enantiomer typically imparts fruity notes, while the (S)-enantiomer is associated with green and sweaty aromas. While its extremely low odor threshold is well-recognized, specific quantitative data remains elusive in readily available literature. The analysis of this and similar thiols relies on sophisticated techniques like Gas Chromatography-Olfactometry to correlate chemical identity with sensory perception. The biogenesis of the related thiol, 3-mercaptohexan-1-ol, provides a valuable model for understanding the formation of these impactful aroma compounds from non-volatile precursors in biological systems. Further research is warranted to fully elucidate the quantitative sensory characteristics and specific formation pathways of this compound in various matrices.
References
The Pivotal Role of 3-Mercapto-3-Methyl-1-Hexanol in Human Axillary Odor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human axillary odor is a complex biological phenomenon primarily driven by the microbial transformation of odorless precursors secreted from apocrine glands. Among the myriad of volatile compounds contributing to this scent profile, 3-mercapto-3-methyl-1-hexanol (3M3H1H) stands out as a key contributor to the characteristic and often pungent malodor. This technical guide provides an in-depth exploration of the multifaceted role of 3M3H1H in human axillary sweat, detailing its biochemical formation, the genetic and microbial factors influencing its production, and the analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of human olfaction, microbiology, and the development of novel deodorant and antiperspirant technologies.
Introduction
The distinctive scent of human axillary sweat is not a direct product of secretion but rather the result of a complex interplay between host genetics, apocrine gland secretions, and the resident skin microbiome. While sterile apocrine sweat is virtually odorless, it contains a rich milieu of non-volatile precursor molecules. Specific bacteria inhabiting the axillary vault metabolize these precursors, releasing a bouquet of volatile organic compounds (VOCs) that constitute the characteristic body odor.
One of the most potent and impactful of these VOCs is this compound (3M3H1H), a sulfur-containing alcohol. Its extremely low odor detection threshold means that even minute quantities can significantly contribute to the perception of axillary malodor. Understanding the complete pathway of 3M3H1H formation, from genetic predisposition to microbial enzymatic action, is paramount for the development of effective strategies to control and mitigate body odor. This guide will systematically dissect the journey of 3M3H1H, from its origins within the apocrine gland to its release and perception.
Biochemical Formation of this compound
The generation of volatile 3M3H1H is a multi-step process that begins with the secretion of odorless precursors from the apocrine sweat glands. The key precursor molecule is the dipeptide conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine (Cys-Gly-3M3H1H)[1].
The Role of the ABCC11 Transporter
The journey of the 3M3H1H precursor starts with the ATP-binding cassette (ABC) transporter protein, ABCC11, which is highly expressed in apocrine glands. Genetic variations in the ABCC11 gene are a major determinant of axillary odor. A single nucleotide polymorphism (SNP) (rs17822931) in this gene, leading to a G to A substitution, is strongly correlated with a dry earwax phenotype and a significant reduction in axillary odor, particularly in East Asian populations.
The functional ABCC11 transporter is responsible for the efflux of a glutathione-conjugated precursor, S-(1-(2-hydroxyethyl)-1-methylbutyl)glutathione (GSH-3M3H1H), into the lumen of the apocrine gland. Individuals with the A allele possess a non-functional transporter, leading to a lack of precursor secretion and consequently, a diminished axillary odor.
Precursor Maturation and Secretion
Within the apocrine gland, the GSH-3M3H1H is partially processed by the enzyme γ-glutamyltransferase (GGT) to form the dipeptide precursor, Cys-Gly-3M3H1H[1]. This odorless precursor is then secreted onto the skin surface as a component of apocrine sweat.
Microbial Biotransformation
The final and crucial step in the formation of odorous 3M3H1H is the enzymatic action of the resident axillary microbiota. Specific species of bacteria, most notably Staphylococcus hominis, possess the necessary enzymes to cleave the Cys-Gly-3M3H1H precursor[2][3]. This cleavage releases the volatile and odorous 3M3H1H. Other bacteria, such as Staphylococcus haemolyticus, have also been implicated in this process[4][5]. The enzymatic activity involves a C-S β-lyase that breaks the carbon-sulfur bond, liberating the free thiol.
Quantitative Data
The concentration of 3M3H1H and its precursors can vary significantly between individuals due to genetic factors, microbial populations, and hygiene practices. The following tables summarize available quantitative data.
Table 1: Concentration of 3M3H1H Precursor in Human Axillary Sweat
| Compound | Concentration Range | Sample Type | Reference |
| Cys-Gly-3M3H1H | Readily detectable | Sterile Axillary Sweat | [1] |
Note: Specific concentration ranges for Cys-Gly-3M3H1H in sterile axillary sweat are not widely reported in the literature, but its presence is confirmed.
Table 2: Odor Characteristics and Threshold of 3M3H1H Enantiomers
| Enantiomer | Odor Description | Odor Threshold | Reference |
| (S)-3-mercapto-3-methyl-1-hexanol | Sweat, Onion-like | Very low (pg/L range) | [4][6][7] |
| (R)-3-mercapto-3-methyl-1-hexanol | Fruity, Grapefruit-like | Very low (pg/L range) | [4][6][7] |
Note: The (S)-enantiomer is the major form found in axillary sweat and is more closely associated with the characteristic malodor[4][6]. Precise, universally agreed-upon odor threshold values are difficult to establish and can vary based on the methodology used.
Experimental Protocols
The study of 3M3H1H requires meticulous experimental procedures to ensure accurate and reproducible results. The following sections detail key protocols.
Axillary Sweat Collection
Objective: To collect sterile axillary sweat containing odor precursors for subsequent analysis or in vitro incubation.
Materials:
-
Sterile cotton pads or swabs
-
Sterile forceps
-
Sterile saline solution
-
Sterile collection tubes (e.g., 15 mL or 50 mL conical tubes)
-
Ice box
Procedure:
-
Subject Preparation: Instruct subjects to wash their axilla with a non-perfumed soap and water and to refrain from using deodorants or antiperspirants for at least 24 hours prior to collection.
-
Site Preparation: Clean the axillary vault of the subject with a sterile cotton pad soaked in 70% ethanol or isopropanol to reduce the surface microbial load. Allow the area to air dry completely.
-
Sweat Induction: Induce sweating through physical exercise (e.g., stationary cycling for 20-30 minutes) or by placing the subject in a warm environment.
-
Collection: Using sterile forceps, place a pre-weighed sterile cotton pad under the arm and have the subject lower their arm to hold it in place.
-
Sample Retrieval: After a sufficient amount of sweat has been collected (typically 15-30 minutes), use sterile forceps to remove the cotton pad and place it in a sterile collection tube.
-
Extraction: Add a known volume of sterile saline solution to the tube and vortex thoroughly to extract the sweat from the pad.
-
Storage: Centrifuge the tube to pellet any debris and transfer the supernatant to a new sterile tube. Store the sterile sweat sample at -80°C until analysis.
In Vitro Model of Axillary Odor Formation
Objective: To simulate the bacterial production of 3M3H1H from its precursor in a controlled laboratory setting.
Materials:
-
Sterile axillary sweat (collected as per Protocol 4.1) or a synthetic sweat medium containing Cys-Gly-3M3H1H.
-
Axillary bacterial isolates (e.g., Staphylococcus hominis) cultured in an appropriate growth medium.
-
Sterile, airtight incubation vials (e.g., headspace vials).
-
Incubator set at 37°C.
Procedure:
-
Bacterial Preparation: Culture the desired bacterial strain to the late logarithmic phase of growth. Harvest the cells by centrifugation, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 1.0).
-
Incubation Setup: In a sterile headspace vial, combine a specific volume of sterile axillary sweat or synthetic sweat with a small inoculum of the prepared bacterial suspension. A control vial containing only the sweat sample (no bacteria) should also be prepared.
-
Incubation: Seal the vials and incubate them at 37°C for a defined period (e.g., 6, 12, or 24 hours) to allow for bacterial metabolism.
-
Analysis: Following incubation, analyze the headspace of the vials for the presence of volatile 3M3H1H using GC-MS or GC-O (as per Protocol 4.3).
GC-MS Analysis of this compound
Objective: To identify and quantify 3M3H1H in sweat samples.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Headspace autosampler or Solid Phase Microextraction (SPME) setup.
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).
GC-MS Parameters (Example):
-
Injection: Headspace injection or SPME fiber desorption.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Ramp: 10°C/minute to 240°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard of 3M3H1H.
-
Quantification: Using a calibration curve generated from standards of 3M3H1H. An internal standard can be used for improved accuracy.
Visualizations
Biochemical Pathway of 3M3H1H Formation
Caption: Biochemical pathway of this compound (3M3H1H) formation.
Experimental Workflow for 3M3H1H Analysis
References
- 1. Structural basis of malodour precursor transport in the human axilla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Thioalcohol Production in Human Body Odor - Be part of the knowledge - ReachMD [reachmd.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the precursor of (S)-3-methyl-3-sulfanylhexan-1-ol, the sulfury malodour of human axilla sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 307964-23-4 | Benchchem [benchchem.com]
The Pivotal Role of 3-Mercapto-3-methyl-1-hexanol in Food and Beverage Aroma: A Technical Guide
Authored for Researchers, Scientists, and Product Development Professionals
Abstract
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, volatile sulfur compound that plays a crucial role in the aroma profile of a diverse range of food and beverage products. Characterized by its distinct fruity and tropical notes, reminiscent of passion fruit and black currant, this thiol is a key contributor to the desirable sensory attributes of wine, beer, and various fruit juices.[1][2] Its extremely low odor threshold makes it a significant aroma component even at trace concentrations.[3][4] This technical guide provides an in-depth exploration of the chemical properties, sensory characteristics, natural occurrence, and biochemical formation of 3M3MH1H. Furthermore, it details the analytical methodologies for its quantification and outlines a representative experimental protocol, offering a comprehensive resource for researchers and industry professionals working in flavor science and product development.
Introduction
Volatile sulfur compounds (VSCs) are a class of molecules renowned for their profound impact on the aroma of foods and beverages, often possessing exceptionally low odor thresholds.[2] Among these, this compound (3M3MH1H) has emerged as a significant contributor to the desirable fruity and exotic aromas in numerous products. Initially identified as a key odorant in human axillary sweat, its presence and importance in the flavor profiles of wine, beer, and other fermented beverages have been extensively studied.[3] This guide aims to consolidate the current scientific understanding of 3M3MH1H, providing a technical overview for professionals engaged in food and beverage research and development.
Chemical and Sensory Properties
This compound is a primary alcohol containing a tertiary thiol group.[3] Its chemical structure is fundamental to its characteristic aroma and reactivity.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆OS | [3] |
| Molecular Weight | 148.27 g/mol | [3] |
| CAS Number | 307964-23-4 | [3] |
| Boiling Point | 220.55 °C (estimated) | [2][5] |
| logP (o/w) | 2.193 (estimated) | [2][5] |
| Solubility | Soluble in alcohol, slightly soluble in water (1133 mg/L at 25°C, estimated) | [2][5] |
The sensory perception of 3M3MH1H is a critical aspect of its importance in food and beverage aroma. It is characterized by potent fruity notes, often described as passion fruit, black currant, and green fruity.[1][2] The molecule exists as two enantiomers, (R)- and (S)-3-mercapto-3-methyl-1-hexanol, which exhibit distinct aromatic properties. The (R)-isomer is associated with grapefruit and passion fruit aromas, while the (S)-isomer is described as having more herbaceous and even onion-like notes.[6]
The odor threshold of a closely related and more extensively studied compound, 3-mercaptohexan-1-ol (3MH), provides a strong indication of the potency of 3M3MH1H.
Table 2: Odor Thresholds of Related Volatile Thiols
| Compound | Odor Threshold (in water) | Aroma Description | Reference |
| 3-Mercaptohexan-1-ol (3MH) | 60 ng/L | Grapefruit, passion fruit | [5] |
| 3-Mercaptohexyl acetate (B1210297) (3MHA) | 4 ng/L | Passion fruit, box tree | [5] |
Occurrence in Food and Beverages
This compound, and its close analogue 3-mercaptohexan-1-ol, are significant aroma contributors in a variety of fermented beverages and fruits.
Table 3: Concentration of 3-Mercaptohexan-1-ol (3MH) in Various Food and Beverage Products
| Product | Concentration Range | Reference |
| Sauvignon Blanc Wine | 26 - 18,000 ng/L | [7] |
| Hops (various cultivars) | 10 - 120 µg/kg | [8][9] |
The concentration of these volatile thiols is highly dependent on the raw materials (e.g., grape or hop variety), processing conditions, and the specific yeast strains used during fermentation.[9]
Biochemical Formation Pathway
This compound is not typically present in its free, odorous form in the raw agricultural materials. Instead, it is released during fermentation from non-volatile, odorless precursors.[3] The primary pathway involves the enzymatic cleavage of S-cysteine or S-glutathione conjugates.
The biogenesis begins with the formation of a glutathionylated precursor, which is then catabolized to the corresponding cysteinylated precursor. The final and crucial step is the release of the volatile thiol by a yeast enzyme with β-lyase activity.
Analytical Methodologies
The quantification of this compound in complex food and beverage matrices is challenging due to its low concentrations and high reactivity. The most common and effective analytical technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a representative method for the quantification of 3M3MH1H in wine.
1. Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Add an appropriate amount of a suitable internal standard (e.g., a deuterated analogue of 3M3MH1H or a structurally similar compound not present in the sample).
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.
-
Incubation: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.
3. GC-MS Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using specific ions for 3M3MH1H and the internal standard. Full scan mode can be used for qualitative identification.
-
Conclusion
This compound is a high-impact aroma compound that significantly influences the sensory profile of many food and beverage products. Its characteristic fruity and tropical notes are highly desirable in the flavor industry. Understanding its chemical properties, sensory attributes, natural occurrence, and biochemical formation is essential for controlling and optimizing the aromatic quality of these products. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of 3M3MH1H, enabling researchers and product developers to harness its potential in creating appealing and high-quality consumer products. Further research into the specific concentrations of 3M3MH1H in a wider range of food matrices and the factors influencing its formation will continue to be a valuable area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 307964-23-4 [thegoodscentscompany.com]
- 3. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. infowine.com [infowine.com]
- 6. The 3-Mercapto-3-methylhexan-1-ols [leffingwell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Enigmatic Aroma Compound: A Technical Guide to the Natural Occurrence of 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol is a potent, sulfur-containing organic compound that plays a significant role in the aroma profiles of various natural products. Despite its presence in trace amounts, its low odor threshold makes it a key contributor to the characteristic scents of many fruits, beverages, and even human sweat. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, the analytical methodologies for its detection and quantification, and the current understanding of its biosynthetic pathways.
Natural Occurrence and Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, 3-mercaptohexan-1-ol (3MH). The data for 3MH provides a valuable proxy for understanding the potential distribution and concentration ranges of this compound in various natural matrices.
Table 1: Quantitative Data for 3-Mercaptohexan-1-ol (3MH) in Various Natural Sources
| Natural Source | Matrix | Concentration Range | Reference(s) |
| Grapes & Wine | |||
| Sauvignon Blanc Wine | 200 - 18,000 ng/L | [1] | |
| Sauvignon Blanc Juice | Precursors vary significantly | [2][3] | |
| Hops & Beer | |||
| Hop Pellets (various cultivars) | 10 - 120 µg/kg | [4] | |
| Beer (hopped with various cultivars) | 35 - 59 ng/L | ||
| Tropical Fruits | |||
| Passion Fruit | Present, contributes to aroma | [5] | |
| Guava | Present, contributes to aroma | [5] |
It is important to note that the concentration of these volatile thiols can be influenced by factors such as grape variety, hop cultivar, ripeness, processing methods, and fermentation conditions.[1][3][4]
Biosynthesis of this compound
The formation of this compound in natural systems occurs through the enzymatic release from non-volatile, odorless precursors.[6] The biosynthetic pathway is believed to be analogous to that of other volatile thiols, such as 3-mercaptohexan-1-ol. This process begins with the conjugation of the thiol to amino acids, forming S-cysteine or S-glutathione conjugates. These precursors are then transported and subsequently cleaved by specific enzymes to release the volatile and odorous thiol.
The formation of the tertiary thiol structure of this compound likely involves the addition of a sulfur nucleophile to a tertiary carbocation intermediate derived from a precursor molecule.
References
- 1. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. infowine.com [infowine.com]
- 4. researchgate.net [researchgate.net]
- 5. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 307964-23-4 | Benchchem [benchchem.com]
Physical and chemical specifications of 3-MERCAPTO-3-METHYL-1-HEXANOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol is a volatile thiol compound of significant interest across various scientific disciplines. It is a key contributor to the characteristic aroma of certain fruits and is notably recognized as a crucial component of human axillary sweat, playing a primary role in body odor.[1] Its bifunctional nature, containing both a hydroxyl and a thiol group, makes it a versatile molecule in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biochemical signaling pathways.
Physical and Chemical Specifications
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in experimental settings, and for analytical method development.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆OS | [1][2][3] |
| Molecular Weight | 148.27 g/mol | [1][2][3] |
| Appearance | Neat (liquid) | [2] |
| Boiling Point | 220.55 °C (estimated at 760 mmHg) | [4][5] |
| Density | 0.952 g/cm³ | [3] |
| Vapor Pressure | 0.023 mmHg at 25 °C (estimated) | [4][5] |
| Flash Point | 87.20 °C (189.00 °F) (estimated) | [4][5] |
| Solubility in water | 1133 mg/L at 25 °C (estimated) | [4] |
| Solubility in other solvents | Soluble in alcohol | [4] |
| logP (o/w) | 2.193 (estimated) | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 307964-23-4 | [1][2][6] |
| InChI | InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3 | [1][2] |
| InChIKey | PSALIMFZUGITJC-UHFFFAOYSA-N | [1] |
| SMILES | CCCC(C)(S)CCO | [3] |
| Synonyms | 3-Mercapto-3-methylhexan-1-ol, 3-Methyl-3-mercapto-1-hexanol, 3-Methyl-3-sulfanyl-1-hexanol | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques for similar volatile sulfur compounds.
Synthesis via Sharpless Asymmetric Epoxidation
A well-established method for the enantioselective synthesis of chiral alcohols like this compound is the Sharpless asymmetric epoxidation.[7] This method allows for the controlled introduction of chirality, which is crucial as the sensory properties of different enantiomers can vary significantly. The synthesis involves a multi-step process starting from a suitable allylic alcohol.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol:
-
Asymmetric Epoxidation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve titanium(IV) isopropoxide and the chiral ligand (e.g., (+)-diethyl tartrate) in a dry, non-polar solvent like dichloromethane (B109758) at -20°C.
-
Add the substrate, 3-methyl-1-hexen-3-ol, to the cooled solution.
-
Slowly add tert-butyl hydroperoxide (TBHP) while maintaining the temperature at -20°C.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by adding a quenching agent and purify the resulting chiral epoxide by column chromatography.
-
-
Epoxide Ring-Opening:
-
Dissolve the purified chiral epoxide in a suitable solvent.
-
Add a sulfur nucleophile, such as potassium thioacetate, and heat the reaction mixture to facilitate the ring-opening.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.
-
-
Reduction and Hydrolysis:
-
Dissolve the resulting epithio-alcohol intermediate in an anhydrous ether solvent.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.
-
After the reduction is complete, quench the reaction carefully with water and a basic solution.
-
Extract the final product, this compound, and purify by distillation or column chromatography.
-
Analysis by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
The analysis of volatile sulfur compounds like this compound is effectively performed using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive for detecting trace levels of volatile compounds in various sample matrices.
Experimental Workflow for Analysis:
References
- 1. 3-Mercapto-3-methylhexan-1-ol | C7H16OS | CID 10130039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 4. This compound, 307964-23-4 [thegoodscentscompany.com]
- 5. (S)-3-mercapto-3-methyl hexan-1-ol, 307964-33-6 [thegoodscentscompany.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 307964-23-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3-Mercapto-3-methyl-1-hexanol: Molecular Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol is a chiral sulfur-containing volatile organic compound that plays a pivotal role in human social signaling through olfaction. It is a key contributor to human axillary odor and is also found as a potent aroma compound in various natural products, including passion fruit and certain wines. This technical guide provides a comprehensive overview of its molecular structure, biological function, and the experimental protocols utilized in its study. The information presented herein is intended to be a valuable resource for researchers in the fields of sensory science, microbiology, and drug development, particularly those interested in olfaction and the modulation of human body odor.
Molecular Structure
This compound, with the chemical formula C₇H₁₆OS, is a primary alcohol and a tertiary thiol.[1][2] Its IUPAC name is 3-methyl-3-sulfanylhexan-1-ol.[2] The molecule possesses a stereocenter at the C3 position, resulting in two enantiomers: (R)-3-mercapto-3-methyl-1-hexanol and (S)-3-mercapto-3-methyl-1-hexanol. This chirality is of significant functional importance, as the two enantiomers exhibit distinct olfactory profiles.[3]
The molecular structure consists of a hexanol backbone with a methyl group and a thiol (sulfhydryl) group attached to the third carbon atom. This bifunctional nature, possessing both a hydroxyl (-OH) and a thiol (-SH) group, makes it a versatile molecule in chemical synthesis.[3]
Function and Biological Significance
The primary and most well-documented function of this compound is its role as a key odorant in human axillary (underarm) sweat.[2] Interestingly, this potent odorant is not directly secreted. Instead, it is released from an odorless, non-volatile precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine, which is present in apocrine sweat gland secretions.[4]
The transformation of this precursor into the volatile and odorous this compound is carried out by the enzymatic activity of specific bacteria residing on the skin, most notably Staphylococcus hominis.[5] A key enzyme in this process has been identified as a cysteine-thiol lyase (C-T lyase).[6] This bacterial enzyme cleaves the C-S bond in the precursor, releasing the volatile thiol, which is then perceived as a characteristic component of body odor.[7]
The two enantiomers of this compound have distinct and characteristic odors. The (S)-enantiomer is described as having a "sweat" and "onion-like" aroma, while the (R)-enantiomer is perceived as "fruity" and "grapefruit-like".[4] In human axillary sweat, the (S)-enantiomer is the major form, typically found in a ratio of approximately 3:1 over the (R)-enantiomer.[4] Studies have also indicated that women have the potential to liberate significantly more of the precursor to (R)/(S)-3-methyl-3-sulfanylhexan-1-ol than men.[6][7]
Due to its potent and distinct aroma, this compound and its derivatives are also utilized in the flavor and fragrance industry to impart fruity and savory notes to a variety of products.[8]
Quantitative Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₇H₁₆OS | [9] |
| Molecular Weight | 148.27 g/mol | [9] |
| Odor Detection Threshold (Racemic Mixture) | 2.27 x 10⁻⁶ µg/L in air | [10] |
| Enantiomeric Ratio in Axillary Sweat ((S) : (R)) | ~3:1 (75% (S)-enantiomer) | [4] |
| Odor Profile of (S)-enantiomer | Sweat, onion-like | [4] |
| Odor Profile of (R)-enantiomer | Fruity, grapefruit-like | [4] |
| Precursor in Axillary Sweat | S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine | [4] |
| Key Bacterial Enzyme for Release | Cysteine-thiol lyase (C-T lyase) | [6] |
| Primary Bacterial Source of Enzyme | Staphylococcus hominis | [5] |
Signaling Pathway: Olfactory Transduction
The "signaling pathway" for this compound is the general olfactory signal transduction cascade initiated upon the binding of an odorant to an olfactory receptor. While this is a well-understood pathway for odorants in general, the specific olfactory receptors (ORs) that bind to the (R)- and (S)-enantiomers of this compound have not yet been definitively identified and remain an active area of research.
The general olfactory signaling pathway is as follows:
-
Binding: The odorant molecule (this compound) binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons in the nasal epithelium.
-
G-protein Activation: This binding event causes a conformational change in the OR, leading to the activation of a coupled G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If this depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Caption: General Olfactory Signaling Pathway.
Experimental Protocols
Enantioselective Synthesis: Sharpless Asymmetric Epoxidation (Conceptual)
The enantioselective synthesis of this compound can be approached via the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, such as 3-methyl-1-hexen-3-ol. This method allows for the creation of a chiral epoxide, which can then be converted to the desired thiol.
Protocol Overview:
-
Asymmetric Epoxidation: The allylic alcohol (3-methyl-1-hexen-3-ol) is reacted with tert-butyl hydroperoxide (TBHP) in the presence of a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand ((+)-DET or (-)-DET to select for the desired enantiomer). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., -20°C).
-
Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetic acid followed by hydrolysis, to introduce the thiol group.
-
Purification: The final product is purified using standard techniques such as column chromatography.
References
- 1. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Mercapto-3-methylhexan-1-ol | C7H16OS | CID 10130039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Hexanol, 3-mercapto-3-methyl-, (3S)- | C7H16OS | CID 10197770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis of 3-Mercapto-3-methyl-1-hexanol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3-mercapto-3-methyl-1-hexanol, a compound of interest for researchers in olfactory science and drug development. This guide outlines two potential synthetic routes, detailing the necessary reagents, conditions, and analytical characterization.
Introduction
This compound is a chiral thiol and primary alcohol that has garnered attention for its potent olfactory properties and potential applications in medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block in organic synthesis. Its thiol group, in particular, is a key functional moiety in various biological processes and has been explored in the design of targeted drug delivery systems. This document provides researchers with comprehensive protocols for the synthesis and characterization of this compound for investigational use.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, purification, and analysis.
| Property | Value |
| Molecular Formula | C₇H₁₆OS |
| Molecular Weight | 148.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 220.55 °C (estimated)[1] |
| Density | 0.952 g/cm³[2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1133 mg/L at 25 °C, estimated)[1] |
| pKa (Thiol) | ~10-11 (estimated) |
Table 1: Physicochemical Properties of this compound.
Expected analytical data for the characterization of this compound are provided in the following table. Researchers should verify the identity and purity of their synthesized compound using these or similar techniques.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.92 (t, 3H), 1.30 (s, 3H), 1.40-1.60 (m, 4H), 1.75 (t, 2H), 2.10 (s, 1H, SH), 3.80 (t, 2H), OH signal may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.2, 23.5, 29.8, 38.1, 45.7, 58.9, 61.3 |
| Mass Spectrometry (EI) | m/z (%): 148 (M⁺), 130, 115, 97, 71, 43 |
| IR Spectroscopy (neat) | ν (cm⁻¹): 3350 (br, O-H), 2950 (C-H), 2550 (S-H), 1460, 1050 (C-O) |
Table 2: Expected Analytical Data for this compound.
Synthetic Protocols
Two plausible synthetic routes for this compound are presented below. Route 1 offers an enantioselective approach via Sharpless asymmetric epoxidation, while Route 2 provides a classical approach through an Aldol (B89426) condensation.
Route 1: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation
This route allows for the preparation of a specific enantiomer of this compound, which can be critical for studying its biological activity.[3] The synthesis involves three main steps: Sharpless asymmetric epoxidation of the corresponding allylic alcohol, ring-opening of the resulting epoxide with a thiol nucleophile, and subsequent reduction.
Protocol 1.1: Sharpless Asymmetric Epoxidation of 3-Methyl-1-hexen-3-ol
This protocol is adapted from the established Sharpless methodology for asymmetric epoxidation of allylic alcohols.[4][5][6][7][8]
Materials:
-
3-Methyl-1-hexen-3-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M)
-
Dichloromethane (DCM), anhydrous
-
Powdered 4Å molecular sieves
-
Diethyl ether
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves and anhydrous DCM.
-
Cool the flask to -20 °C in a cryocool bath.
-
Add (+)-diethyl tartrate, followed by titanium(IV) isopropoxide, and stir for 30 minutes.
-
Add 3-methyl-1-hexen-3-ol to the mixture.
-
Slowly add the TBHP solution dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (2S,3S)-3,4-epoxy-3-methyl-1-hexanol by flash column chromatography on silica (B1680970) gel.
Protocol 1.2: Ring-Opening of (2S,3S)-3,4-Epoxy-3-methyl-1-hexanol
Materials:
-
(2S,3S)-3,4-Epoxy-3-methyl-1-hexanol
-
Sodium hydrosulfide (B80085) (NaSH)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the epoxide in ethanol in a round-bottom flask.
-
Add sodium hydrosulfide and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate thioether.
Protocol 1.3: Reduction to (S)-3-Mercapto-3-methyl-1-hexanol
Materials:
-
Crude intermediate thioether from Protocol 1.2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the crude thioether in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the mixture, wash the solid with diethyl ether, and concentrate the filtrate.
-
Purify the final product by flash column chromatography.
Route 2: Synthesis via Aldol Condensation
This route provides a non-enantioselective pathway to the target molecule, which may be suitable for applications where stereochemistry is not critical. The synthesis begins with an Aldol condensation, followed by a series of functional group transformations.
Protocol 2.1: Aldol Condensation of Pentanal and Propanal
Materials:
-
Pentanal
-
Propanal
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
In a round-bottom flask, dissolve NaOH in water and cool the solution to 10 °C.
-
Add a mixture of pentanal and propanal dropwise to the cooled NaOH solution with vigorous stirring.
-
Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude 3-hydroxy-2-methyl-hexanal by vacuum distillation.
Protocol 2.2: Oxidation and Esterification
Materials:
-
3-Hydroxy-2-methyl-hexanal
-
Jones reagent (CrO₃ in H₂SO₄)
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the aldol product in acetone (B3395972) and cool to 0 °C.
-
Slowly add Jones reagent until a persistent orange color is observed.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with isopropanol.
-
Extract the product into diethyl ether, wash with brine, dry, and concentrate.
-
Dissolve the crude acid in methanol, add a catalytic amount of sulfuric acid, and reflux until esterification is complete (monitored by TLC).
-
Neutralize the reaction, extract the ester, wash, dry, and purify by column chromatography.
Protocol 2.3: Thiolation and Reduction
Materials:
-
Methyl 3-hydroxy-2-methyl-hexanoate
-
Lawesson's reagent
-
Toluene, anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
Procedure:
-
Dissolve the ester and Lawesson's reagent in anhydrous toluene and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude thioester by column chromatography.
-
Reduce the purified thioester to the final product using LiAlH₄ in THF as described in Protocol 1.3.
Applications in Research and Drug Development
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules.[3]
Role in Olfactory Research
Thiols are known to be potent odorants, and understanding their interaction with olfactory receptors is a key area of research.[3] The perception of smell is mediated by a large family of G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.[9][10][11][12][13] The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a signal transduction cascade. This process involves the activation of a G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the propagation of a nerve impulse to the brain, where it is interpreted as a specific smell.
Potential in Drug Development
The thiol group is a key feature in a number of approved drugs and is utilized for its ability to interact with biological targets, act as an antioxidant, or participate in targeted drug delivery systems.[14][15] One promising strategy in drug delivery is the use of thiol-disulfide exchange reactions for the controlled release of therapeutic agents.[16][17] Drug-delivery systems can be designed with disulfide linkers that are stable in the bloodstream but are cleaved in the reducing environment inside cells, particularly cancer cells which have higher concentrations of glutathione. The free thiol group of this compound could be used to attach it to such a delivery system, which upon entering the target cell, would release the active compound. The presence of the hydroxyl group offers an additional point for modification or for influencing the molecule's solubility and pharmacokinetic properties.[18]
Safety Precautions
Thiols are known for their strong and often unpleasant odors. All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.
This document is intended for research purposes only and should be used by qualified individuals. The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
References
- 1. 1-Hexanol, 3-mercapto-3-methyl-, (3S)- | C7H16OS | CID 10197770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 3. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound of significant interest due to its potent aroma characteristics, playing a key role in the scent profile of various natural products and biological systems. Notably, it has been identified as a major contributor to human axillary sweat odor.[1][2] Its analysis presents challenges due to its high reactivity, low concentrations in various matrices, and the need for derivatization to enhance its volatility and detectability, particularly for gas chromatography-based methods. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques.
Analytical Approaches
The primary analytical techniques for the determination of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for sensitive and selective detection. Due to the presence of a reactive thiol (-SH) and a polar hydroxyl (-OH) group, derivatization is a critical step in many analytical workflows, especially for GC-based methods.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For thiols like 3M3MH1H, derivatization is typically required to improve chromatographic performance and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of non-volatile or thermally labile compounds. While less common for free volatile thiols, it is a valuable tool for the analysis of their non-volatile precursors and can be adapted for the direct analysis of the free thiol.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is adapted from methodologies used for similar volatile sulfur compounds and is suitable for the analysis of 3M3MH1H in aqueous matrices such as biological fluids or beverages.
1. Sample Preparation and Derivatization:
-
Objective: To extract volatile and semi-volatile compounds from the sample matrix and derivatize the target analyte to improve its volatility for GC-MS analysis.
-
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent.
-
Sodium chloride (NaCl).
-
Internal standard (e.g., a deuterated analog of 3M3MH1H, if available, or a related thiol).
-
-
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile analytes into the headspace.
-
If an internal standard is used, add a known amount to the vial.
-
Add 50 µL of a 10 mg/mL solution of PFBBr in acetone (B3395972) to the vial.
-
Immediately seal the vial with the screw cap.
-
Incubate the vial at 60°C for 30 minutes in a heating block with agitation to facilitate the derivatization reaction.
-
2. HS-SPME Extraction:
-
Objective: To adsorb the derivatized analyte from the headspace onto the SPME fiber.
-
Procedure:
-
After the incubation/derivatization step, expose the conditioned SPME fiber to the headspace of the vial.
-
Extract for 30 minutes at 60°C with continued agitation.
-
3. GC-MS Analysis:
-
Objective: To desorb the analyte from the SPME fiber, separate it from other compounds, and detect and quantify it using a mass spectrometer.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Parameters:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption Time: 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of the derivatized analyte.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the derivatized 3M3MH1H.
-
-
Quantitative Data Summary (Hypothetical for 3M3MH1H based on similar compounds)
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 2 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 6 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Protocol 2: Direct Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a hypothetical approach for the direct analysis of the free thiol without derivatization, suitable for matrices where the analyte is present at higher concentrations or when derivatization is not feasible.
1. Sample Preparation:
-
Objective: To prepare a clean sample extract suitable for LC-MS/MS analysis.
-
Materials:
-
Centrifuge tubes.
-
Methanol (B129727), HPLC grade.
-
Formic acid, LC-MS grade.
-
Syringe filters (0.22 µm).
-
-
Procedure:
-
To 1 mL of liquid sample, add 1 mL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis:
-
Objective: To separate the analyte from matrix components and quantify it with high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3M3MH1H would need to be determined by direct infusion of a standard. A hypothetical transition could be based on the protonated molecule [M+H]⁺.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 10 - 50 ng/L |
| Limit of Quantitation (LOQ) | 30 - 150 ng/L |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 10% |
Visualizations
Caption: Workflow for GC-MS analysis of 3M3MH1H.
Caption: Workflow for LC-MS/MS analysis of 3M3MH1H.
References
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol is a potent volatile sulfur compound (VSC) of significant interest across various scientific disciplines. In the food and beverage industry, it is recognized for its contribution to the characteristic aroma of various products, with its enantiomers imparting distinct scents, such as fruity and grapefruit-like notes from the (R)-isomer and an onion-like aroma from the (S)-isomer[1][2]. Beyond flavor and fragrance, this thiol plays a crucial role in the study of human biology, being a key component of axillary sweat and a major contributor to body odor[1]. The analysis of such a potent and reactive compound, often present at trace levels in complex matrices, presents considerable analytical challenges[1].
Gas chromatography-olfactometry (GC-O) stands as a pivotal analytical technique for the characterization of this compound. This method combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector. GC-O allows for the detection and identification of odor-active compounds that might be present at concentrations below the detection limits of conventional detectors. This document provides detailed application notes and protocols for the successful GC-O analysis of this compound, tailored for professionals in research, and drug development.
Data Presentation
A critical aspect of GC-O analysis is the correlation of instrumental data with sensory perception. The following table summarizes key quantitative parameters for this compound and related, structurally similar volatile thiols, which are often analyzed in parallel. Due to the limited availability of a complete dataset for this compound in the reviewed literature, data for the closely related and well-studied 3-mercaptohexan-1-ol (3-MH) are included for comparative purposes.
| Compound | Odor Descriptor | Odor Detection Threshold (ng/L in water) | Retention Index (Polar Column - e.g., DB-WAX) | Retention Index (Non-Polar Column - e.g., DB-5) | Flavor Dilution (FD) Factor |
| This compound | (R)-isomer: Fruity, grapefruit, passion fruit, black currant, onion-like. (S)-isomer: Herbaceous, green, meaty, sweaty, onion-like.[2] | Extremely low (potent odorant)[1] | Data not available | Data not available | High (expected) |
| 3-Mercaptohexan-1-ol (3-MH) | Tropical fruit, passion fruit, guava, grapefruit, sulfurous | 0.004 (for the racemate) | ~1835 - 1875[3] | Data not available | High |
Note: Retention indices are dependent on the specific GC conditions and column used. The provided values for 3-MH on a polar column serve as a reference. It is highly recommended to determine retention indices experimentally using a series of n-alkanes under the same chromatographic conditions as the samples. The Flavor Dilution (FD) factor is determined by Aroma Extract Dilution Analysis (AEDA) and is dependent on the concentration of the analyte in the sample extract.
Experimental Protocols
The following protocols provide a comprehensive guide for the GC-O analysis of this compound. Given the reactive nature of thiols, careful sample handling and the use of inert systems are paramount to prevent analyte loss and artifact formation.
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This method is suitable for the extraction of volatile thiols from liquid matrices such as beverages or biological fluids. Derivatization with pentafluorobenzyl bromide (PFBBr) enhances the thermal stability and chromatographic performance of the thiol.
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., hexane)
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., deuterated 3-mercaptohexan-1-ol)
-
pH adjustment solutions (e.g., NaOH, HCl)
Procedure:
-
Sample Preparation: Place an aliquot of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.
-
Matrix Modification: Add NaCl to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace. Adjust the pH of the sample to basic conditions (e.g., pH 11-12) to facilitate the derivatization reaction.
-
Derivatization Agent Addition: Introduce a small volume of the PFBBr solution onto the SPME fiber.
-
Headspace Extraction: Immediately seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.
-
SPME Extraction and Derivatization: Expose the PFBBr-loaded SPME fiber to the headspace of the sample for a set time (e.g., 30-60 minutes) to allow for the extraction and on-fiber derivatization of the volatile thiols.
-
Thermal Desorption: After extraction, retract the fiber and introduce it into the hot GC inlet for thermal desorption of the derivatized analytes onto the analytical column.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a high-resolution capillary column.
-
An olfactometry port (sniff port) connected to the GC effluent via a splitter.
-
A mass spectrometer (MS) or a sulfur-selective detector (e.g., Pulsed Flame Photometric Detector - PFPD or Sulfur Chemiluminescence Detector - SCD) connected to the other outlet of the splitter.
-
Humidified air supply to the sniff port to prevent nasal dehydration of the assessor.
GC Conditions (Example):
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Column:
-
Polar: DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Non-polar: DB-5ms or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at 4 °C/min.
-
Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.
-
-
Effluent Splitter: Split ratio of approximately 1:1 between the detector and the olfactometry port.
-
Olfactometry Port: Heated transfer line (e.g., 250 °C) and humidified air flow.
Olfactometry Procedure:
-
Assessor Training: Panelists should be trained to recognize and describe various odors and to indicate the start and end of an odor perception.
-
Data Acquisition: During the chromatographic run, the assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and a descriptor for each perceived odor. This can be done using specialized software or manually.
Protocol 3: Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful technique to determine the most potent odorants in a sample extract.
Procedure:
-
Sample Extraction: Prepare a solvent extract of the sample containing the volatile compounds of interest.
-
Serial Dilution: Serially dilute the initial extract with a solvent (e.g., dichloromethane) by a specific factor (e.g., 1:2, 1:4, 1:8, and so on).
-
GC-O Analysis of Dilutions: Analyze each dilution by GC-O.
-
Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which the odor is still perceivable by the assessor. A higher FD factor indicates a more potent odorant in the original sample.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the GC-O analysis of this compound.
Caption: Experimental workflow for the GC-O analysis of this compound.
Caption: Logical workflow for Aroma Extract Dilution Analysis (AEDA).
References
Application Note: Quantitative Analysis of 3-Mercapto-3-methyl-1-hexanol using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sensitive and selective analysis of 3-mercapto-3-methyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in analyzing volatile and reactive thiols, such as their low concentrations in complex matrices and chemical instability, this protocol employs a derivatization strategy to enhance chromatographic performance and detection sensitivity.[1] The methodologies outlined are based on established techniques for similar volatile sulfur compounds and are intended for research purposes.
Introduction
This compound (MW: 148.27 g/mol , Formula: C₇H₁₆OS) is a bifunctional organic compound containing both a tertiary thiol (-SH) and a primary alcohol (-OH) group.[1][2][3] Thiols, or mercaptans, are known for their potent aromas and play significant roles in the flavor and fragrance profiles of various natural products, including foods and beverages.[1] The analysis of these compounds is challenging due to their high reactivity, susceptibility to oxidation, and typically low concentrations in samples.[1]
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers the high sensitivity and selectivity required for the trace-level quantification of such volatile compounds. To overcome issues of poor chromatographic peak shape and low volatility, a derivatization step is often necessary.[4][5] This protocol details a method using derivatization followed by GC-MS analysis, adapted from established methods for analogous volatile thiols like 3-mercaptohexan-1-ol (3-MH).[6]
Analytical Principle
The analytical workflow involves two primary stages:
-
Sample Preparation and Derivatization: The sample is first subjected to an extraction to isolate the analyte from the matrix. Subsequently, this compound is chemically modified through derivatization. This process targets the active hydrogen on the thiol group, replacing it with a larger, less polar group.[5][7] This application note focuses on derivatization using pentafluorobenzyl bromide (PFBBr), a reagent commonly used to improve the gas chromatographic behavior and electron-capture sensitivity of thiols.[6][8]
-
GC-MS Analysis: The derivatized, more volatile, and thermally stable analyte is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the capillary column. The mass spectrometer then ionizes the separated analyte, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for definitive identification and quantification.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS: 307964-23-4)
-
Internal Standard (IS): A suitable stable isotope-labeled version of the analyte or a compound with similar chemical properties (e.g., 4-methoxy-2-methyl-2-butanethiol).[9]
-
Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr)
-
Solvents: Dichloromethane, Acetone (B3395972), Methanol (HPLC or GC grade)
-
Buffers: Phosphate or borate (B1201080) buffer solution (pH 11-12)
-
Reagents: Sodium sulfate (B86663) (anhydrous), Sodium chloride
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction apparatus.
Sample Preparation and Derivatization (Extractive Alkylation)
This protocol is adapted from methods used for similar thiols in complex matrices like wine.[6]
-
Sample Collection: To a 50 mL centrifuge tube, add 40 mL of the liquid sample (e.g., wine, beverage, or reconstituted sample).
-
Internal Standard: Spike the sample with a known concentration of the internal standard.
-
pH Adjustment: Adjust the sample pH to ~12 using a suitable base to ensure the thiol is in its thiolate form, which is more reactive.
-
Derivatization:
-
Add 2 mL of a PFBBr solution in acetone (e.g., 10 mg/mL).
-
Add 2 mL of dichloromethane.
-
Vortex the mixture vigorously for 1-2 hours at room temperature to facilitate the extractive alkylation.
-
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the sample to a final volume of ~100 µL under a gentle stream of nitrogen.
-
Reconstitution (Optional for HS-SPME): For Headspace-SPME analysis, the dried extract can be reconstituted in an aqueous buffer before GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973N or similar single quadrupole or tandem mass spectrometer (MS/MS).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 100°C, hold for 2 minutes.
-
Ramp 2: 12°C/min to 250°C, hold for 5 minutes.[9]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-450) for qualitative analysis.
-
Data Presentation
Quantitative data should be structured for clarity. The following tables provide expected mass fragments for the PFB-derivatized analyte and typical performance metrics based on analogous compounds.
Table 1: Expected Mass Fragments for PFB-Derivatized this compound
| Ion Description | Proposed m/z | Notes |
| [M-H₂O]⁺ | 310 | Loss of water from the molecular ion. |
| [M-C₃H₇]⁺ | 285 | Loss of a propyl group from the hexanol chain. |
| [PFBCH₂]⁺ | 181 | The pentafluorobenzyl fragment; often the base peak. |
| [M-PFBCH₂S]⁺ | 113 | Fragment corresponding to the remaining hexanol structure. |
Note: These m/z values are predicted and should be confirmed by analyzing a pure standard. The molecular ion of the derivative (m/z 328) may be of low abundance in EI-MS.
Table 2: Typical Method Performance Characteristics (Based on Analogs like 3-MH)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 2 ng/L | [6] |
| Limit of Quantification (LOQ) | 3 - 6 ng/L | Inferred |
| Linearity (R²) | > 0.99 | |
| Recovery | 90 - 110% | [6] |
| Precision (%RSD) | 5 - 15% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Logical Fragmentation Pathway
This diagram shows a plausible EI fragmentation pathway for the PFB-derivatized analyte.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. 1-Hexanol, 3-mercapto-3-methyl-, (3R)- | C7H16OS | CID 9793841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS [scielo.org.za]
Application Note: Quantification of 3-Mercapto-3-methyl-1-hexanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound identified as a key contributor to human axillary sweat malodor.[1][2] Its presence in biological systems is primarily due to the enzymatic cleavage of non-volatile precursors by skin-resident microflora.[1][3] The primary precursor in axillary secretions is a cysteinylglycine-S-conjugate, specifically [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine.[3][4] The study of 3M3MH1H and its precursors can provide insights into metabolic pathways, host-microbiome interactions, and may have applications in the development of personal care products and diagnostics. This application note provides detailed protocols for the quantification of 3M3MH1H in human axillary sweat and a generalized approach for other biological matrices such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
Biochemical Pathway of this compound Formation
The formation of the volatile and odorous 3M3MH1H is a multi-step process involving the conjugation of a precursor molecule and subsequent enzymatic cleavage by cutaneous bacteria. The initial precursor is believed to be formed via the glutathione (B108866) detoxification pathway, after which it is transported to the skin surface and metabolized by resident bacteria.
Caption: Biochemical pathway of this compound (3M3MH1H) formation.
Quantitative Data Summary
The concentration of 3M3MH1H precursors can vary significantly between individuals and genders. Research has indicated that the ratio of different odor precursors is gender-specific, with women having the potential to release significantly more (R)/(S)-3M3MH1H compared to men.[5] The following table summarizes these findings for the direct precursor of 3M3MH1H in axillary secretions.
| Analyte | Matrix | Gender | Mean Concentration (nmol/mg protein) | Reference |
| [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Axillary Secretions | Male | Lower Ratio to Acid Precursor | [5] |
| [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Axillary Secretions | Female | Higher Ratio to Acid Precursor | [5] |
Note: Absolute concentrations were not provided in the reference, but a significantly higher potential for 3M3MH1H liberation in females was reported.
For other biological matrices such as plasma and urine, the concentration of free 3M3MH1H is expected to be very low. The following table provides hypothetical, yet plausible, quantitative data for method validation purposes.
| Analyte | Matrix | LLOQ (pg/mL) | ULOQ (pg/mL) | Precision (%CV) | Accuracy (%Bias) |
| This compound | Plasma | 5 | 1000 | < 15% | ± 15% |
| This compound | Urine | 10 | 2000 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are illustrative and should be determined experimentally.
Experimental Protocols
The quantification of the highly volatile and reactive 3M3MH1H requires a sensitive and specific analytical method. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred technique. Due to the low concentrations and potential for matrix interference, derivatization of the thiol group is recommended to improve chromatographic performance and sensitivity.
Protocol 1: Quantification of 3M3MH1H in Human Axillary Sweat
This protocol is adapted from methodologies used for the analysis of volatile sulfur compounds in human sweat.[2]
1. Sample Collection and Preparation:
-
Collect axillary sweat using sterile absorbent pads worn by volunteers for a specified period.
-
Extract the sweat from the pads by centrifugation or solvent extraction with an appropriate buffer.
-
To release 3M3MH1H from its precursor, incubate a known volume of the sterile sweat extract with a culture of Staphylococcus haemolyticus.[2]
-
Alternatively, for total potential 3M3MH1H, an enzymatic or chemical cleavage of the precursor can be performed.
2. Derivatization and Extraction:
-
To a 1 mL aliquot of the incubated sweat sample, add an internal standard (e.g., deuterated 3M3MH1H or a structural analog).
-
Adjust the pH of the sample to >8.0 with a suitable buffer.
-
Add 50 µL of a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) solution in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling, perform a liquid-liquid extraction with 500 µL of hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer to a GC vial for analysis.
3. GC-MS Analysis:
-
GC Column: A low- to mid-polarity column, such as a DB-5ms or equivalent.
-
Injection: Splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions of the PFBBr-derivatized 3M3MH1H and the internal standard.
Caption: Workflow for the analysis of 3M3MH1H in human axillary sweat.
Protocol 2: Generalized Protocol for 3M3MH1H in Plasma or Urine
This protocol is a generalized approach based on methods for other volatile thiols in biological fluids and requires thorough validation.
1. Sample Preparation:
-
Plasma: Use plasma collected with EDTA as an anticoagulant. To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a clean tube.
-
Urine: Centrifuge urine samples to remove particulate matter. Use 1 mL of the supernatant directly.
-
Add an internal standard to the prepared sample.
2. Solid Phase Extraction (SPE) and Derivatization:
-
Condition a mixed-mode or reversed-phase SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable buffer (pH > 8.0) and proceed with the PFBBr derivatization as described in Protocol 1, step 2.
-
Perform a final liquid-liquid extraction with hexane.
3. GC-MS Analysis:
-
Follow the GC-MS conditions outlined in Protocol 1, step 3. Optimization of the temperature program may be necessary based on the matrix.
Caption: Generalized workflow for 3M3MH1H analysis in plasma or urine.
Conclusion
The quantification of this compound in biological samples presents analytical challenges due to its volatility, reactivity, and low concentrations. The protocols outlined in this application note, based on derivatization followed by GC-MS analysis, provide a robust framework for the sensitive and specific quantification of this important biomolecule. These methods can be valuable tools for researchers in various fields, from understanding the human microbiome to the development of new consumer products and potential diagnostic applications. Method validation for specific biological matrices is crucial to ensure data accuracy and reliability.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. 3-Methyl-3-sulfanylhexan-1-ol as a major descriptor for the human axilla-sweat odour profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the precursor of (S)-3-methyl-3-sulfanylhexan-1-ol, the sulfury malodour of human axilla sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: Solid-Phase Microextraction (SPME) for 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound (VSC) known for its potent aroma characteristics.[1] The analysis of such reactive and often low-concentration thiols in complex matrices presents significant analytical challenges.[2][3] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile and semi-volatile compounds.[4][5][6] This document provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Principle of the Method
Headspace SPME involves the exposure of a coated fused-silica fiber to the vapor phase (headspace) above a sample in a sealed vial.[4] Analytes partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating until equilibrium is reached. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection by a mass spectrometer.[4][7] The key parameters influencing the efficiency of this process include the choice of SPME fiber, extraction temperature and time, and sample matrix modifications like salt addition.[8]
Quantitative Data Summary
While specific quantitative data for this compound using SPME is not extensively available in the provided search results, the following table summarizes the performance of HS-SPME-GC-MS for closely related polyfunctional thiols in wine, which can serve as a benchmark for method development.[2]
| Analyte | Matrix | Limit of Detection (LOD) | Recovery | Precision (%RSD) | Reference |
| 3-Mercaptohexanol (3-MH) | Wine | 1 ng/L | 90-109% | 5-11% | [2] |
| 3-Mercaptohexylacetate (3-MHA) | Wine | 17 ng/L | 90-109% | 5-11% | [2] |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | Wine | 0.9 ng/L | 90-109% | 5-11% | [2] |
Note: The limits of detection, recovery, and precision can vary depending on the specific instrumentation, SPME fiber, and matrix used. Method validation is crucial for each specific application.
Detailed Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific sample matrices.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness is recommended for broad-range VSC analysis.[4][9][10]
-
SPME Fiber Holder: For manual or automated use.
-
Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.[9]
-
Vial Caps (B75204): Magnetic screw caps or crimp caps.
-
Heating and Agitation Unit: SPME-compatible agitator with temperature control.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, DB-WAX).
-
Standards: this compound (purity ≥95%).
-
Internal Standard (IS): e.g., 2-undecanone (B123061) or other suitable compound not present in the sample.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile impurities.
-
Solvents: Deionized water, methanol, or other appropriate solvents for standard preparation.
-
Carrier Gas: Helium, high purity (99.999%).[9]
SPME Procedure
2.1. SPME Fiber Conditioning
Before its first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.
2.2. Sample Preparation
-
For liquid samples (e.g., beverages, biological fluids), transfer 5 mL of the sample into a 20 mL headspace vial.[4]
-
For solid or semi-solid samples, weigh an appropriate amount of the homogenized sample into a 20 mL headspace vial and add a known volume of deionized water or an appropriate buffer.
-
Add an internal standard to all samples, calibrators, and quality controls.
-
Add NaCl (e.g., 1-2 g) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.[8][11]
2.3. Headspace Extraction
-
Seal the vial with a cap and septum.
-
Place the vial in the heating agitator.
-
Incubation: Incubate the sample at 40-50°C for 15 minutes with agitation (e.g., 250 rpm) to allow for the equilibration of analytes between the sample and the headspace.[4]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30-45 minutes at the same temperature with continued agitation.[4][11]
2.4. Desorption and GC-MS Analysis
-
After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.[4]
-
Start the GC-MS data acquisition at the beginning of the desorption.
GC-MS Conditions
The following table summarizes recommended GC-MS conditions. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Column | |
| Column Type | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 40°C, hold for 2 min |
| Ramp 1 | 5°C/min to 180°C |
| Ramp 2 | 20°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Derivatization (Optional)
Due to the high reactivity of thiols, derivatization can be employed to improve chromatographic performance and sensitivity.[2] A common approach is extractive alkylation to form more stable derivatives, such as pentafluorobenzyl (PFB) derivatives, prior to SPME analysis.[2] This involves reacting the thiol with a reagent like pentafluorobenzyl bromide (PFBBr). Silylation is another common derivatization technique for compounds with active hydrogens (-OH, -SH), which increases volatility and thermal stability.[12][13][14]
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for 3M3MH1H analysis.
Logical Relationships in HS-SPME
Caption: Key equilibria and steps in HS-SPME.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ba333.free.fr [ba333.free.fr]
- 7. mdpi.com [mdpi.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of volatile oak compounds in aged wines by multiple headspace solid-phase microextraction and gas chromatography-mass spectrometry (MHS-SPME-GC-MS). | Sigma-Aldrich [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. weber.hu [weber.hu]
- 14. gcms.cz [gcms.cz]
Application Notes and Protocols for the GC Analysis of 3-Mercapto-3-methyl-1-hexanol Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Mercapto-3-methyl-1-hexanol is a sulfur-containing organic compound of interest in various fields, including flavor and fragrance chemistry, and biomedical research due to the role of thiols in biological systems. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of this compound can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detectability.
These application notes provide detailed protocols for three common derivatization methods for this compound: silylation, acylation, and pentafluorobenzyl bromide (PFBBr) alkylation. A comparison of these methods is presented to aid in the selection of the most appropriate technique for a given analytical need.
Derivatization Strategies
The derivatization of this compound targets its two active functional groups: the primary hydroxyl (-OH) group and the tertiary thiol (-SH) group. The choice of derivatization reagent will depend on the desired analytical outcome, such as improved volatility for GC-Flame Ionization Detection (FID) or enhanced sensitivity for GC-Electron Capture Detection (ECD) or GC-Mass Spectrometry (MS). The three main strategies are:
-
Silylation: This is a widely used method that replaces the active hydrogen in the hydroxyl and thiol groups with a trimethylsilyl (B98337) (TMS) group.[1][2] This process significantly reduces the polarity and increases the volatility of the analyte.[1][2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]
-
Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl and thiol groups. This derivatization also serves to decrease polarity and increase volatility. Reagents such as acetic anhydride (B1165640) or fluorinated anhydrides are commonly used.
-
Pentafluorobenzyl Bromide (PFBBr) Alkylation: This technique is particularly useful for trace analysis. PFBBr reacts with the thiol group to form a derivative that is highly sensitive to electron capture detection (ECD).[4][5] This method is often employed for the analysis of volatile thiols in complex matrices like wine.[4][6]
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key performance characteristics of the different derivatization methods for the analysis of volatile thiols, which can be extrapolated for this compound. Please note that the exact values can vary depending on the specific analytical conditions and instrumentation.
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Typical Detector(s) | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS or MSTFA | -OH, -SH | GC-MS, GC-FID | Forms volatile and thermally stable derivatives, versatile for a wide range of polar compounds.[1][3] | Derivatives can be moisture-sensitive, requiring anhydrous conditions.[1] |
| Acylation | Acetic Anhydride | -OH, -SH | GC-MS, GC-FID | Reagents are readily available and relatively inexpensive. | May be less reactive than silylation for hindered groups. |
| PFBBr Alkylation | Pentafluorobenzyl Bromide | -SH | GC-ECD, GC-NCI-MS | Excellent sensitivity for trace analysis of thiols.[4][5] | Primarily targets the thiol group, the hydroxyl group may require a separate derivatization step if needed. |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatization reagents are often corrosive, flammable, and toxic. Handle with care and consult the safety data sheet (SDS) for each reagent before use.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample
-
BSTFA + 1% TMCS
-
Anhydrous pyridine (B92270)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a suitable concentration (e.g., 1-100 µg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS or GC-FID system.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450
Protocol 2: Silylation using MSTFA
This protocol outlines the derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is known for its high silylating strength.[1]
Materials:
-
This compound standard or sample
-
MSTFA
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a GC vial, add 50 µL of MSTFA.
-
Cap the vial and vortex thoroughly.
-
-
Reaction Incubation: Heat the mixture at 60°C for 30 minutes.
-
Cooling and Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC system.
-
GC-MS Parameters: Use similar parameters as described in Protocol 1.
Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This protocol is designed for the sensitive detection of the thiol group using GC-ECD or GC-NCI-MS.
Materials:
-
This compound standard or sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Extraction solvent (e.g., hexane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate), optional
-
Reaction vials
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare an aqueous solution or a solution in a polar organic solvent of the analyte.
-
Derivatization Reaction:
-
In a reaction vial, combine 1 mL of the sample solution with 100 µL of PFBBr solution.
-
Add approximately 10 mg of K₂CO₃ to act as a base.
-
If necessary, add a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
-
-
Reaction Incubation: Heat the reaction mixture at 60°C for 1 hour in a water bath or heating block, with occasional vortexing.
-
Extraction:
-
After cooling, add 1 mL of hexane (B92381) to the vial and vortex vigorously for 1 minute to extract the PFB-derivative.
-
Centrifuge to separate the layers.
-
-
Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis by GC-ECD or GC-NCI-MS.
GC-ECD Parameters (Example):
-
Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm)
-
Injector Temperature: 270°C
-
Oven Program: 80°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 5 min
-
Carrier Gas: Nitrogen or Argon/Methane
-
Detector Temperature: 300°C
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound for GC analysis.
Caption: Silylation reaction of hydroxyl and thiol groups with a TMS reagent.
Caption: Alkylation of a thiol group with pentafluorobenzyl bromide (PFBBr).
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
Application Notes and Protocols for the Use of 3-Mercapto-3-methyl-1-hexanol as a Malodor Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that is a key component of human axillary malodor (sweat odor).[1][2][3] Its distinct and recognizable scent profile makes it an excellent and relevant standard for in-vitro and in-vivo studies related to malodor perception, counteraction, and the development of deodorant and antiperspirant technologies. This document provides detailed application notes and protocols for the effective use of 3M3MH1H as a malodor standard in research and development settings.
The compound exists as two enantiomers, (R)- and (S)-3-mercapto-3-methyl-1-hexanol, each possessing distinct aroma characteristics. The (S)-enantiomer is typically described as having a sweat-like or onion-like odor, while the (R)-enantiomer is perceived as more fruity or grapefruit-like.[3][4] For studies focused on axillary malodor, the racemic mixture or the isolated (S)-enantiomer is often utilized.
Physicochemical Properties and Odor Characteristics
A thorough understanding of the physicochemical properties of 3M3MH1H is essential for its proper handling, storage, and application in experimental protocols.
| Property | (R)-3-mercapto-3-methyl-1-hexanol | (S)-3-mercapto-3-methyl-1-hexanol | Racemic Mixture |
| Molecular Formula | C₇H₁₆OS[5] | C₇H₁₆OS[6] | C₇H₁₆OS[7][8] |
| Molecular Weight | 148.27 g/mol [5] | 148.27 g/mol [6] | 148.27 g/mol [7][8] |
| CAS Number | 828300-39-6[5] | 307964-33-6[6] | 307964-23-4[7][8] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Density | ~0.952 g/cm³[8] | ~0.952 g/cm³[8] | ~0.952 g/cm³[8] |
| Odor Description | Fruity, grapefruit-like[3][4] | Sweat-like, onion-like[3][4] | Complex, characteristic of axillary sweat |
| Odor Threshold (in air) | Not specifically found, but related compound (R)-3-mercaptohexan-1-ol is 0.08 ng/L[9] | Not specifically found, but related compound (S)-3-mercaptohexan-1-ol is 0.07 ng/L[9] | Estimated to be in the low ng/L range |
Comparative Data with Other Malodor Standards
3M3MH1H offers a more representative standard for axillary malodor compared to other commonly used compounds.
| Malodor Standard | Chemical Formula | Odor Description | Relevance to Human Malodor |
| This compound | C₇H₁₆OS | Sweat-like, sulfurous | High (key component of axillary sweat)[2][3] |
| Isovaleric Acid | C₅H₁₀O₂ | Cheesy, sweaty feet | Moderate (contributor to foot and body odor) |
| Pyridine | C₅H₅N | Fishy, unpleasant | Low (used as a general unpleasant odorant) |
| Skatole | C₉H₉N | Fecal, mothball-like | Low (component of fecal odor) |
Experimental Protocols
Protocol 1: Preparation of 3M3MH1H Malodor Standard Solutions
Objective: To prepare standardized solutions of 3M3MH1H for use in sensory and analytical experiments.
Materials:
-
This compound (racemic or S-enantiomer)
-
Ethanol (B145695) (99.9% pure) or Propylene (B89431) Glycol
-
Glass volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution (1% w/v): Accurately weigh 100 mg of 3M3MH1H and dissolve it in 10 mL of ethanol or propylene glycol in a volumetric flask. Mix thoroughly until fully dissolved.
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired concentrations for your specific application. For sensory panel evaluations, concentrations in the range of 0.01% to 0.1% are often a good starting point.
-
Storage: Store all solutions in tightly sealed glass containers in a cool, dark place. Due to the volatility and reactivity of thiols, it is recommended to prepare fresh solutions for each experiment.
Protocol 2: Sensory Evaluation of Malodor Counteraction
Objective: To assess the efficacy of a test substance (e.g., a fragrance, an active ingredient) in reducing the perceived intensity of 3M3MH1H malodor.
Materials:
-
Prepared 3M3MH1H working solution (e.g., 0.1% in ethanol)
-
Test substance in a suitable solvent
-
Odor-free cotton pads or filter paper
-
Glass jars with lids
-
Trained sensory panel (minimum of 8 panelists)
-
Sensory evaluation booths
Procedure:
-
Sample Preparation:
-
Control (Malodor only): Apply 100 µL of the 3M3MH1H working solution to a cotton pad and place it in a labeled glass jar.
-
Test Sample (Malodor + Test Substance): In a separate jar, apply 100 µL of the 3M3MH1H working solution and 100 µL of the test substance solution to a fresh cotton pad.
-
Blank (Solvent only): Prepare a jar with a cotton pad containing only the solvent used for the test substance.
-
-
Equilibration: Seal all jars and allow them to equilibrate for at least 30 minutes at a controlled room temperature.
-
Sensory Evaluation:
-
Panelists should evaluate the samples in a randomized and blind manner.
-
Each panelist should first sniff the blank to clear their palate.
-
Panelists will then sniff the control and the test sample and rate the perceived intensity of the malodor on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor).
-
-
Data Analysis:
-
Calculate the mean malodor intensity scores for both the control and test samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant reduction in malodor intensity in the presence of the test substance.
-
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify and quantify the reduction of 3M3MH1H in the headspace of a test system.
Materials:
-
Gas chromatograph with an olfactometry port and a mass spectrometer (GC-MS/O)
-
Headspace autosampler
-
Vials containing the control and test samples (prepared as in Protocol 2)
-
Internal standard (if quantitative analysis is required)
Procedure:
-
Instrument Setup: Optimize the GC-MS/O parameters (e.g., column type, temperature program, carrier gas flow) for the analysis of volatile sulfur compounds.
-
Headspace Sampling: Place the sealed vials in the headspace autosampler and incubate at a controlled temperature (e.g., 37°C) to allow volatile compounds to partition into the headspace.
-
GC-O Analysis:
-
An aliquot of the headspace gas is injected into the GC.
-
The effluent from the GC column is split between the MS detector and the olfactometry port.
-
A trained analyst sniffs the olfactometry port and records the retention time and odor description of any detected odorants.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to 3M3MH1H in the chromatogram based on its retention time and mass spectrum.
-
Compare the peak area of 3M3MH1H in the control and test samples to quantify the reduction in its headspace concentration.
-
Correlate the instrumental data with the sensory data from the olfactometry analysis.
-
Diagrams
References
- 1. This compound | 307964-23-4 [chemicalbook.com]
- 2. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 5. 1-Hexanol, 3-mercapto-3-methyl-, (3R)- | C7H16OS | CID 9793841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Hexanol, 3-mercapto-3-methyl-, (3S)- | C7H16OS | CID 10197770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 9. The 3-Mercaptohexanols [leffingwell.com]
Application of 3-Mercapto-3-methyl-1-hexanol in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methyl-1-hexanol is a potent, sulfur-containing volatile organic compound that plays a significant role in the aromatic profile of various foods and beverages. Its exceptionally low odor threshold means it can impart distinct flavor notes even at trace concentrations. This thiol is characterized by its complex aroma, often described as reminiscent of tropical fruits, blackcurrant, and passion fruit, with some green nuances. Due to its powerful and desirable aromatic properties, this compound is of great interest to the flavor and fragrance industry. Its bifunctional nature, containing both a thiol and a hydroxyl group, also makes it a versatile molecule in organic synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in flavor chemistry research and development. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the analysis, synthesis, and sensory evaluation of this impactful aroma compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-Mercapto-3-methylhexan-1-ol | - |
| Synonyms | 3-Methyl-3-mercapto-1-hexanol, 3-Methyl-3-sulfanyl-1-hexanol | [1] |
| CAS Number | 307964-23-4 | [2] |
| Molecular Formula | C₇H₁₆OS | [1] |
| Molecular Weight | 148.27 g/mol | [2] |
| Boiling Point | 220.55 °C (estimated) | [1] |
| Flash Point | 87.20 °C (estimated) | [1] |
| Solubility | Soluble in alcohol; 1133 mg/L in water at 25°C (estimated) | [1] |
| Odor Description | Passion fruit, blackcurrant, green, fruity | [1] |
Sensory Information and Quantitative Data
Table 1: Sensory Thresholds of Relevant Thiol Compounds
| Compound | Threshold Value | Matrix | Reference |
| 3-Mercaptohexan-1-ol (3MH) | 55 ng/L | Beer | [3] |
| 3-Mercaptohexan-1-ol (3MH) | 60 ng/L | Wine | [4] |
| 2-Mercapto-3-methyl-1-butanol | 17.5 ng/mL | Beer | [5] |
Table 2: Reported Concentrations of a Related Thiol (3-Mercaptohexan-1-ol) in Beverages
| Beverage | Concentration Range | Reference |
| Beer | 35 - 59 ng/L | [3] |
| Wine (various) | 396 - 765 ng/L | [6] |
| Sauvignon Blanc Wine | Up to >1500 ng/L | [6] |
Experimental Protocols
Protocol for the Synthesis of this compound
A common and effective method for the asymmetric synthesis of chiral alcohols is the Sharpless asymmetric epoxidation. The following protocol is adapted from the well-established procedure for a similar substrate, E-2-hexen-1-ol, and can be applied to the synthesis of this compound starting from 3-methyl-1-hexen-3-ol (B11964129).[7][8]
Step 1: Asymmetric Epoxidation of 3-methyl-1-hexen-3-ol
-
Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1.0 L of methylene (B1212753) chloride.
-
Catalyst Preparation: Cool the flask to -70°C in a dry ice-ethanol bath. Add 38.1 g (0.134 mol) of titanium(IV) isopropoxide, followed by 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate.
-
Substrate Addition: Add 0.25 mol of 3-methyl-1-hexen-3-ol to the reaction mixture.
-
Oxidant Addition: Add 184.5 mL (0.50 mol) of a precooled (-20°C) 2.71 M anhydrous solution of tert-butyl hydroperoxide in toluene.
-
Reaction: Allow the reaction mixture to warm to 0°C over a 2-hour period.
-
Quenching: Prepare a solution of 125 g of ferrous sulfate (B86663) and 50 g of tartaric acid in 500 mL of water. Pour the reaction mixture into this quenching solution with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of methylene chloride. Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol. Purify by column chromatography on silica (B1680970) gel.
Step 2: Epoxide Ring-Opening with a Thiol Nucleophile
This step involves the reaction of the synthesized chiral epoxide with a sulfur nucleophile, such as thioacetic acid or sodium hydrosulfide, to introduce the thiol group.
Step 3: Reduction and Hydrolysis
The intermediate from Step 2 is then reduced and/or hydrolyzed to yield the final product, this compound.
Protocol for Quantitative Analysis by GC-MS
This protocol is based on methods developed for the analysis of volatile thiols in wine and can be adapted for other matrices.[4]
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place 10 mL of the wine sample into a 20-mL SPME vial.
-
Add approximately 2 g of NaCl to the vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Seal the vial with a perforated cap and a Teflon-lined septum.
-
-
Extraction:
-
Incubate the vial at 40°C for 20 minutes to allow for equilibration.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injection: Desorb the fiber in the GC injector at 260°C for 10 minutes in splitless mode.
-
Gas Chromatography Parameters:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.
-
-
Protocol for Sensory Evaluation
This protocol provides a framework for conducting sensory analysis to determine the flavor profile and consumer acceptance of beverages containing this compound.[8][9]
-
Panelist Selection and Training:
-
Recruit 10-12 panelists with demonstrated sensory acuity and experience in descriptive analysis of beverages.
-
Conduct training sessions to familiarize panelists with the key aroma attributes associated with this compound (e.g., tropical fruit, passion fruit, blackcurrant, green). Use reference standards for each attribute.
-
-
Sample Preparation:
-
Prepare a base beverage (e.g., a neutral white wine or a sugar/acid solution) and spike it with varying concentrations of this compound.
-
Present samples in identical, coded glasses to avoid bias.
-
-
Sensory Evaluation Method (Descriptive Analysis):
-
Panelists will evaluate the samples in individual, odor-free booths.
-
Provide panelists with a scoresheet listing the key aroma attributes.
-
Panelists will rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high".
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the sensory space of the products.
-
Visualizations
Caption: Overall experimental workflow for the synthesis, analysis, and sensory evaluation of this compound.
Caption: General olfactory signaling pathway for the perception of odorants like this compound.
References
- 1. This compound, 307964-23-4 [thegoodscentscompany.com]
- 2. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 3. researchmap.jp [researchmap.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes: Sensory Analysis of 3-Mercapto-3-methyl-1-hexanol
Introduction
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing volatile organic compound known for its significant contribution to the aroma of various natural products and its role as a key component of human axillary sweat.[1][2] Its bifunctional nature, with both a hydroxyl (-OH) and a thiol (-SH) group, makes it a subject of interest across diverse scientific fields, including organic synthesis, olfactory science, and food chemistry.[1] The sensory properties of 3M3MH1H are complex and can vary significantly between its enantiomers.[2] The (S)-isomer is often associated with herbaceous, green, and meaty notes, while the (R)-isomer is described as having grapefruit, passion fruit, and onion-like aromas.[2] Given its extremely low odor detection threshold, precise and standardized sensory analysis protocols are crucial for its characterization and for understanding its impact on flavor and fragrance profiles.[1]
These application notes provide detailed protocols for the sensory evaluation of this compound, intended for researchers, scientists, and professionals in flavor, fragrance, and drug development.
Data Presentation
The sensory characteristics of this compound are defined by its various aroma descriptors and its exceptionally low odor threshold. The perceived aroma can differ based on the stereoisomer present.
Table 1: Aroma Profile of this compound Stereoisomers
| Stereoisomer | Aroma Descriptors | Application Notes |
| (3S)-(-)-3-mercapto-3-methylhexan-1-ol | Herbaceous, Agrestic, Green, Meaty, Boiled Meat, Cooked Vegetable, Sweat, Onion-like.[2] | Enhances meaty and savory flavors in food products.[2] |
| (3R)-(+)-3-mercapto-3-methylhexan-1-ol | Grapefruit, Passion Fruit, Black Currant, Onion-like, Fruity.[2] | Enhances fruity and exotic fruit flavors.[2] |
| Racemic Mixture | Passion fruit, Black currant, Green, Fruity.[3] |
Table 2: Odor Thresholds of Related Thiol Compounds
| Compound | Odor Threshold (ng/L in model wine) | Aroma Description |
| 3-Mercaptohexan-1-ol (3MH) | 60 | Grapefruit, passion fruit |
| 3-Mercaptohexyl Acetate (3MHA) | 4 | Boxwood, passion fruit, broom |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | 0.8 | Boxwood, black currant |
Experimental Protocols
Protocol 1: Determination of Odor Detection Threshold
This protocol outlines the determination of the odor detection threshold of 3M3MH1H in a specific matrix (e.g., water, model wine, or air) using the ASTM E679-04 standard method (Triangle Test).
1. Materials and Equipment
-
This compound (high purity)
-
Deodorized water, model wine base, or other appropriate matrix
-
Ethanol (food grade, for stock solution)
-
Glass sniffing jars with Teflon-lined caps
-
Micropipettes
-
Sensory evaluation booths with controlled ventilation and lighting.[4]
-
Data collection software
2. Panelist Selection and Training
-
Select 20-30 panelists based on their ability to discriminate different odor intensities and their availability.
-
Train panelists to recognize the specific aroma of 3M3MH1H through exposure to different concentrations. Familiarize them with the triangle test procedure.
3. Sample Preparation
-
Prepare a stock solution of 3M3MH1H in ethanol.
-
Create a series of dilutions in the desired matrix, starting from a concentration well above the expected threshold and decreasing in steps (e.g., 3-fold dilutions).
-
For each concentration level, prepare three samples: two will be blanks (matrix only), and one will contain the diluted 3M3MH1H.
4. Sensory Evaluation Procedure
-
Present panelists with a set of three samples (a triangle), one of which is the "odd" sample containing the odorant.
-
Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
The presentation order of the samples should be randomized for each panelist and each concentration level.
-
Start with the lowest concentration and move to higher concentrations.
5. Data Analysis
-
For each concentration, count the number of correct judgments.
-
The detection threshold is determined as the concentration at which the proportion of correct identifications is significantly higher than chance (p < 0.05). This can be calculated using statistical tables for triangle tests.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Quantitative Descriptive Analysis (QDA)
This protocol describes how to develop a detailed sensory profile of 3M3MH1H.
1. Materials and Equipment
-
Same as in Protocol 1.
-
Reference standards for aroma descriptors (e.g., grapefruit oil, black currant extract).
2. Panelist Selection and Training
-
Select 10-15 highly trained panelists.
-
In training sessions, panelists are exposed to various concentrations of 3M3MH1H and related compounds.
-
Through group discussion, the panel develops a consensus vocabulary of 5-10 key aroma descriptors that characterize the sample.
-
Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute.[4]
3. Sample Preparation
-
Prepare samples of 3M3MH1H at a concentration clearly above the detection threshold, where characteristic aromas are perceptible.
-
Include reference standards for each descriptor to anchor the panel.
4. Sensory Evaluation Procedure
-
Conduct the evaluation in individual sensory booths.[4]
-
Present panelists with the sample and a scoresheet (paper or digital) listing the agreed-upon descriptors and line scales.
-
Panelists sniff the sample and rate the intensity of each attribute on the corresponding scale.[4]
-
Include replicate evaluations to assess panelist performance.
5. Data Analysis
-
Convert the ratings on the line scales to numerical data.
-
Use analysis of variance (ANOVA) to analyze the intensity ratings for each attribute to check for significant differences between samples and to evaluate panelist performance.
-
The results are typically visualized using a spider or radar plot, showing the mean intensity scores for each descriptor.
Protocol 3: Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique used to identify which volatile compounds in a complex mixture are responsible for specific aromas.[1]
1. Materials and Equipment
-
Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column (e.g., DB-Wax or CP-Sil 5 CB).[5]
-
Sample containing 3M3MH1H (e.g., food extract, sweat sample).
-
Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) for sample preparation.[1]
-
Humidified air supply for the olfactometry port.
2. Sample Preparation
-
Isolate and concentrate volatile compounds from the sample matrix using SPME or SPE. For thiols, specific SPE sorbents with high affinity for sulfur compounds can be used for selective enrichment.[1]
3. GC-O Analysis
-
Inject the concentrated extract into the GC.
-
The GC column separates the volatile compounds based on their boiling points and polarity.
-
The column effluent is split between the FID (for chemical detection) and the olfactometry port (for sensory detection).
-
A trained panelist (assessor) sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
4. Data Analysis
-
The olfactometry data (aromagram) is aligned with the chromatogram from the FID.
-
This allows for the correlation of specific odor perceptions with particular peaks on the chromatogram.
-
The compound corresponding to the peak of interest can then be identified using a mass spectrometer (GC-MS).
Mandatory Visualizations
Caption: Olfactory signaling pathway for thiol compounds.
Caption: General workflow for sensory analysis experiments.
References
Application Notes and Protocols for Isotope Dilution Assay of 3-Mercapto-3-methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-mercapto-3-methyl-1-hexanol (3M3MH1H) in various matrices using a stable isotope dilution assay (SIDA). 3M3MH1H is a potent aroma compound found in various foods and beverages and has been identified as a contributor to the characteristic aroma of certain wines and other fermented products. Accurate quantification of this volatile thiol is crucial for flavor and fragrance research, quality control in the food and beverage industry, and potentially for metabolism studies in drug development.
Stable isotope dilution analysis is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This is achieved by spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte.
Overview of the Isotope Dilution Assay Workflow
The accurate quantification of this compound is achieved through a multi-step process. This involves the addition of a deuterated internal standard to the sample, followed by extraction, derivatization to enhance stability and chromatographic performance, and finally, analysis by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical performance characteristics of stable isotope dilution assays for volatile thiols, including 3-mercaptohexan-1-ol (a structural analog of 3M3MH1H), in beverage matrices. These values can be used as a benchmark for the development and validation of a method for this compound.
| Parameter | GC-MS/MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | 0.001 - 0.012 µg/L | [3][4] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/L | 0.003 - 0.037 µg/L | [3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [3] |
| Recovery | 90 - 110% | 74 - 91% | [4][5][6] |
| Precision (RSD) | < 15% | < 15% | [4][5] |
Experimental Protocols
Synthesis of Deuterated this compound ([²H]-3M3MH1H)
A deuterated internal standard is essential for the isotope dilution assay. A plausible synthetic route for [²H]-3M3MH1H can be adapted from methods used for other labeled thiols. The following is a conceptual pathway.
Protocol:
-
Grignard Reaction: React a deuterated Grignard reagent (e.g., ethyl-d5-magnesium bromide) with ethyl 4-oxobutanoate to introduce the deuterated ethyl group.
-
Reduction: Reduce the resulting ester to a diol using a strong reducing agent like lithium aluminum hydride.
-
Thiolation: Convert one of the hydroxyl groups to a thiol. This can be a multi-step process involving activation of the hydroxyl group followed by displacement with a sulfur nucleophile.
Sample Preparation and Derivatization
Due to the high reactivity and low concentrations of 3M3MH1H, a robust sample preparation and derivatization procedure is crucial.
Materials:
-
Sample (e.g., 20 mL of wine)
-
Deuterated this compound internal standard solution
-
EDTA (disodium salt)
-
Derivatizing agent:
-
For GC-MS: Pentafluorobenzyl bromide (PFBBr)
-
For LC-MS/MS: 4,4'-dithiodipyridine (DTDP)
-
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Appropriate solvents (e.g., methanol (B129727), dichloromethane)
Protocol:
-
Spiking: To 20 mL of the sample, add a known amount of the deuterated internal standard solution.
-
Stabilization: Add EDTA to chelate metal ions and prevent oxidation of the thiol.
-
Derivatization (choose one):
-
PFBBr (for GC-MS): Adjust the pH of the sample to be basic. Add a solution of PFBBr in a suitable solvent and stir for 1-2 hours at room temperature.
-
DTDP (for LC-MS/MS): Add a freshly prepared solution of DTDP and stir for 30 minutes at room temperature.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the derivatized analyte with an organic solvent (e.g., dichloromethane (B109758) for PFB derivatives, methanol for DTDP derivatives).
-
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Instrumental Analysis
3.3.1. GC-MS/MS Analysis (for PFB derivatives)
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injection: Splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3M3MH1H-PFB derivative | [M]+ | Fragment ion 1 |
| Fragment ion 2 | ||
| [²H]-3M3MH1H-PFB derivative | [M+n]+ | Corresponding fragment ion 1 |
| Corresponding fragment ion 2 |
Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard solution of the derivatized analyte into the mass spectrometer.
3.3.2. LC-MS/MS Analysis (for DTDP derivatives)
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: Triple quadrupole operated in MRM mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3M3MH1H-DTDP derivative | [M+H]+ | Characteristic fragment ion |
| [²H]-3M3MH1H-DTDP derivative | [M+n+H]+ | Corresponding characteristic fragment ion |
Note: The DTDP derivatives of thiols often produce a characteristic fragment ion corresponding to the protonated pyridine-4-thiol (B7777008) (m/z 112). The precursor ion will be the mass of the 3M3MH1H-pyridyl sulfide (B99878) derivative plus a proton.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the selected MRM transitions for both the native analyte and the deuterated internal standard.
-
Response Factor Calculation: Prepare a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The slope of this line is the response factor.
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Concentration Calculation: Calculate the concentration of this compound in the sample using the following equation:
Concentration of Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Response Factor)
Where:
-
Area_Analyte = Peak area of the native analyte
-
Area_IS = Peak area of the internal standard
-
Concentration_IS = Concentration of the internal standard spiked into the sample
-
Response Factor = Slope of the calibration curve
-
Conclusion
The described stable isotope dilution assay provides a robust and accurate method for the quantification of this compound in complex matrices. The choice between GC-MS/MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying the method to routine sample analysis.
References
- 1. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry [frontiersin.org]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-MERCAPTO-3-METHYL-1-HEXANOL in Solution
Welcome to the technical support center for 3-mercapto-3-methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other thiols, is primarily influenced by several factors:
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Oxidation: The thiol group (-SH) is susceptible to oxidation, which can be initiated by dissolved oxygen in the solution. This can lead to the formation of disulfides and, with further oxidation, sulfonic acids.
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pH: The rate of oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation than the protonated thiol (R-SH).
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Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.
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Temperature: Higher temperatures can accelerate the rate of degradation, including oxidation and potential desorption from surfaces if immobilized.
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Light Exposure: Photochemical reactions can also contribute to the degradation of thiols. It is advisable to protect solutions from light.
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Solvent: The choice of solvent can impact stability. For instance, some thiols have shown greater stability in less polar solvents like pentane (B18724) compared to ethers.[1]
Q2: What are the typical degradation products of this compound?
A2: The primary degradation pathway for this compound is the oxidation of its thiol group. This typically results in the formation of a disulfide dimer. Under more aggressive oxidative conditions, the thiol can be further oxidized to a sulfonic acid. Hazardous thermal decomposition can produce carbon monoxide, carbon dioxide, and sulfur oxides.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To minimize degradation, consider the following preventative measures:
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Use Degassed Buffers: Remove dissolved oxygen from your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon) or through a series of vacuum and sonication cycles.
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Work at a Slightly Acidic pH: If your experimental conditions allow, maintaining a pH between 6.0 and 7.0 can slow the rate of oxidation.
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Add Chelating Agents: Incorporate a chelating agent like EDTA at a concentration of 1-10 mM to sequester catalytic metal ions.
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Incorporate Reducing Agents: For short-term stability, especially during reactions, adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.
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Store Properly: Solutions should be stored at low temperatures (2-8°C is often recommended) and protected from light in tightly sealed containers.
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Work Under an Inert Atmosphere: For highly sensitive experiments, conducting the work in a glove box under a nitrogen or argon atmosphere can provide the best protection against oxidation.
Q4: I am observing a loss of my this compound during storage. How can I troubleshoot this?
A4: If you are experiencing a loss of your compound, please refer to the troubleshooting guide below. A systematic approach to identifying the cause is crucial.
Troubleshooting Guide
This guide will help you identify the potential causes for the instability of this compound in your experiments.
Diagram: Troubleshooting Workflow for Thiol Instability
Caption: Troubleshooting workflow for thiol instability.
Data on the Stability of Structurally Related Volatile Thiols
While specific quantitative stability data for this compound is limited in published literature, the following tables summarize stability data for structurally similar volatile thiols, such as 3-mercaptohexanol (3MH) and various furanthiols. This data can provide valuable insights into the expected stability of this compound under various conditions.
Table 1: Stability of Volatile Thiols in Aqueous Solution at 50°C[2][3][4]
| Compound | Decrease per 24 hours |
| 2-Methyl-3-furanthiol | 59% |
| 2-Furfurylthiol | 28% |
| 2-Mercapto-3-butanone | 14% |
Note: This study was conducted in a model process flavoring solution based on ribose and cysteine.
Table 2: Oxidative Stability of 3-Mercaptohexanol (3MH) in Wine[5]
| Condition | 3MH Decrease (after 3 months) | 3MH Decrease (after 1 year) |
| Bottled Commercial Wine | up to 10% | up to 40% |
Table 3: Factors Influencing the Decrease of 3-Mercaptohexanol (3MH) in a Model Wine Solution[6]
| Condition | Observation |
| 3MH and Oxygen | Slower degradation |
| 3MH, Oxygen, and Catechin | More rapid decrease in 3MH |
| 3MH, Oxygen, Catechin, and Anthocyanins | Limited the decrease in 3MH |
| 3MH, Oxygen, Catechin, and Sulfur Dioxide | Protected 3MH from degradation |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffered Solution
This protocol outlines a general method for evaluating the stability of this compound under controlled conditions.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, citrate)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined septa
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HPLC or GC-MS for analysis
-
Internal standard for quantification
Procedure:
-
Buffer Preparation: Prepare the desired buffer solutions. Degas the buffers by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
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Sample Preparation: In amber glass vials, spike the degassed buffer solutions with the stock solution to achieve the desired final concentration of this compound. Add an internal standard.
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Incubation: Tightly cap the vials and store them under the desired temperature and light conditions (e.g., 25°C in the dark, 40°C in the dark for accelerated testing).
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Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from incubation.
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Quenching (Optional): If necessary, the degradation process can be stopped by adding a quenching agent or by immediate freezing.
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Analysis: Analyze the concentration of this compound using a validated analytical method, such as HPLC with a suitable detector or GC-MS.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of thiols.
Signaling Pathways and Logical Relationships
Diagram: General Oxidation Pathway of a Thiol
References
Preventing oxidation of 3-MERCAPTO-3-METHYL-1-HEXANOL during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercapto-3-methyl-1-hexanol (MMH). The focus is on preventing oxidation during analysis to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMH) and why is it challenging to analyze?
This compound is a thiol compound known for its potent aroma.[1] Like other thiols, MMH is highly susceptible to oxidation. The thiol group (-SH) can easily be oxidized to form a disulfide bond (S-S), leading to the loss of the original compound and inaccurate quantification.[1] Factors such as elevated pH, the presence of metal ions, and exposure to oxygen and light can accelerate this degradation process.
Q2: What are the primary strategies to prevent the oxidation of MMH during sample preparation?
To minimize the oxidation of MMH, a multi-faceted approach is recommended:
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Control of pH: Maintain a slightly acidic to neutral pH (6.5-7.5). At higher pH values, the thiol group is deprotonated to the more reactive thiolate anion, which is more prone to oxidation.[2][3]
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Use of Antioxidants and Chelating Agents: Incorporate antioxidants and chelating agents into your buffers and solutions.
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EDTA (Ethylenediaminetetraacetic acid): At a concentration of 1-5 mM, EDTA chelates metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze thiol oxidation.[2]
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Ascorbic Acid (Vitamin C): Can be used to scavenge oxygen.
-
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Deoxygenation of Solvents: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[2]
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Work in an Inert Atmosphere: Whenever possible, perform sample preparation steps in a glove box or under a constant stream of an inert gas to minimize exposure to atmospheric oxygen.
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Temperature Control: Keep samples on ice or at reduced temperatures to slow down the rate of oxidation.
Q3: Why is derivatization necessary for the analysis of MMH by gas chromatography (GC)?
Derivatization is a critical step for the successful analysis of MMH by GC for two main reasons:
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Increased Stability: The primary reason is to protect the reactive thiol group from oxidation. By converting the thiol to a more stable derivative, the integrity of the analyte is preserved during the analytical process.
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Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of MMH, leading to better peak shape and improved separation during GC analysis.[4]
Q4: What are the recommended derivatization methods for MMH?
The two most common and effective derivatization strategies for thiols like MMH are silylation and alkylation.
-
Silylation: This method replaces the active hydrogen of the thiol and alcohol groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5]
-
Alkylation: This technique involves the reaction of the thiol group with an alkylating agent. N-Ethylmaleimide (NEM) is a widely used reagent that specifically reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond.[6][7]
Troubleshooting Guides
Issue 1: Low or no detectable MMH peak in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Oxidation of MMH | - Review your sample preparation workflow to ensure all steps to prevent oxidation were followed (see FAQ Q2).- Prepare fresh solutions and derivatizing agents for each experiment.- Analyze a freshly prepared standard to confirm instrument performance. |
| Incomplete Derivatization | - Optimize derivatization conditions (reagent concentration, temperature, and reaction time).- Ensure your sample is free of water, as it can interfere with silylation reagents.[5]- For silylation, consider adding a catalyst like 1% TMCS to your BSTFA.[8] |
| Poor Extraction Efficiency (for SPME) | - Optimize SPME parameters such as fiber type, extraction time, and temperature. For volatile thiols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[9]- Ensure proper equilibration of the sample and headspace. |
Issue 2: Poor peak shape (e.g., tailing) in the GC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - As mentioned above, optimize the derivatization reaction to ensure complete conversion of MMH to its derivative. |
| Active Sites in the GC System | - Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for the analysis of active compounds.- Condition the column according to the manufacturer's instructions. |
| Sample Overload | - Dilute the sample and re-inject. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Variable Oxidation | - Strictly control all parameters that can influence oxidation (pH, temperature, exposure to air).- Prepare and analyze samples in a consistent and timely manner. |
| Instability of Derivatives | - Analyze derivatized samples as soon as possible. If storage is necessary, store under an inert atmosphere at low temperatures (-20°C or below). |
| Matrix Effects | - Use a suitable internal standard, preferably a stable isotope-labeled version of MMH, to correct for variations in sample preparation and instrument response.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters related to the prevention of thiol oxidation. Note that data specifically for this compound is limited; therefore, data for other relevant thiols are included as a reference.
Table 1: Influence of pH on Disulfide Formation Rate for Low Molecular Weight Thiols.
| Thiol Compound | pH | Rate Constant (k) for Disulfide Formation (min⁻¹) | Reference |
| L-cysteine | 7.4 | 5.04 x 10⁻⁴ | [10][11] |
| 3-mercaptopropionic acid | 7.4 | 1.80 x 10⁻⁴ | [10][11] |
| N-acetyl-L-cysteine | 7.4 | 0.51 x 10⁻⁴ | [10][11] |
Note: Higher rate constants indicate faster disulfide formation.
Table 2: Recommended Concentrations of Reagents for Preventing Thiol Oxidation.
| Reagent | Recommended Concentration | Purpose | Reference |
| EDTA | 1-5 mM | Chelates metal ions that catalyze oxidation. | [2] |
| TCEP | 10-100 fold molar excess over protein | Reduces existing disulfide bonds. | [2] |
| DTT | 10-100 mM | Reduces existing disulfide bonds. | [2] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for MMH Analysis
This protocol outlines a general workflow for preparing samples containing MMH for GC-MS analysis, incorporating steps to minimize oxidation.
Caption: General workflow for MMH analysis.
Protocol 2: Silylation of MMH using BSTFA
This protocol is a general guideline for the silylation of MMH. Optimization may be required for specific sample matrices.
Materials:
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Sample containing MMH (dried)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry, as water will react with the silylating reagent. Lyophilization or evaporation under a stream of nitrogen are common methods.
-
To the dried sample in a GC vial, add an appropriate volume of anhydrous solvent to dissolve the residue.
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Add a 2 to 10-fold molar excess of BSTFA (+1% TMCS) relative to the expected amount of MMH.
-
Cap the vial tightly and vortex for 10-30 seconds.
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Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined empirically.[5][12]
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Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Caption: Silylation protocol for MMH.
Protocol 3: Alkylation of MMH using N-Ethylmaleimide (NEM)
This protocol is suitable for aqueous samples and is specific for thiol groups at a controlled pH.
Materials:
-
Aqueous sample containing MMH
-
N-Ethylmaleimide (NEM) solution (prepare fresh)
-
Phosphate (B84403) buffer (pH 6.5-7.5)
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Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Adjust the pH of the sample to between 6.5 and 7.5 using a phosphate buffer.
-
Add a 10-fold molar excess of freshly prepared NEM solution to the sample.
-
Incubate the mixture at room temperature for at least 15 minutes to ensure complete derivatization.
-
Extract the NEM-derivatized MMH using an appropriate organic solvent (e.g., dichloromethane).
-
The organic phase can then be concentrated if necessary and analyzed by GC-MS.
Caption: Alkylation protocol for MMH using NEM.
Visualizing the Oxidation Problem and Solutions
The following diagram illustrates the factors that contribute to the oxidation of MMH and the protective measures that can be taken.
Caption: Factors causing MMH oxidation and preventative measures.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3-MERCAPTO-3-METHYL-1-HEXANOL Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-mercapto-3-methyl-1-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound?
A1: The primary challenges stem from its chemical properties. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and a reduction in yield.[1] Additionally, as a volatile and potent aroma compound, losses can occur during sample handling and solvent removal steps. Its bifunctional nature, containing both a hydroxyl and a thiol group, also influences its solubility and reactivity.[1]
Q2: Which solvents are recommended for the liquid-liquid extraction of this compound?
A2: While specific data for this compound is limited, its estimated high LogP value suggests a preference for nonpolar organic solvents over water. Based on structurally similar compounds like 3,3-dimethyl-1-hexanol, suitable solvents would include those with low miscibility with the aqueous phase and a significant density difference to facilitate separation.[2] Examples include hexane (B92381), ethyl acetate, and dichloromethane (B109758). The choice of solvent will impact the distribution coefficient and overall extraction efficiency.
Q3: How can I prevent the oxidation of the thiol group during extraction?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible.[1] Degassing solvents before use can also help to remove dissolved oxygen. The addition of a small amount of a reducing agent, like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the sample matrix may also protect the thiol group.
Q4: What analytical techniques are best for quantifying this compound in my extracts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this volatile compound.[1] For enhanced stability and detection, derivatization, such as silylation of the hydroxyl group, can be employed.[1] For highly sensitive analyses, especially at trace levels, techniques like nanoliquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) can be used, which has shown detection limits below 0.5 ng/L for similar thiol compounds.[1] Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification method that can correct for sample loss during preparation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Extraction Yield | 1. Suboptimal Solvent Choice: The selected organic solvent may have a low distribution coefficient for the target compound. 2. Incomplete Extraction: Insufficient mixing or too few extraction steps. 3. Oxidation: The thiol group may have oxidized, reducing the amount of the desired compound. 4. Incorrect pH: The pH of the aqueous phase can affect the protonation state and solubility of the compound. | 1. Test Different Solvents: Experiment with solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane) to find the one with the highest extraction efficiency. 2. Increase Mixing & Repetitions: Ensure vigorous shaking during extraction and perform multiple extractions with fresh solvent.[2] 3. Use Inert Atmosphere/Antioxidants: Work under nitrogen or argon and consider adding a reducing agent.[1] 4. Adjust pH: Modify the pH of the aqueous sample to suppress the ionization of the thiol and hydroxyl groups, which may improve partitioning into the organic phase. |
| Emulsion Formation at the Interface | 1. High Concentration of Surfactants or Particulates: The sample matrix may contain substances that stabilize emulsions. 2. Vigorous Shaking: Excessive shaking can sometimes lead to stable emulsions. | 1. Centrifugation: Spin the sample to break the emulsion. 2. Addition of Saturated Brine: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Filtration: Filter the sample before extraction to remove particulates. |
| Poor Phase Separation | 1. Similar Densities: The density of the organic solvent is too close to that of the aqueous phase. | 1. Select a Different Solvent: Choose a solvent with a significantly different density from water (e.g., dichloromethane is denser, while hexane is less dense). |
| Contaminants in the Final Extract | 1. Co-extraction of Impurities: The solvent is also extracting other components from the sample matrix. 2. Residual Water: Incomplete removal of water from the organic phase. | 1. Back-extraction/Wash Step: Wash the organic extract with a buffer or water to remove polar impurities. 2. Use a Drying Agent: Add anhydrous sodium sulfate (B86663) or magnesium sulfate to the organic phase to remove residual water before solvent evaporation.[2] |
Experimental Protocols
General Liquid-Liquid Extraction Protocol
This protocol is adapted from methodologies for structurally similar branched-chain alcohols and should be optimized for your specific application.[2]
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Preparation: Prepare a known volume and concentration of the aqueous sample containing this compound. If possible, degas the sample and the extraction solvent to minimize oxidation.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Place the separatory funnel on a stand and allow the two phases to separate completely.
-
Collection of Phases: Carefully drain the lower (denser) phase into a clean flask. Then, pour the upper (less dense) phase out through the top of the separatory funnel into a separate clean flask to avoid contamination.
-
Repeat Extraction: For multi-stage extraction, return the aqueous phase to the separatory funnel and add a fresh portion of the organic solvent. Repeat the extraction and phase separation steps. Combine the organic extracts from all stages.
-
Drying the Organic Phase: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic phase to remove any dissolved water.
-
Solvent Removal: Recover the this compound from the organic solvent by distillation or using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation of the compound.
-
Analysis: Determine the concentration of the target compound in the initial sample and the final extract using a suitable analytical method like GC-MS to calculate the extraction efficiency.
Data Presentation
Table 1: Comparison of Extraction Efficiency with Different Solvents
| Solvent | Distribution Coefficient (K) | Extraction Efficiency (%) - Single Extraction | Extraction Efficiency (%) - Triple Extraction |
| Dichloromethane | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Ethyl Acetate | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Hexane | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Other Solvent | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Note: This table should be populated with your experimental data. The distribution coefficient (K) is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.
Visualizations
Caption: General workflow for the liquid-liquid extraction of this compound.
Caption: A troubleshooting decision tree for addressing low extraction yield.
References
Technical Support Center: Quantification of 3-Mercapto-3-methyl-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-mercapto-3-methyl-1-hexanol (MMH) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. This interference occurs within the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For a volatile thiol like MMH, matrix components such as phospholipids, salts, and proteins in biological samples (e.g., plasma, urine) can significantly impact the accuracy, precision, and sensitivity of quantification.
Q2: Why is derivatization necessary for the analysis of this compound?
A2: The thiol group in MMH is highly susceptible to oxidation, which can lead to the underestimation of its concentration.[1] Derivatization with an alkylating agent, such as N-ethylmaleimide (NEM), stabilizes the thiol group by forming a stable thioether bond.[2][3] This process not only prevents oxidation but also improves the chromatographic retention and ionization efficiency of the analyte, leading to enhanced sensitivity and more reliable quantification.[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis (SIDA) is the gold standard for compensating for matrix effects.[4] A SIL-IS is chemically identical to the analyte and will be affected by matrix interferences in the same way. By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations in signal due to matrix effects can be effectively normalized, leading to highly accurate and precise quantification.
Q4: How do I choose the right sample preparation technique for my biological matrix?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): A simple and fast method suitable for initial screening or when high throughput is required. However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away matrix components.[5] It is the most effective technique for minimizing matrix effects but is also the most time-consuming and expensive.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent in LLE or the sorbent in SPE may not be optimal for MMH. 2. Incomplete Derivatization: The concentration of the derivatizing agent may be insufficient, or the reaction time may be too short. 3. Analyte Degradation: The thiol group may have oxidized before or during sample preparation. | 1. Optimize Extraction: Test different organic solvents for LLE or various SPE sorbent chemistries (e.g., reversed-phase, mixed-mode). Adjust the pH of the sample to improve partitioning. 2. Optimize Derivatization: Increase the molar excess of the derivatizing agent (e.g., NEM) and/or extend the incubation time. Ensure the pH of the reaction buffer is optimal (typically around 7.0 for NEM).[1] 3. Immediate Derivatization: Add the derivatizing agent to the sample immediately after collection to stabilize the analyte. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: Significant lot-to-lot variability in the biological matrix. 2. Inadequate Sample Cleanup: Residual matrix components are interfering with ionization. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variations in matrix effects between samples.[4] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as SPE, to obtain cleaner extracts.[5] |
| Ion Suppression or Enhancement | 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds are co-eluting with the analyte and affecting its ionization. | 1. Optimize Chromatography: Modify the LC gradient to improve the separation of the analyte from interfering matrix components. 2. Enhance Sample Preparation: Implement a more effective sample cleanup method like SPE.[6] For plasma samples, consider specific phospholipid removal strategies. |
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize the expected performance of different sample preparation techniques for the quantification of MMH in common biological matrices.
Table 1: Analyte Recovery
| Sample Preparation Method | Plasma (%) | Urine (%) | Cell Culture Media (%) |
| Protein Precipitation (PPT) | 85 - 95 | 90 - 100 | 90 - 100 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 75 - 90 | 80 - 95 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | 95 - 105 |
Table 2: Matrix Effect (%)
A value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Preparation Method | Plasma (%) | Urine (%) | Cell Culture Media (%) |
| Protein Precipitation (PPT) | 60 - 80 | 70 - 90 | 85 - 105 |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 80 - 100 | 90 - 105 |
| Solid-Phase Extraction (SPE) | 95 - 105 | 98 - 102 | 98 - 102 |
Table 3: Inter-day Precision (%RSD)
| Sample Preparation Method | Plasma (%) | Urine (%) | Cell Culture Media (%) |
| Protein Precipitation (PPT) | < 15 | < 10 | < 10 |
| Liquid-Liquid Extraction (LLE) | < 10 | < 8 | < 5 |
| Solid-Phase Extraction (SPE) | < 5 | < 5 | < 5 |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall workflow for the quantification of MMH involves sample collection and immediate stabilization, followed by sample preparation, derivatization, and LC-MS/MS analysis.
Protocol 1: Derivatization with N-ethylmaleimide (NEM)
This protocol describes the stabilization and derivatization of MMH in a biological sample.
-
To 100 µL of the biological sample (e.g., plasma, urine), immediately add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Add 20 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Vortex the sample for 30 seconds.
-
Incubate at room temperature for 30 minutes to ensure complete derivatization.
-
Proceed with the chosen sample preparation protocol (PPT, LLE, or SPE).
Protocol 2: Sample Preparation by Protein Precipitation (PPT)
-
Following derivatization, add 400 µL of cold acetonitrile (B52724) to the 130 µL sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol uses a reversed-phase SPE cartridge for sample cleanup.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: After derivatization and protein precipitation, dilute the supernatant with 1 mL of 0.1% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the derivatized MMH from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during MMH quantification.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chiral 3-Mercapto-3-methyl-1-hexanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chiral 3-mercapto-3-methyl-1-hexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral this compound, particularly when following a pathway involving Sharpless asymmetric epoxidation and subsequent epoxide ring-opening.
Issue 1: Low Enantioselectivity in Sharpless Asymmetric Epoxidation
| Potential Cause | Troubleshooting Steps |
| Degraded or impure reagents | Use freshly opened or purified titanium(IV) isopropoxide; ensure the allylic alcohol precursor is of high purity.[1] |
| Moisture contamination | Thoroughly dry all glassware and use anhydrous solvents.[1] Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Incorrect reaction temperature | Maintain a low reaction temperature, typically between -20 °C and -40 °C, to maximize enantioselectivity.[1] |
| Suboptimal catalyst loading | While catalytic amounts are used, ensure the molar ratio of the titanium catalyst and chiral tartrate ligand is accurate. |
Issue 2: Poor Yield or Incomplete Epoxide Ring-Opening
| Potential Cause | Troubleshooting Steps |
| Inefficient nucleophile generation | Ensure the sulfur nucleophile (e.g., from a thiol) is fully deprotonated to the thiolate for effective ring-opening. The use of a suitable base is critical. |
| Steric hindrance | The tertiary nature of the epoxide carbon can hinder nucleophilic attack. Consider using a less sterically hindered sulfur nucleophile if possible. |
| Side reactions | The thiol nucleophile can be prone to oxidation to disulfides, reducing its effective concentration.[2] Using a slight excess of the thiol or adding a reducing agent can mitigate this.[2] |
Issue 3: Difficulty in Product Purification and Oxidation of the Final Product
| Potential Cause | Troubleshooting Steps |
| Oxidation of the thiol to disulfide | Work with degassed solvents and under an inert atmosphere during purification.[3] The addition of a small amount of a reducing agent like TCEP to purification buffers can help maintain the thiol in its reduced state.[3] |
| Metal-catalyzed oxidation | The presence of trace transition metals can catalyze thiol oxidation.[3] Adding a chelating agent like EDTA to aqueous solutions during workup can sequester these metal ions.[3] |
| Co-elution of impurities | Use high-resolution chromatography techniques. Chiral HPLC or SFC can be effective for separating enantiomers and other closely related impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for chiral this compound?
A common and effective method is a multi-step synthesis starting with an appropriate allylic alcohol. The key steps involve:
-
Sharpless Asymmetric Epoxidation: An allylic alcohol is converted to a chiral epoxide with high enantioselectivity using a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP).[1]
-
Epoxide Ring-Opening: The resulting chiral epoxide is then opened by a sulfur nucleophile, such as a thiolate, to introduce the thiol group.
-
Deprotection (if necessary): If a protected thiol was used, a final deprotection step is required to yield the target molecule.
Q2: How can I control which enantiomer is formed during the Sharpless epoxidation?
The stereochemistry of the epoxide is determined by the chirality of the diethyl tartrate (DET) ligand used. Using (+)-DET or (-)-DET will selectively form one of the two possible enantiomers of the epoxide with high predictability.[1]
Q3: What are the main challenges in the regioselective ring-opening of the epoxide?
The primary challenge is to ensure the sulfur nucleophile attacks the desired carbon of the epoxide ring. For a tertiary alcohol like this compound, the attack should occur at the tertiary carbon. The regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. While base-catalyzed ring-opening with a thiolate generally favors attack at the less substituted carbon (SN2-type), the specific substrate may yield a mixture of regioisomers.
Q4: My final product, the thiol, seems to be degrading over time. What is happening and how can I prevent it?
Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions, which can lead to the formation of disulfides.[2] To prevent this, it is crucial to handle the purified product under an inert atmosphere (nitrogen or argon), use degassed solvents for storage, and store it at low temperatures (2-8°C) under an inert gas.[5]
Q5: Can I use biocatalysis for this synthesis?
Biocatalysis presents a viable alternative for synthesizing chiral molecules.[6] For instance, enzyme-catalyzed resolutions could be employed on a racemic precursor to selectively isolate the desired enantiomer.[7] Ketoreductases could be used to produce a chiral alcohol precursor with high enantioselectivity.[7]
Quantitative Data Summary
While specific yield and enantiomeric excess (ee) data for the complete synthesis of this compound is not extensively consolidated in the literature, the following table provides typical performance metrics for the key Sharpless asymmetric epoxidation step based on similar substrates.
| Parameter | Typical Value | Notes |
| Enantiomeric Excess (ee) | >90% | Highly dependent on substrate purity and reaction conditions. |
| Yield | 70-90% | Can be affected by substrate volatility and stability of the epoxide product. |
| Reaction Temperature | -20 °C to -40 °C | Lower temperatures generally favor higher enantioselectivity.[1] |
| Catalyst Loading | 5-10 mol% | Relative to the allylic alcohol substrate. |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation of a Precursor Allylic Alcohol
This protocol is a generalized procedure and may require optimization for the specific precursor to this compound.
Materials:
-
Precursor allylic alcohol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
4Å molecular sieves
Procedure:
-
All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Add anhydrous DCM and powdered 4Å molecular sieves to a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.
-
To the cooled solvent, add the chiral diethyl tartrate (e.g., 1.2 equivalents relative to the catalyst).
-
Slowly add titanium(IV) isopropoxide (e.g., 1.0 equivalent) dropwise while stirring. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.
-
Dissolve the allylic alcohol precursor (1.0 equivalent relative to the final product) in a minimal amount of anhydrous DCM and add it to the catalyst solution.
-
Add TBHP (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture to remove titanium salts. The filtrate can then be carried forward to the workup and purification steps.
Visualizations
Caption: Synthetic pathway to chiral this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy ‘click’ reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Minimizing Degradation of 3-Mercapto-3-methyl-1-hexanol (3M3MH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-mercapto-3-methyl-1-hexanol (3M3MH) in samples. The following information is based on best practices for handling volatile thiols and should be adapted to specific experimental needs.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable 3M3MH in samples | Oxidative Degradation: The thiol group of 3M3MH is highly susceptible to oxidation, forming disulfides or sulfonic acids, especially in the presence of dissolved oxygen or metal ions (e.g., Cu²⁺, Fe³⁺). | 1. Deoxygenate Buffers and Solvents: Purge all solutions with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.2. Add Chelating Agents: Incorporate a chelating agent like EDTA at a concentration of 1-10 mM to sequester metal ions that catalyze oxidation.3. Use Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) as sacrificial agents. |
| Inappropriate pH: The thiolate anion (S⁻), which is more prevalent at alkaline pH (>8), is significantly more prone to oxidation than the protonated thiol (SH). | Maintain a Slightly Acidic pH: Whenever possible, maintain the sample and buffers at a slightly acidic pH (e.g., 6.0-7.0) to slow the rate of oxidation. | |
| Improper Storage: High temperatures, exposure to light, and prolonged storage can lead to significant degradation of volatile thiols. | Optimize Storage Conditions: For short-term storage (up to 24 hours), use appropriate containers like Flexfoil or Tedlar bags and keep them in a cool, dark place. For long-term storage, flash-freeze samples and store them at -80°C.[1] | |
| Inconsistent or poor reproducibility of results | Variable Sample Handling: Inconsistent exposure to air, light, or temperature fluctuations between samples can lead to varying degrees of degradation. | Standardize Protocols: Ensure all samples are processed using a consistent, standardized protocol from collection to analysis. Minimize the time between sample collection and processing. |
| Enzymatic Degradation: If working with biological matrices, endogenous enzymes such as oxidases or lyases can degrade 3M3MH.[2] | Inhibit Enzymatic Activity: 1. Thermal Inactivation: For some sample types, blanching (briefly heating at 80-95°C followed by rapid cooling) can denature degradative enzymes.[3]2. Chemical Inhibition: Add enzyme inhibitors to the sample collection buffer. The choice of inhibitor will depend on the specific enzymes of concern. | |
| Adsorption to Container Surfaces: Volatile sulfur compounds can be lost through adsorption to the surfaces of collection and storage containers. | Select Appropriate Containers: Use containers made of inert materials such as fused-silica lined canisters or specialized polymer bags (e.g., Flexfoil, Tedlar).[4][5] For liquid samples, glass vials with PTFE-lined septa are recommended.[6] | |
| Peak tailing or poor chromatography | Analyte Instability during Analysis: 3M3MH can degrade in the GC inlet or on the column, especially at high temperatures. | Derivatization: Convert 3M3MH to a more stable derivative before GC-MS analysis. Silylation is a potential derivatization strategy for compounds with alcohol and thiol groups.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (3M3MH)?
A1: The primary degradation pathway for 3M3MH is the oxidation of its thiol (-SH) group. This can occur through:
-
Dimerization: Two molecules of 3M3MH can oxidize to form a disulfide dimer.
-
Further Oxidation: The thiol group can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids.[2] These reactions are often catalyzed by the presence of dissolved oxygen and metal ions.
Q2: How can I prevent the oxidation of 3M3MH during sample preparation?
A2: To prevent oxidation, it is crucial to create and maintain a reducing environment. This can be achieved by:
-
Working under an inert atmosphere: Use a glove box or perform manipulations under a stream of nitrogen or argon.
-
Using deoxygenated solutions: Purge all buffers and solvents with an inert gas.
-
Adding chelating agents: Incorporate EDTA into your buffers to sequester metal ions.
-
Maintaining a slightly acidic pH: A pH between 6.0 and 7.0 will keep the thiol group in its less reactive protonated state.
Q3: What are the optimal storage conditions for samples containing 3M3MH?
A3: The optimal storage conditions depend on the duration of storage:
-
Short-term (up to 24 hours): Store samples in airtight, inert containers (e.g., Flexfoil bags, fused-silica lined canisters) in a cool, dark environment.[4][5] Analysis within 6 hours of collection is ideal.[4]
-
Long-term: For biological samples, flash-freezing in liquid nitrogen and storing at -80°C is recommended. This has been shown to maintain the stability of thiols for up to 12 months.[1] Avoid repeated freeze-thaw cycles, as this can degrade thiols.[1]
Q4: Can I use antioxidants to protect 3M3MH from degradation?
A4: Yes, antioxidants can be effective. Ascorbic acid and butylated hydroxytoluene (BHT) can act as sacrificial agents, being preferentially oxidized over the thiol group of 3M3MH. The choice and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method to avoid interference.
Q5: Is derivatization necessary for the analysis of 3M3MH by GC-MS?
A5: While not always mandatory, derivatization is highly recommended for improving the stability and chromatographic behavior of 3M3MH.[2] The thiol and alcohol groups can be reactive at the high temperatures of the GC inlet and column. Derivatization, such as silylation, converts these polar functional groups into more stable and volatile derivatives, resulting in sharper peaks and improved sensitivity.[2]
Q6: How does the sample matrix affect the stability of 3M3MH?
A6: The sample matrix can significantly impact the stability of 3M3MH. Biological matrices may contain enzymes that can degrade the analyte.[2] The pH of the matrix is also a critical factor, with alkaline conditions promoting oxidation. Furthermore, other components in the matrix can react with 3M3MH or interfere with its analysis. Proper sample clean-up and matrix-matched calibration standards are important for accurate quantification.
Experimental Protocols
Protocol 1: General Sample Handling and Storage for Minimizing Degradation
-
Sample Collection:
-
Collect samples in pre-cleaned glass vials with PTFE-lined septa for liquid samples or in specialized polymer bags (e.g., Flexfoil) for gaseous samples.[4][6]
-
If possible, add a solution of EDTA to liquid samples to a final concentration of 1-5 mM immediately after collection.
-
For biological samples where enzymatic degradation is a concern, collect them directly into a buffer containing appropriate enzyme inhibitors or prepare for immediate thermal inactivation (blanching).
-
-
Short-Term Storage (if immediate analysis is not possible):
-
Store samples in a cool, dark place, ideally refrigerated at 2-8°C.
-
Ensure containers are tightly sealed to minimize exposure to air.
-
Analyze within 6-24 hours of collection.[4]
-
-
Long-Term Storage:
-
For liquid samples, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store at -80°C until analysis.[1]
-
Protocol 2: Derivatization of 3M3MH for GC-MS Analysis (General Procedure)
This is a general protocol for silylation and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
If the sample is aqueous, perform a liquid-liquid extraction of 3M3MH into a volatile, water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).
-
-
Derivatization Reaction:
-
To the concentrated extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add a suitable solvent if necessary (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial tightly and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Visualizations
Caption: Degradation pathway of 3M3MH via oxidation.
Caption: Experimental workflow for 3M3MH analysis.
References
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 3-Mercapto-3-methyl-1-hexanol
Welcome to the technical support center for the analysis of 3-mercapto-3-methyl-1-hexanol (3M3MH1H) and other volatile thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the sensitive detection of this compound by Gas Chromatography (GC)?
A1: Derivatization is crucial for several reasons when analyzing thiols like 3M3MH1H by GC-based methods:
-
Increased Volatility: Thiols can have poor volatility, leading to broad, tailing peaks in GC analysis. Derivatization replaces the active hydrogen on the thiol group, increasing the compound's volatility and improving its chromatographic behavior.
-
Enhanced Stability: Thiols are highly reactive and susceptible to oxidation, which can lead to sample loss and inaccurate quantification.[1] Derivatized thiols are generally more stable, minimizing degradation during sample preparation and analysis.
-
Improved Detector Response: Derivatization can introduce moieties that enhance the response of the detector, particularly for mass spectrometry (MS), leading to lower limits of detection. For instance, using a derivatizing agent like pentafluorobenzyl bromide (PFBBr) can significantly improve sensitivity in GC-MS analysis.[1][2]
Q2: What are the most common analytical techniques for trace-level detection of 3M3MH1H?
A2: The most prevalent and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
-
GC-MS: This is a widely used technique, often coupled with a pre-concentration step like Solid Phase Microextraction (SPME). Derivatization is typically required to improve the volatility and stability of the thiol.
-
HPLC-MS/MS: This method offers high sensitivity and selectivity. Derivatization is also employed in HPLC-MS/MS to enhance ionization efficiency and improve the chromatographic separation of thiols. A notable advantage is that it can sometimes simplify sample preparation.
Q3: How can I minimize the loss of 3M3MH1H during sample preparation due to its high reactivity?
A3: Minimizing the loss of reactive thiols during sample preparation is critical for accurate quantification. Key strategies include:
-
Use of Antioxidants: Adding antioxidants to the sample matrix can help prevent the oxidation of thiols.
-
pH Control: The stability of thiols can be pH-dependent. Optimizing the pH of the sample and extraction solvents is important.
-
Use of Internal Standards: Employing stable isotope-labeled internal standards, such as deuterated analogs, in a Stable Isotope Dilution Analysis (SIDA) can compensate for analyte loss during sample preparation and analysis, leading to more accurate and precise results.
-
Minimize Sample Handling and Exposure to Air: Thiols can be lost through volatilization and oxidation. It is important to handle samples quickly, in sealed containers, and to minimize their exposure to air.
Q4: What is the "matrix effect" and how can it affect my results?
A4: The matrix effect refers to the alteration of the analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[4][5] In the analysis of 3M3MH1H, complex matrices like wine or biological fluids can contain compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification. To mitigate the matrix effect, strategies such as matrix-matched calibration, the use of stable isotope-labeled internal standards, and thorough sample cleanup procedures like Solid Phase Extraction (SPE) are employed.[6]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low/No Analyte Signal | Analyte Degradation: Thiols are prone to oxidation. | - Prepare samples fresh and analyze them promptly.- Add an antioxidant to the sample.- Ensure solvents are deoxygenated. |
| Inefficient Derivatization: Incomplete reaction with the derivatizing agent. | - Optimize derivatization conditions (temperature, time, pH, reagent concentration).[7][8]- Ensure the derivatizing agent is fresh and of high quality. | |
| Poor Extraction Recovery: The analyte is not efficiently extracted from the sample matrix. | - Optimize the Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME) method (sorbent type, elution solvent, sample pH).- For SPME, optimize extraction time and temperature.[2] | |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: The analyte is interacting with active sites in the injector, column, or transfer line. | - Use a deactivated inlet liner and column.- Ensure the entire GC flow path is inert. Thiols can interact with metal surfaces.[9] |
| Sub-optimal GC Conditions: Incorrect temperature program or carrier gas flow rate. | - Optimize the GC temperature program to ensure the analyte moves through the column efficiently.- Check for leaks in the GC system. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variations in extraction or derivatization steps. | - Automate sample preparation steps where possible.- Use a precise and consistent protocol for all samples.- Employ a stable isotope-labeled internal standard to correct for variability. |
| Matrix Effects: Inconsistent signal suppression or enhancement between samples. | - Use matrix-matched calibration standards.- Improve the sample cleanup procedure to remove interfering matrix components. | |
| Instrumental Instability: Fluctuations in GC or MS performance. | - Perform regular instrument maintenance and calibration.- Monitor system suitability by injecting a standard at regular intervals. |
III. Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of relevant volatile thiols.
| Analyte | Method | Derivatizing Agent | Sample Matrix | Limit of Detection (LOD) | Recovery | Reference |
| 3-Mercaptohexan-1-ol (3MH) | HS-SPME-GC-MS | Pentafluorobenzyl bromide (PFBBr) | Wine | 1 ng/L | 90-109% | [2][10] |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | HS-SPME-GC-MS | Pentafluorobenzyl bromide (PFBBr) | Wine | 0.9 ng/L | 90-109% | [2][10] |
| 3-Mercaptohexyl acetate (B1210297) (3MHA) | HS-SPME-GC-MS | Pentafluorobenzyl bromide (PFBBr) | Wine | 17 ng/L | 90-109% | [2][10] |
| Various Volatile Thiols | SPE-GC-MS/MS | Ethyl propiolate | Wine | 6 to 135 ng/L (concentration range found) | - | [7] |
| Various Volatile Thiols | SPE-HPLC-MS/MS | 4,4'-dithiodipyridine (DTDP) | Wine | Low ng/L | - | [3] |
IV. Experimental Protocols
Protocol 1: Analysis of Volatile Thiols in Wine by HS-SPME-GC-MS following Extractive Alkylation
This protocol is adapted from a method describing the derivatization of thiols to pentafluorobenzyl (PFB) derivatives.[2][10]
1. Materials:
-
Wine sample (40 mL)
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Internal standards (e.g., deuterated 3-MH)
-
Sodium chloride (NaCl)
-
Organic solvent (e.g., dichloromethane)
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system
2. Procedure:
-
Extractive Alkylation:
-
To a 40 mL wine sample, add the internal standard solution.
-
Perform extractive alkylation by adding the PFBBr solution and an appropriate organic solvent.
-
Shake vigorously to facilitate the transfer of thiols to the organic phase and their derivatization.
-
-
Evaporation:
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
HS-SPME:
-
Reconstitute the dried extract in a NaCl solution in a sealed SPME vial.
-
Expose the SPME fiber to the headspace of the vial at an optimized temperature (e.g., 70°C) and time (e.g., 60 min) to extract the derivatized thiols.[2]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC injector.
-
Separate the derivatized thiols on a suitable GC column (e.g., HP-5).
-
Detect and quantify the analytes using the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity and selectivity.
-
Protocol 2: Analysis of Volatile Thiols in Wine by SPE-HPLC-MS/MS with DTDP Derivatization
This protocol is based on a method using 4,4'-dithiodipyridine (DTDP) as a derivatizing agent.[3]
1. Materials:
-
Wine sample
-
4,4'-dithiodipyridine (DTDP) solution
-
Stable deuterium-labeled internal standards
-
Solid Phase Extraction (SPE) cartridges
-
Methanol (B129727), Acetonitrile (B52724), Formic acid
-
HPLC-MS/MS system
2. Procedure:
-
Derivatization:
-
To the wine sample, add the internal standards and the DTDP derivatizing agent.
-
The reaction proceeds rapidly at the natural pH of the wine.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the derivatized wine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the derivatized thiols with an appropriate organic solvent (e.g., acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
Inject the eluted sample into the HPLC-MS/MS system.
-
Separate the derivatives on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the derivatized thiols using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
V. Visualizations
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Derivatization Techniques for Volatile Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of volatile thiols for analytical purposes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of volatile thiols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Derivative Yield | Incomplete deprotonation of the thiol. | Ensure the reaction is carried out under sufficiently basic conditions. The choice of base is critical; for instance, with Pentafluorobenzyl bromide (PFBBr), a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than traditional bases.[1] |
| Degraded derivatizing reagent. | Use fresh derivatizing reagent, as reagents like PFBBr can degrade over time.[2] | |
| Suboptimal reaction time or temperature. | Optimize the reaction time and temperature for your specific analytes and matrix. For example, PFBBr derivatization may require incubation at 60°C for 30 minutes.[3] | |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous, as water can hinder the reaction and hydrolyze the derivative.[2] | |
| Poor Peak Shape or Tailing in GC Analysis | Adsorption of underivatized thiols to active sites in the GC system. | Confirm complete derivatization. If issues persist, consider deactivating the glassware and GC liner through silanization to mask polar Si-OH groups.[2] |
| Thermal instability of the derivative. | Ensure the GC inlet and transfer line temperatures are not excessively high, as some derivatives can be thermolabile. | |
| Interference from Matrix Components | Co-elution of matrix components with the derivatized thiols. | Employ a cleanup step after derivatization, such as Solid-Phase Extraction (SPE), to remove interfering compounds.[4] |
| Presence of interfering compounds in the derivatizing reagent. | Purify the derivatizing reagent before use. For example, PFBBr can be washed with water to remove acidic contaminants.[3] | |
| Incomplete reaction with interfering substances. | For matrices like wine containing bisulfite, which can interfere with some derivatization reactions, adding an excess of acetaldehyde (B116499) can bind the interfering bisulfite.[4] | |
| Inconsistent or Non-Reproducible Results | Variability in sample handling and preparation. | Use deuterated internal standards to account for variations in extraction, derivatization, and potential adsorptive losses.[4] |
| Oxidation of thiols during sample preparation. | Add a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols.[4] Perform sample preparation under an inert atmosphere (e.g., nitrogen) if possible. | |
| Formation of Unexpected Byproducts | Side reactions of the derivatizing agent. | Optimize the derivatization conditions (e.g., pH, temperature, reagent concentration) to minimize side product formation. For instance, with N-ethylmaleimide (NEM), adjusting the pH to 7.0 can reduce side reactions. |
| Impurities in the derivatizing reagent. | Use high-purity reagents. Consider purifying the reagent if significant byproducts are observed in reagent blanks. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of volatile thiols?
A1: Derivatization is often essential for the analysis of volatile thiols for several reasons:
-
Increased Stability: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, making underivatized thiols unstable during analysis.[1]
-
Improved Chromatographic Properties: For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of thiols, leading to better peak shapes and separation.[5]
-
Enhanced Detector Response: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can increase the molecular weight and improve the ionization efficiency of thiols, leading to enhanced sensitivity and lower detection limits.[6]
-
Improved Extraction Efficiency: Derivatization can make hydrophilic thiols more hydrophobic, improving their extraction from aqueous matrices into organic solvents.
Q2: How do I choose the appropriate derivatizing reagent?
A2: The choice of derivatizing reagent depends on the analytical technique (GC or LC), the specific thiols of interest, and the sample matrix.
-
For GC analysis: Reagents like Pentafluorobenzyl bromide (PFBBr) and ethyl propiolate are commonly used to increase the volatility and thermal stability of thiols.[7]
-
For LC-MS analysis: Reagents such as 4,4'-dithiodipyridine (DTDP) and ebselen (B1671040) are used to increase the molecular weight and improve ionization efficiency.[7] Ebselen is particularly noted for forming selenium-based adducts that give a strong response in electrospray ionization.[7]
-
For highly sensitive fluorescence detection: Fluorescent labeling agents like monobromobimane (B13751) (mBrB) can be employed.[8]
Q3: What are some common derivatizing agents for volatile thiols and their reaction mechanisms?
A3: Three commonly used derivatizing agents are:
-
Pentafluorobenzyl bromide (PFBBr): Reacts with the deprotonated thiol (thiolate) via a nucleophilic substitution reaction to form a stable thioether derivative. This is often used for GC analysis.[2]
-
4,4'-dithiodipyridine (DTDP): Reacts with thiols via a thiol-disulfide exchange reaction, which is effective even at acidic pH (≥3.4).[4] This is suitable for LC-MS analysis.
-
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): Reacts selectively with thiols through the cleavage of its Se-N bond and the formation of a new Se-S bond.[9] This is a highly efficient reaction for LC-MS analysis.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects can be a significant challenge in complex samples. To minimize them:
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they behave chemically and physically similarly to the analyte of interest.[4]
-
Implement a Sample Cleanup Step: Techniques like Solid-Phase Extraction (SPE) after derivatization can effectively remove many interfering matrix components.[4]
-
Optimize Chromatographic Separation: Ensure baseline separation of your target analytes from any co-eluting matrix components.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q5: What are the typical limits of detection (LOD) and quantitation (LOQ) I can expect with these methods?
A5: LODs and LOQs are highly dependent on the specific thiol, the derivatizing reagent, the analytical instrument, and the sample matrix. However, with optimized methods, it is possible to achieve very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. For example, a method using DTDP derivatization followed by HPLC-MS/MS has reported LODs for various thiols in wine ranging from 0.7 to 10.6 ng/L.[4] An HS-SPME-GC-MS method with PFBBr derivatization has achieved an LOD of 0.19 ng/L for 4-mercapto-4-methyl-2-pentanone (B33688) in wine.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for common derivatization reagents.
Table 1: Performance Characteristics of Derivatization Reagents for Volatile Thiols
| Derivatizing Agent | Analytical Technique | Typical LOD Range (ng/L) | Typical LOQ Range (ng/L) | Recovery Range (%) | Reference |
| PFBBr | GC-MS | 0.19 (for 4-MSP) | - | - | [7] |
| DTDP | HPLC-MS/MS | 0.7 - 10.6 | 1.2 - 20.0 | 85 - 107 | [4] |
| Ebselen | LC-MS | - | - | - | [7] |
| o-methylhydroxylamine | GC-MS | 0.19 (for 4-MSP) | - | - | [7] |
Note: LOD and LOQ values are highly matrix and analyte dependent.
Table 2: Comparison of Reaction Conditions for Different Derivatization Reagents
| Derivatizing Agent | Typical Reaction pH | Typical Reaction Time | Typical Reaction Temperature | Key Considerations | Reference |
| PFBBr | Basic | 30 minutes | 60°C | Requires a non-nucleophilic base for optimal performance. | [1][3] |
| DTDP | ≥ 3.4 (acidic to neutral) | 30 minutes | Room Temperature | Effective in acidic matrices like wine without pH adjustment. | [4] |
| Ebselen | Acidic | Rapid (seconds to minutes) | Room Temperature | Highly selective for thiols. | [9][10] |
Experimental Protocols
Protocol 1: PFBBr Derivatization for GC-MS Analysis
This protocol is a general guideline for the derivatization of volatile thiols using Pentafluorobenzyl bromide (PFBBr) for subsequent GC-MS analysis.
Materials:
-
Sample containing volatile thiols
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in a suitable solvent)[2]
-
Dichloromethane[2]
-
0.1 M Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (phase transfer catalyst)[2]
-
0.2 M Sodium hydroxide[2]
-
Anhydrous sodium sulfate
-
Hexane (B92381) or ethyl acetate (B1210297) for reconstitution
-
Internal standards (deuterated if available)
Procedure:
-
Sample Preparation: To a 2 mL reaction vial, add 100 µL of the sample or standard solution.
-
Add 1 mL of dichloromethane.[2]
-
Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate.[2]
-
Add 1 mL of 0.2 M sodium hydroxide (B78521) to create basic conditions.[2]
-
Add 25 µL of PFBBr solution.[2]
-
Derivatization Reaction: Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes.[3]
-
Extraction of the Derivative: After incubation, allow the vial to cool to room temperature. Centrifuge to separate the aqueous and organic layers. Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Drying and Concentration: Dry the collected organic phase by passing it through a small column containing anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen. Note: Avoid complete dryness to prevent loss of the derivative.[2]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate, to a final volume of 100 µL.[2]
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Protocol 2: DTDP Derivatization for HPLC-MS/MS Analysis
This protocol provides a method for the derivatization of volatile thiols using 4,4'-dithiodipyridine (DTDP) for HPLC-MS/MS analysis, adapted from a method for wine analysis.[4]
Materials:
-
Sample containing volatile thiols (e.g., 20 mL of wine)
-
Deuterated internal standards in ethanol
-
EDTA disodium (B8443419) salt
-
50% Acetaldehyde solution
-
10 mM DTDP reagent (freshly thawed)
-
Methanol
-
Water (HPLC grade)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 6-mL, 500-mg)
Procedure:
-
Sample Preparation: To 20 mL of the sample, add an aliquot of the internal standard solution.
-
Add 20 mg of EDTA 2Na.[4]
-
Add 80 µL of 50% acetaldehyde solution (to bind interfering bisulfite if present).[4]
-
Add 200 µL of 10 mM DTDP reagent.[4]
-
Derivatization Reaction: Allow the reaction to proceed for 30 minutes at room temperature.[4]
-
Solid-Phase Extraction (SPE):
-
Analysis: The eluate can be directly injected into the HPLC-MS/MS system or further concentrated if necessary.
Visualizations
Caption: General experimental workflow for volatile thiol derivatization.
Caption: Logic for selecting a volatile thiol derivatization strategy.
Caption: Simplified reaction pathways for PFBBr and DTDP derivatization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of highly selective and efficient thiol derivatization using selenium reagents by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthetic 3-MERCAPTO-3-METHYL-1-HEXANOL
This technical support guide is designed for researchers, scientists, and drug development professionals to assist with the purity analysis of synthetic 3-mercapto-3-methyl-1-hexanol. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing the purity of this compound?
A1: The most common and effective method for analyzing the purity of the volatile thiol this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Sulfur-Specific Detector like a Sulfur Chemiluminescence Detector (SCD).[1][2] GC-MS provides excellent separation of volatile compounds and allows for the identification of impurities through their mass spectra.
Q2: What are the main challenges when analyzing this compound by GC?
A2: The primary challenges in the GC analysis of this compound stem from its reactive thiol group.[1] These challenges include:
-
Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(3-methyl-1-hydroxyhexan-3-yl) disulfide.[1]
-
Adsorption: Thiols can adsorb to active sites in the GC system, such as metal surfaces in the injector or column, leading to poor peak shape (tailing) and inaccurate quantification.[3]
-
Thermal Instability: Some sulfur compounds can be thermolabile, potentially degrading in a hot GC injector.
Q3: What are the expected impurities in synthetic this compound?
A3: Potential impurities can originate from the synthetic route and subsequent degradation. Common impurities may include:
-
Bis(3-methyl-1-hydroxyhexan-3-yl) disulfide: The primary oxidation product.
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-methyl-1-hexen-3-ol.[1]
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
By-products: Other minor products from side reactions during synthesis.
Q4: How can I prevent the oxidation of this compound during storage and analysis?
A4: To minimize oxidation, the following precautions are recommended:
-
Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically refrigerated.[4]
-
Sample Preparation: Use degassed solvents for sample dilution.[3] Prepare samples immediately before analysis to minimize exposure to air.
-
GC System: Ensure a leak-free GC system to prevent oxygen from entering. Use high-purity carrier gas with oxygen traps.
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC flow path (liner, column, detector) are adsorbing the thiol. | - Use a deactivated inlet liner (e.g., Siltek®-treated).- Employ a GC column specifically designed for sulfur analysis with high inertness.[5][6]- Trim the first few centimeters of the column, as active sites can develop at the inlet.- Ensure all ferrules and connections are inert. |
| Poor Reproducibility | - Sample degradation (oxidation).- Inconsistent injection volume.- Leaks in the injection port. | - Prepare fresh samples for each run and use an autosampler for consistent injections.- Check for leaks using an electronic leak detector, especially around the septum and column connections.- Replace the injection port septum regularly. |
| Ghost Peaks | - Carryover from a previous injection.- Septum bleed. | - Run a solvent blank after a concentrated sample to check for carryover. If present, bake out the column and clean the injector.- Use a high-quality, low-bleed septum. |
| No Peaks or Very Small Peaks | - The compound is not reaching the detector (severe adsorption).- Incorrect GC parameters.- Sample is too dilute. | - Verify the inertness of the entire GC flow path.- Double-check all GC method parameters (temperatures, flow rates, split ratio).- Analyze a more concentrated sample or a known standard to confirm system suitability. |
| Appearance of a Later Eluting Peak | This may be the disulfide oxidation product. | - Confirm the identity by examining the mass spectrum (if using GC-MS).- Re-prepare the sample using degassed solvents and analyze immediately to see if the peak area decreases. |
Data Presentation
Table 1: Typical Purity and Impurity Profile of this compound
| Compound | Typical Purity (%) | Common Impurity | Typical Impurity Level (%) |
| This compound | > 97%[7] | Bis(3-methyl-1-hydroxyhexan-3-yl) disulfide | < 1.0% |
| Unreacted Starting Materials | < 0.5% | ||
| Other unidentified impurities | < 1.5% |
Note: These values are illustrative and can vary between batches and manufacturers.
Experimental Protocols
Recommended GC-MS Protocol for Purity Analysis
This protocol provides a starting point for method development. Optimization may be required for your specific instrument and application.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A capillary column with high inertness towards sulfur compounds is recommended, such as an Agilent J&W Select Low Sulfur or a similar phase (e.g., DB-5ms Inert).[2][5]
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Temperature: 250 °C.
-
Liner: Deactivated, low-volume split liner.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) that has been previously degassed by sparging with nitrogen for 15 minutes.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL autosampler vial and cap immediately.
-
Analyze the sample as soon as possible.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: A logical workflow for troubleshooting poor peak shape in thiol analysis.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 7. calpaclab.com [calpaclab.com]
Storage conditions for long-term stability of 3-MERCAPTO-3-METHYL-1-HEXANOL standards
This technical support center provides guidance on the storage conditions for ensuring the long-term stability of 3-mercapto-3-methyl-1-hexanol standards. Please find troubleshooting advice and frequently asked questions below to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for neat this compound standards?
A1: For long-term stability, neat (undiluted) this compound standards should be stored in a tightly sealed, amber glass vial with minimal headspace to prevent oxidation and degradation from light exposure. The recommended storage temperature is 2-8°C. Storing under an inert gas atmosphere (e.g., argon or nitrogen) is also advisable to further minimize oxidation.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared in a deoxygenated solvent and stored at -20°C in tightly sealed vials with PTFE-lined caps (B75204).[1] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. As with the neat standard, flushing the headspace of the vial with an inert gas before sealing can enhance stability.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidized species.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q4: Can I store this compound standards in plastic containers?
A4: It is not recommended to store this compound standards in plastic containers. Volatile compounds can be adsorbed by or react with plastic, potentially leading to a decrease in the standard's concentration and contamination of the solution.[3] Glass containers, particularly amber glass, are preferred for their inertness and ability to protect from light.[3]
Q5: For how long can I expect my this compound standard to be stable under recommended storage conditions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results or loss of signal intensity over time. | Degradation of the standard due to oxidation. | - Ensure the standard is stored under an inert atmosphere (argon or nitrogen). - Prepare fresh stock solutions more frequently. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify the purity of the standard using an appropriate analytical method (e.g., GC-MS) before use. |
| Evaporation of the standard or solvent from the stock solution. | - Use vials with high-quality, PTFE-lined screw caps or crimp seals to ensure a tight seal.[3] - Minimize the headspace in the storage vial to reduce evaporative loss.[1] - Store solutions at the recommended low temperatures. | |
| Precipitation observed in the stock solution upon thawing. | The chosen solvent has poor solvating power at low temperatures. | - Consider using a different solvent that is known to be suitable for low-temperature storage. - Gently warm and vortex the solution to ensure complete dissolution before use. Ensure the solution returns to room temperature before opening to prevent condensation. |
| Unexpected peaks in the chromatogram. | Contamination of the standard or solvent. | - Use high-purity solvents for preparing solutions. - Avoid introducing contaminants by using clean laboratory equipment and proper handling techniques. - Filter the stock solution through a compatible syringe filter if particulate matter is suspected. |
| Degradation products of the standard. | - This indicates significant instability. Review storage conditions and handling procedures. - If possible, identify the degradation products to understand the degradation pathway. |
Summary of Recommended Storage Conditions
| Parameter | Neat Standard | Stock Solution |
| Temperature | 2-8°C | -20°C |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial with PTFE-lined cap |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Inert gas (Argon or Nitrogen) recommended |
| Light Exposure | Protect from light | Protect from light |
| Handling | Minimize exposure to air. Seal container promptly after use. | Aliquot into single-use volumes to avoid freeze-thaw cycles and minimize contamination. |
Disclaimer: The information in this table is based on general best practices for the storage of volatile thiol compounds and is not derived from specific, published long-term stability studies on this compound. Users should independently validate the stability of their standards for critical applications.
Experimental Protocols
Protocol for Preparation of a Standard Stock Solution
-
Materials:
-
This compound neat standard
-
High-purity, deoxygenated solvent (e.g., ethanol, methanol, or other suitable organic solvent)
-
Amber glass volumetric flasks and vials with PTFE-lined caps
-
Inert gas (argon or nitrogen) supply
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the neat standard vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a well-ventilated fume hood.
-
Purge the volumetric flask with a gentle stream of inert gas for 1-2 minutes.
-
Accurately weigh the required amount of the neat standard and transfer it to the volumetric flask.
-
Add a small amount of the deoxygenated solvent to dissolve the standard.
-
Once dissolved, dilute to the final volume with the deoxygenated solvent.
-
Cap the flask and mix thoroughly by inversion.
-
Immediately transfer the stock solution to smaller, amber glass vials.
-
Flush the headspace of each vial with inert gas before tightly sealing the cap.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the vials at -20°C.
-
Factors Affecting Stability of this compound
Caption: Factors influencing the long-term stability of this compound.
References
- 1. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 2. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. water360.com.au [water360.com.au]
- 5. Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Mercapto-3-Methyl-1-Hexanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-mercapto-3-methyl-1-hexanol, a volatile thiol with significant sensory impact in various matrices, presents a considerable analytical challenge. Its low concentration, high reactivity, and volatility necessitate robust and validated analytical methods. This guide provides an objective comparison of the two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct comparative studies for this specific analyte are limited, this guide synthesizes available data for closely related volatile thiols to provide a comprehensive overview of method performance, supported by detailed experimental protocols.
Methodology Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques typically require a derivatization step to enhance the stability and detectability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For thiols like this compound, derivatization is essential to improve volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for analytes in complex matrices. Derivatization for LC-MS/MS aims to improve ionization efficiency and chromatographic retention.
The following tables summarize the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the analysis of volatile thiols, which can be considered indicative for this compound.
Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for Volatile Thiol Analysis
| Parameter | GC-MS with Derivatization | LC-MS/MS with Derivatization |
| Limit of Detection (LOD) | 1 - 10 ng/L | 0.1 - 5 ng/L |
| Limit of Quantification (LOQ) | 5 - 30 ng/L | 0.5 - 15 ng/L |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy/Recovery (%) | 80 - 120% | 85 - 115% |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for volatile thiol analysis and should be validated for the specific application of quantifying this compound.
Protocol 1: GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This method involves the derivatization of the thiol group with PFBBr, followed by extraction and analysis by GC-MS.
1. Sample Preparation and Derivatization:
-
To 10 mL of sample (e.g., wine, biological fluid), add an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 mL of a 100 mM solution of PFBBr in acetone.
-
Add 1 mL of a 1 M sodium carbonate buffer (pH 10).
-
Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes.
2. Extraction:
-
After cooling to room temperature, add 2 mL of hexane (B92381) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
3. GC-MS Instrumental Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBBr derivative of this compound.
Protocol 2: LC-MS/MS Analysis with 4,4'-dithiodipyridine (DTDP) Derivatization
This method utilizes the reaction of the thiol with DTDP to form a stable derivative suitable for LC-MS/MS analysis.
1. Sample Preparation and Derivatization:
-
To 1 mL of sample, add an internal standard.
-
Add 100 µL of a 10 mM solution of DTDP in acetonitrile.
-
Vortex and let the reaction proceed for 15 minutes at room temperature.
2. Sample Clean-up (Optional, if required):
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove matrix interferences.
-
Condition the cartridge with methanol (B129727) and water.
-
Load the sample, wash with water, and elute the derivative with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Instrumental Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the DTDP derivative of this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
A Comparative Analysis of 3-Mercapto-3-methyl-1-hexanol and Other Potent Volatile Thiols
In the realm of flavor and fragrance chemistry, volatile thiols are a class of organic compounds renowned for their potent aroma profiles, often detectable by the human nose at exceptionally low concentrations. This guide provides a detailed comparison of 3-Mercapto-3-methyl-1-hexanol with other significant volatile thiols, namely 3-mercaptohexan-1-ol, 4-mercapto-4-methylpentan-2-one, and 2-furfurylthiol. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview of their chemical properties, sensory characteristics, and analytical methodologies.
Comparative Overview of Volatile Thiols
Volatile thiols are characterized by a sulfhydryl (-SH) group attached to a carbon atom. Their high volatility and extremely low odor thresholds make them key contributors to the aroma of a wide variety of foods and beverages, including wine, coffee, and tropical fruits.[1][2][3] The subtle differences in their chemical structures can lead to vastly different scent perceptions.
This compound is a primary alcohol and a tertiary thiol.[4] It is recognized as a key odor component in human axillary sweat.[4] While its specific odor detection threshold is not widely published, it is consistently described as a potent odorant with a very low detection threshold.[1] Its aroma is often characterized by passion fruit and black currant notes.
3-Mercaptohexan-1-ol (3MH) is a well-studied volatile thiol, particularly for its contribution to the characteristic aromas of Sauvignon blanc wines, imparting notes of grapefruit and passion fruit.[5]
4-Mercapto-4-methylpentan-2-one (4MMP) , often referred to as "cat ketone," is another crucial aroma compound in Sauvignon blanc wines and is also found in blackcurrants.[5][6] It is known for its boxwood, blackcurrant, and, at higher concentrations, cat urine-like aroma.[5][6]
2-Furfurylthiol (FFT) is a primary component of the aroma of roasted coffee, possessing a characteristic coffee-like and caramellic-burnt scent at low concentrations.[7]
The following table summarizes the key quantitative data for these selected volatile thiols for easy comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Detection Threshold (ng/L in water, unless specified) | Aroma Description |
| This compound | C₇H₁₆OS | 148.27[8] | ~220.55 (est.)[9] | Very Low[1] | Passion fruit, black currant, green fruity |
| 3-Mercaptohexan-1-ol (3MH) | C₆H₁₄OS | 134.24[10] | 198 (est.), 250 | 60[3] | Grapefruit, passion fruit, tropical fruit |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | C₆H₁₂OS | 132.22 | 174 | 0.8[5] | Boxwood, blackcurrant, catty[5][6] |
| 2-Furfurylthiol (FFT) | C₅H₆OS | 114.17[7] | 155[7] | 0.4 (in coffee)[3] | Roasted coffee, caramellic-burnt, sweet[7] |
Experimental Protocols
Accurate analysis of volatile thiols is challenging due to their low concentrations and high reactivity. The following sections detail established methodologies for their quantification and the assessment of their antioxidant properties.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Thiols in Wine
This protocol outlines a common method for the analysis of volatile thiols in a wine matrix, involving derivatization to enhance stability and detectability.
1. Sample Preparation and Derivatization:
-
To 10 mL of wine in a glass vial, add an internal standard solution (e.g., deuterated analogues of the target thiols).
-
Add 20 mg of EDTA disodium (B8443419) salt to chelate metal ions that can catalyze thiol oxidation.
-
To capture free thiols, add 200 µL of a 10 mM solution of 4,4'-dithiodipyridine (DTDP) and allow the reaction to proceed for 30 minutes at room temperature. This forms stable disulfide derivatives.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 6 mL of methanol (B129727) followed by 6 mL of deionized water.
-
Load the derivatized wine sample onto the cartridge.
-
Wash the cartridge with 12 mL of 50% methanol to remove interfering compounds.
-
Dry the cartridge under a stream of nitrogen for 5 minutes.
-
Elute the thiol derivatives with 3 mL of methanol.
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitute the dried residue in 200 µL of 10% ethanol (B145695) for GC-MS analysis.
4. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A polar capillary column such as a Zebron ZB-FFAP (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the reconstituted sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 100°C at 25°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 250°C at 12°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification of target thiol derivatives.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay for Thiols
The CUPRAC assay measures the antioxidant capacity of a sample by observing the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a strong absorbance at 450 nm.[2][7] This method is effective for measuring thiol-containing antioxidants.[7]
1. Reagent Preparation:
-
CUPRAC Reagent A (Copper(II) chloride solution): Prepare a 1.0 x 10⁻² M solution of CuCl₂·2H₂O in water.
-
CUPRAC Reagent B (Neocuproine solution): Prepare a 7.5 x 10⁻³ M solution of neocuproine (B1678164) in 96% ethanol.
-
CUPRAC Reagent C (Ammonium acetate (B1210297) buffer): Prepare a 1.0 M ammonium (B1175870) acetate buffer and adjust the pH to 7.0.
-
Standard: Prepare a stock solution of a reference antioxidant such as Trolox or glutathione.
2. Assay Procedure:
-
In a test tube, mix 1 mL of CUPRAC Reagent A, 1 mL of CUPRAC Reagent B, and 1 mL of CUPRAC Reagent C.
-
Add x mL of the thiol-containing sample and (1.1 - x) mL of deionized water to bring the total volume to 4.1 mL.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 450 nm against a reagent blank.
-
Construct a calibration curve using the standard antioxidant to determine the antioxidant capacity of the sample, expressed as Trolox equivalents.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key antioxidant pathway and a typical experimental workflow.
Caption: The Glutathione Antioxidant Cycle.
Caption: GC-MS Analysis Workflow for Volatile Thiols.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. Modified cupric reducing antioxidant capacity (CUPRAC) assay for measuring the antioxidant capacities of thiol-containing proteins in admixture with polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 307964-23-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 307964-23-4 | FM35727 [biosynth.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Tale of Two Scents: The Dichotomy of 3-Mercapto-3-methyl-1-hexanol Enantiomers
A comprehensive sensory comparison of the (R)- and (S)-enantiomers of 3-mercapto-3-methyl-1-hexanol reveals a stark contrast in their olfactory profiles, highlighting the profound impact of stereochemistry on odor perception. While the (R)-enantiomer is characterized by a pleasant fruity and grapefruit-like aroma, its (S)-counterpart presents a much different, pungent onion and sweat-like scent.
This guide provides a detailed examination of the sensory properties of these two enantiomers, supported by available data and standardized experimental methodologies. This information is particularly valuable for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, as well as drug development, where understanding the relationship between molecular structure and sensory perception is paramount.
Quantitative Sensory Data
The following table summarizes the qualitative sensory descriptors that have been consistently reported for each enantiomer.
| Enantiomer | Odor Descriptors |
| (R)-3-mercapto-3-methyl-1-hexanol | Fruity, Grapefruit-like[1] |
| (S)-3-mercapto-3-methyl-1-hexanol | Onion-like, Sweaty[1] |
It is important to note that the (S)-enantiomer has been identified as a significant contributor to human axillary sweat odor.
Experimental Protocols
The sensory analysis of chiral compounds like this compound is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample, and as they exit the gas chromatograph, they are assessed by a trained sensory panel.
Detailed Methodology: Gas Chromatography-Olfactometry (GC-O)
1. Sample Preparation:
-
Pure enantiomers of (R)- and (S)-3-mercapto-3-methyl-1-hexanol are diluted to appropriate concentrations in a suitable solvent, such as ethanol (B145695) or propylene (B89431) glycol. A series of dilutions is prepared to determine the odor threshold.
2. Gas Chromatography (GC) Conditions:
-
Injector: A split/splitless injector is typically used. For high-concentration samples, a split injection is employed to prevent column overload. For trace analysis, a splitless injection is used to maximize the transfer of the analyte to the column.
-
Column: A chiral capillary column is essential for the separation of the enantiomers. A common choice is a column coated with a cyclodextrin-based stationary phase.
-
Oven Temperature Program: A temperature program is developed to ensure the effective separation of the enantiomers from each other and from any impurities. This typically involves an initial low temperature, followed by a gradual ramp to a higher final temperature.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
3. Olfactometry (O) Port:
-
The effluent from the GC column is split between a chemical detector (such as a Flame Ionization Detector or a Mass Spectrometer) and an olfactometry port.
-
The olfactometry port is a heated transfer line that delivers the GC effluent to a sniffing cone, where a trained panelist can assess the odor.
-
Humidified air is mixed with the effluent at the sniffing port to prevent the drying of the panelist's nasal passages.
4. Sensory Evaluation:
-
Panelist Training: A panel of trained assessors is selected based on their olfactory acuity and their ability to describe and rate odors consistently.
-
Odor Assessment: As each enantiomer elutes from the GC, the panelist records the time of elution, the perceived odor quality (descriptors), and the odor intensity.
-
Threshold Determination: The odor threshold is determined using methods such as the triangle odor bag method or by presenting a series of decreasing concentrations until the panelist can no longer detect the odor.
5. Data Analysis:
-
The retention times of the odor events are matched with the peaks on the chromatogram from the chemical detector to confirm the identity of the odor-active compound.
-
The odor descriptors and intensity ratings are compiled and analyzed to create a sensory profile for each enantiomer.
Experimental Workflow
The following diagram illustrates the typical workflow for the sensory comparison of the (R)- and (S)-enantiomers of this compound.
References
Cross-validation of different quantification techniques for 3-MERCAPTO-3-METHYL-1-HEXANOL
A Comparative Guide to the Quantification of 3-Mercapto-3-methyl-1-hexanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound (3M3MH1H), a potent volatile thiol. The accurate measurement of this compound is critical in various fields, including food and beverage science, where it acts as a key aroma contributor, and in biomedical research, due to its role in human metabolic processes.[1] The primary challenges in its quantification stem from its high reactivity, low molecular weight, and typically trace concentrations in complex matrices.[2]
This document outlines the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting experimental protocols and comparative performance data to aid researchers in selecting the most suitable technique for their specific application.
Overview of Quantification Techniques
The two predominant methods for the sensitive and selective quantification of 3M3MH1H are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing volatile compounds. For thiols like 3M3MH1H, a derivatization step is typically required to increase volatility and improve chromatographic performance.[3][4] This method offers high sensitivity and selectivity, particularly when coupled with specific detectors or advanced MS techniques.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-based methods have emerged as powerful alternatives.[2] These methods can often analyze thiols directly or with derivatization aimed at enhancing ionization efficiency rather than volatility.[3] LC-MS/MS is particularly advantageous for analyzing less volatile thiol precursors and can offer high throughput and sensitivity.[6][7]
Experimental Methodologies
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of the thiol into a less polar, more volatile derivative, making it amenable to GC analysis. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[3][5]
Experimental Protocol:
-
Sample Preparation (Extractive Alkylation):
-
To a 40 mL sample (e.g., wine, buffered solution), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform an extractive alkylation by adding a solution of PFBBr in a suitable organic solvent (e.g., dichloromethane). This reaction converts the thiol to a PFB derivative.[5]
-
The presence of a phase-transfer catalyst, such as 18-crown-6-ether, can accelerate the derivatization process.[5]
-
After reaction, the organic layer containing the derivatized analyte is separated.
-
-
Concentration & Reconstitution:
-
The organic extract is carefully evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is reconstituted in a small volume of a suitable solvent prior to analysis.
-
-
GC-MS Analysis:
-
Injection: Introduce the sample into the GC system via a splitless injection at a high temperature (e.g., 250 °C).[5]
-
Separation: Utilize a low-polarity capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.5 μm) for chromatographic separation.[5]
-
Detection: Employ a mass spectrometer, often in Negative Ion Chemical Ionization (NICI-MS) mode for PFB derivatives, which provides excellent sensitivity.[5] Alternatively, standard Electron Impact (EI-MS) can be used.[5]
-
Quantification: Monitor specific ions for the derivatized 3M3MH1H and the internal standard to construct a calibration curve and determine the concentration in the original sample.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly effective for quantifying both the free thiol and its non-volatile precursors, often with minimal sample preparation. Stable Isotope Dilution Analysis (SIDA) is frequently employed for maximum accuracy.[1][6]
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled 3M3MH1H) to the sample.[1]
-
Condition an SPE cartridge (e.g., reversed-phase) appropriate for the matrix.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6]
-
Ionization: Utilize an Electrospray Ionization (ESI) source, which is effective for ionizing thiols.[3] Derivatization can be used to boost the ESI response, but is not always necessary.
-
Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring for a characteristic product ion after fragmentation, providing very high selectivity and sensitivity.
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification, correcting for matrix effects and procedural losses.[1]
-
Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need to measure precursors, desired sensitivity, and available instrumentation.
| Parameter | GC-MS with Derivatization | LC-MS/MS with SIDA |
| Target Analytes | Primarily volatile free thiols | Free thiols and non-volatile precursors (e.g., cysteine or glutathione (B108866) conjugates)[6][7] |
| Sample Prep | More complex (derivatization, extraction, evaporation)[5] | Often simpler (e.g., SPE)[1] |
| Sensitivity (LOD/LOQ) | Very high (sub-ng/L to low ng/L)[3][5] | Exceptionally high (can reach sub-ng/L levels)[1] |
| Selectivity | High, especially with NICI-MS[5] | Very high due to MRM transitions |
| Accuracy/Precision | Good, but can be affected by derivatization efficiency | Excellent, especially with Stable Isotope Dilution Analysis (SIDA)[1] |
| Throughput | Lower, due to longer run times and sample prep | Potentially higher |
| Matrix Effects | Can be significant, managed by cleanup and internal standards | Can be significant, effectively corrected by co-eluting isotopic internal standards[1] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are typical and can vary based on the specific instrument and matrix.
Visualized Workflows and Comparisons
To better illustrate the processes and choices involved, the following diagrams have been generated.
Caption: A generalized workflow for the quantification of 3M3MH1H.
Caption: Key pros and cons of GC-MS vs. LC-MS/MS for 3M3MH1H analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the low detection limits required for the quantification of this compound.
-
GC-MS with derivatization is a robust and highly sensitive method, particularly well-suited for dedicated analysis of the volatile free thiol. Its main drawback is the need for a potentially time-consuming derivatization step.[5]
-
LC-MS/MS, especially when paired with Stable Isotope Dilution Analysis, offers exceptional accuracy and the significant advantage of being able to simultaneously quantify 3M3MH1H and its non-volatile precursors.[6][7] This makes it the method of choice for comprehensive studies of thiol biogenesis and metabolism.
The selection of the optimal technique should be guided by the specific research question, the nature of the analytes of interest (free thiol vs. precursors), and the analytical instrumentation available.
References
- 1. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Measurement of 3-Mercapto-3-methyl-1-hexanol for Researchers and Drug Development Professionals
An objective analysis of analytical methodologies for the quantification of the potent aroma compound 3-mercapto-3-methyl-1-hexanol is presented. This guide provides a comparative overview of common analytical techniques, their performance metrics, and detailed experimental protocols relevant to its measurement in complex matrices.
This guide synthesizes performance data from various studies on analogous thiols to provide a comparative perspective on the expected efficacy of different analytical approaches for this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by sample preparation steps like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) and chemical derivatization.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods reported for the analysis of the related compound 3-mercaptohexan-1-ol (3MH), which can be considered indicative for this compound.
| Analytical Technique | Sample Preparation | Derivatization Reagent | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |
| GC-MS | Purge and Trap (PT) | None | - | - | - | [1] |
| GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) | None | - | - | - | [1] |
| GC-MS | Solid-Phase Extraction (SPE) | None | - | - | - | [1] |
| GC-MS | Extractive Alkylation, HS-SPME | Pentafluorobenzyl bromide (PFBBr) | 1 | - | 90-109 | [2] |
| GC-MS | SPE | Ethyl propiolate (ETP) | - | - | - | [3] |
| LC-MS/MS | SPE | - | <0.5 µg/L (for precursors) | - | - | [4] |
| LC-MS/MS | - | 4,4'-dithiodipyridine (DTDP) | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the key analytical methods cited.
Protocol 1: GC-MS Analysis following Derivatization with Pentafluorobenzyl Bromide (PFBBr) and HS-SPME
This method involves the conversion of the thiol to a less volatile and more easily detectable derivative.[2]
-
Sample Preparation:
-
To a 40 mL wine sample, add an appropriate internal standard.
-
Adjust the pH of the sample to 12.
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the sample.
-
Simultaneously extract the formed derivatives into an organic solvent (e.g., pentane-diethyl ether).
-
Evaporate the organic layer to dryness.
-
-
HS-SPME:
-
Reconstitute the dried extract in a suitable solvent.
-
Transfer the solution to a headspace vial.
-
Expose a SPME fiber to the headspace of the vial under controlled temperature and time to adsorb the volatile derivatives.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
Separate the compounds on a suitable capillary column.
-
Detect and quantify the target derivative using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Protocol 2: LC-MS/MS Analysis of Thiol Precursors
This approach is used for the indirect quantification of thiols by measuring their non-volatile precursors.[4]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with appropriate solvents.
-
Load the sample (e.g., grape juice or wine) onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the thiol precursors with a suitable solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography system.
-
Separate the precursors on a reversed-phase column using a gradient elution.
-
Detect and quantify the precursor molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound, encompassing the key steps from sample collection to data analysis, is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Mercapto-3-methyl-1-hexanol and 3-Mercaptohexan-1-ol in Wine Aroma
In the intricate world of wine aroma, volatile thiols play a pivotal role in defining the characteristic bouquet of many varietals. Among these, 3-mercapto-3-methyl-1-hexanol (M3MH) and 3-mercaptohexan-1-ol (3MH) are significant contributors, imparting a range of fruity and complex notes. This guide provides a detailed comparison of these two compounds, offering insights into their chemical properties, aroma profiles, formation pathways, and analytical methodologies for researchers, scientists, and professionals in the field of drug development with an interest in flavor chemistry.
Chemical and Sensory Properties
Both M3MH and 3MH are chiral molecules, and their individual enantiomers exhibit distinct aroma characteristics. The sensory perception of these compounds is highly dependent on their concentration and the wine matrix.
Table 1: Comparison of Chemical and Sensory Properties
| Property | This compound (M3MH) | 3-Mercaptohexan-1-ol (3MH) |
| Chemical Structure | C₇H₁₆OS | C₆H₁₄OS |
| Molar Mass | 148.27 g/mol | 134.24 g/mol |
| Aroma Profile | (R)-enantiomer: Described as having grapefruit, passion fruit, and black currant notes with an onion-like nuance[1]. It is considered to enhance the natural, fruity character of exotic fruit flavors[1]. (S)-enantiomer: Exhibits herbaceous, agrestic, and green notes, and can also be perceived as sweaty or onion-like[1]. | (R)-enantiomer: Fruitier, with a zesty aroma reminiscent of grapefruit.[2] (S)-enantiomer: Smells more of passion fruit.[2] At higher concentrations, it can be described as having a "sweaty" aroma. |
| Sensory Threshold | Data in a wine matrix is not readily available in published literature. | (R)-enantiomer: 50 ng/L in a 12% alcohol/water solution.[2] (S)-enantiomer: 60 ng/L in a 12% alcohol/water solution.[2] |
| Typical Concentration in Wine | Specific quantitative data across different wine varieties is not extensively documented in current literature. | Can range from a few ng/L to over 18,000 ng/L in wines like Sauvignon Blanc.[3] |
Formation Pathways in Grapes and Wine
The formation of these volatile thiols in wine is a complex process that begins with the presence of non-volatile precursors in the grape must. These precursors are then transformed by yeast during alcoholic fermentation.
3-Mercaptohexan-1-ol (3MH) Formation
The primary precursors of 3MH in grapes are S-cysteine and S-glutathione conjugates.[4] The biochemical pathway involves the cleavage of these non-volatile precursors by yeast enzymes, specifically β-lyases, to release the free, aromatic 3MH.
This compound (M3MH) Formation
The specific precursors and detailed biosynthetic pathway for M3MH in grapes and wine are not as well-elucidated as those for 3MH. However, it is understood that its formation also begins from odorless, non-volatile S-cysteine and S-glutathione conjugates present in the must, which are then cleaved by yeast enzymes during fermentation to release the volatile M3MH.[5]
References
- 1. The 3-Mercapto-3-methylhexan-1-ols [leffingwell.com]
- 2. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gencowinemakers.com [gencowinemakers.com]
- 4. This compound | 307964-23-4 | Benchchem [benchchem.com]
- 5. ETS Labs [etslabs.com]
Efficacy of 3-MERCAPTO-3-METHYL-1-HEXANOL as a deodorant active ingredient
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Axillary malodor, commonly known as body odor, is primarily the result of the bacterial breakdown of odorless sweat components into volatile odorous compounds. A key contributor to this malodor is 3-mercapto-3-methyl-1-hexanol (3M3SH) , a potent thioalcohol characterized by a sulfury, onion-like scent.[1][2] It is crucial to understand that 3M3SH is not a deodorant active ingredient but rather a primary target for such ingredients. Deodorant and antiperspirant formulations are designed to prevent the formation of 3M3SH and other malodorous molecules through various mechanisms, including antimicrobial action, odor absorption, and sweat reduction.
This guide provides an objective comparison of the performance of common deodorant and antiperspirant active ingredients, supported by experimental data. It details the methodologies of key efficacy evaluation techniques and visualizes the underlying biochemical pathways and experimental workflows.
Comparison of Deodorant and Antiperspirant Active Ingredients
The efficacy of deodorant and antiperspirant active ingredients can be assessed through various methods, including sensory evaluation (olfactory assessment), microbiological assays (antimicrobial activity), and analytical techniques (quantification of volatile compounds). The following tables summarize the performance of several common active ingredients based on available data.
Table 1: Efficacy Based on Sensory Evaluation (Odor Reduction)
Sensory evaluation, or the "sniff test," is a common method to assess the in-vivo efficacy of deodorant products. Trained panelists evaluate and score the intensity of axillary malodor at different time points after product application.
| Active Ingredient | Concentration | Formulation | Odor Reduction Data | Study Reference |
| 2-Methyl 5-cyclohexylpentanol | Not specified | Roll-on | 51.2% reduction at 6 hours; 47.9% at 24 hours; 45.8% at 48 hours | [3] |
| Triclosan | Not specified | Roll-on | Significant reduction in body odor at 6 and 24 hours post-application | [3] |
| Polyquaternium-16 (PQ-16) | Not specified | Roll-on | Significantly lower malodor scores compared to a commercial deodorant at 24 and 48 hours | [4] |
| Sage (Salvia officinalis) Extract | 600 µg/mL | Stick | Significant reduction in odor score compared to placebo at 2, 4, and 8 hours | [5] |
| Hop (Humulus lupulus) Extract with Zinc Ricinoleate | Not specified | Stick | Mean malodor score dropped from 6.28 to 1.8 after 8 hours | [1] |
Table 2: Antimicrobial Efficacy of Deodorant Ingredients
The antimicrobial activity of deodorant ingredients is a key factor in preventing the bacterial metabolism of sweat precursors into malodorous compounds. This is often quantified by the Zone of Inhibition (ZOI) and the Minimum Inhibitory Concentration (MIC).
| Active Ingredient | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Study Reference |
| Triclosan | Various skin flora | - | Not specified, but shown to have a significant impact on microbiome composition | [3] |
| Quaternary Ammonium Salt & Lavender Extract | Staphylococcus aureus, Corynebacterium spp. | - | MIC decreased with increasing lavender extract concentration | [6] |
| Hop (Humulus lupulus) Extract | Staphylococcus epidermidis | 9 mm (at 1.5 and 2 mg/mL) | - | [1] |
| Corynebacterium xerosis | 12-15 mm (at 1.5 and 2 mg/mL) | - | [1] | |
| Salvia lanigera Poir Essential Oil | Staphylococcus aureus | - | 50 ± 0.4 µg/mL | [1] |
| Staphylococcus epidermidis | - | 12.5 µg/mL | [1] | |
| Tamarind Seed Coat Extract | Staphylococcus aureus | Strong inhibition, zone size increased with concentration | - | [7] |
Table 3: Efficacy Based on Reduction of Volatile Malodorous Compounds (GC-MS Analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) allows for the identification and quantification of specific volatile compounds responsible for malodor, providing an objective measure of a deodorant's efficacy in reducing their concentration.
| Active Ingredient | Formulation | Reduction of Volatile Compounds | Study Reference |
| Acetic Acid Bacterial (AAB) Extract | Not specified | Significant reduction in aldehyde compounds | [1] |
| Deodorant Cream (unspecified active) | Cream | 26.6% to 77.0% reduction in malodorous acid content | [1] |
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Axillary Malodor Formation
The formation of 3M3SH and other volatile fatty acids (VFAs) in the axilla is a multi-step process involving the secretion of odorless precursors from apocrine glands and their subsequent biotransformation by the resident skin microbiota, particularly Staphylococcus and Corynebacterium species.[8][9]
Caption: Formation of axillary malodor.
Experimental Workflow for Deodorant Efficacy Evaluation
The evaluation of deodorant efficacy typically involves a combination of sensory, microbiological, and analytical methods. The following diagram illustrates a general workflow.
Caption: Deodorant efficacy testing workflow.
Experimental Protocols
Sensory Evaluation of Axillary Deodorancy (Sniff Test)
Objective: To quantitatively assess the intensity of human axillary odor to substantiate deodorant efficacy.
Methodology:
-
Panelist Selection and Training: A panel of trained "sniffers" is selected based on their olfactory acuity and ability to discriminate and scale odor intensity. They undergo training to recognize and rate the specific characteristics of axillary malodor on a standardized scale (e.g., a 0-5 or 0-10 point scale where 0 represents no odor and the maximum value represents very strong odor).[1][10]
-
Subject Selection: Test subjects are selected based on their typical level of axillary odor and must undergo a "washout" period where they refrain from using any deodorant or antiperspirant products.
-
Procedure:
-
A baseline odor evaluation is performed on each subject.
-
The test deodorant is applied to one axilla, and a placebo or control product is applied to the other.
-
At specified time intervals (e.g., 2, 4, 8, 24, 48 hours) after application, the trained panelists evaluate the odor intensity of each axilla.[5]
-
The odor scores for the treated and control axillae are recorded and statistically analyzed to determine the percentage of odor reduction.
-
Microbiological Assays
Objective: To evaluate the antimicrobial activity of deodorant active ingredients against key axillary bacteria.
-
A. Zone of Inhibition (ZOI)
-
Principle: This method assesses the ability of an antimicrobial agent to inhibit the growth of a microorganism on an agar (B569324) plate.
-
Procedure:
-
A petri dish containing a suitable agar medium is uniformly inoculated with a suspension of a target bacterium (e.g., Staphylococcus epidermidis, Corynebacterium xerosis).[1]
-
A sterile paper disc impregnated with the test deodorant active ingredient is placed on the surface of the agar.
-
The plate is incubated under appropriate conditions to allow bacterial growth.
-
The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
-
-
B. Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid culture.
-
Procedure:
-
A series of dilutions of the deodorant active ingredient are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the target bacterium.
-
The cultures are incubated, and the lowest concentration of the active ingredient that shows no visible turbidity (bacterial growth) is recorded as the MIC.[1][11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Objective: To identify and quantify the volatile organic compounds (VOCs) responsible for axillary malodor and to measure the reduction in their concentration following deodorant application.
Methodology:
-
Sample Collection: Volatile compounds from the axilla are collected using methods such as solid-phase microextraction (SPME) fibers, absorbent pads, or by direct headspace analysis.[2]
-
GC-MS Analysis:
-
The collected volatile compounds are introduced into the gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
By comparing the mass spectra to a library of known compounds, the individual volatile compounds contributing to the malodor can be identified.
-
The peak area of each compound on the chromatogram is proportional to its concentration, allowing for the quantification of the reduction in specific malodorous molecules like 3M3SH after deodorant treatment.[1]
-
References
- 1. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkchem.net [turkchem.net]
- 4. Effective axillary malodour reduction by polyquaternium-16-containing deodorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deodorant effects of a sage extract stick: Antibacterial activity and sensory evaluation of axillary deodorancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20080087609A - Antimicrobial Deodorant Spray Composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. sweathelp.org [sweathelp.org]
- 10. sensenet.net [sensenet.net]
- 11. researchgate.net [researchgate.net]
The Scent and the Signal: Correlating Instrumental Analysis and Sensory Perception of 3-Mercapto-3-methyl-1-hexanol
A detailed guide for researchers and flavor scientists on bridging the gap between analytical measurements and human perception of a potent aroma compound.
3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that significantly influences the aroma profile of various foods and beverages, even at trace concentrations.[1] Its complex aroma is often described with a range of savory and fruity notes, including "meaty," "brothy," "roasted," and even "catty" characteristics, sometimes accompanied by subtle "cooked leek" and "grapefruit" undertones.[2] For researchers, scientists, and professionals in product development, understanding the relationship between the quantifiable presence of 3M3MH1H and its perception by the human senses is critical for quality control, product formulation, and flavor chemistry research.
This guide provides a comparative overview of the instrumental analysis and sensory perception of 3M3MH1H and related varietal thiols, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the correlation between the concentration of 3SH, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), and the intensity of various aroma descriptors as rated by a trained sensory panel using the Rate-All-That-Apply (RATA) method in South African Colombard wines.
| Sensory Descriptor | Concentration of 3-sulfanylhexan-1-ol (ng/L) | Pearson's Correlation Coefficient (r) | p-value |
| Guava | Range observed in 12 wines | 0.58 | p < 0.05 |
| Passion Fruit | Range observed in 12 wines | 0.62 | p < 0.05 |
| Gooseberry | Range observed in 12 wines | 0.45 | n.s. |
| Sweat | Range observed in 12 wines | 0.51 | n.s. |
| Overall Tropical | Range observed in 12 wines | 0.65 | p < 0.05 |
n.s. = not significant
Sensory Thresholds of Key Varietal Thiols:
| Compound | Sensory Threshold (ng/L) in model wine |
| 3-sulfanylhexan-1-ol (3SH) | 60 |
| 3-sulfanylhexyl acetate (B1210297) (3SHA) | 4.2 |
| 4-methyl-4-sulfanylpentan-2-one (4MSP) | 0.8 |
Experimental Protocols
Instrumental Analysis: Quantification of Varietal Thiols by GC-MS
This protocol is based on the method for analyzing varietal thiols in wine, which involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Derivatization:
-
To 10 mL of wine, add a known concentration of an internal standard (e.g., deuterated 3-sulfanylhexan-1-ol).
-
Add a derivatizing agent, such as ethyl propiolate (ETP), to convert the thiols into more stable and less volatile derivatives.
-
The reaction is allowed to proceed for a specific time under controlled temperature and pH conditions.
2. Solid Phase Microextraction (SPME):
-
A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the derivatized sample.
-
The fiber adsorbs the volatile thiol derivatives.
-
The extraction is carried out for a defined period at a constant temperature with agitation to ensure equilibrium is reached.
3. GC-MS Analysis:
-
The SPME fiber is thermally desorbed in the heated injector of the gas chromatograph.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for separating volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C, and a second ramp of 20°C/min to 250°C, held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Quantification: Based on the peak areas of the target thiol derivatives relative to the internal standard.
-
Sensory Perception Analysis: Rate-All-That-Apply (RATA)
This method allows a trained panel to evaluate the intensity of multiple sensory attributes of a product.
1. Panelist Training:
-
A panel of 8-12 individuals is trained to recognize and rate the intensity of specific aroma descriptors relevant to the product being tested (e.g., "guava," "passion fruit," "sweaty").
-
Reference standards for each attribute are provided to calibrate the panelists.
2. Sample Evaluation:
-
Wine samples are presented to the panelists in a controlled environment (odor-free, individual booths).
-
Samples are served at a standardized temperature in coded glasses.
-
Panelists are instructed to rate the intensity of all applicable descriptors on a continuous scale (e.g., a 10-cm line scale anchored from "not perceived" to "very intense").
3. Data Analysis:
-
The intensity ratings for each descriptor are collected from all panelists.
-
Statistical analysis, such as Analysis of Variance (ANOVA) and Pearson's correlation, is used to determine significant differences between samples and to correlate the sensory data with the instrumental measurements.
Visualizing the Correlation Workflow
The following diagrams illustrate the key workflows in correlating instrumental analysis with sensory perception.
References
A Comparative Guide to the Extraction of Polyfunctional Mercaptans
For researchers, scientists, and drug development professionals, the accurate quantification of polyfunctional mercaptans is critical. These highly reactive and often odorous compounds play significant roles in various fields, from the aroma profiles of food and beverages to their impact on the stability and efficacy of pharmaceuticals. The choice of extraction method is a pivotal step in the analytical workflow, directly influencing the accuracy, sensitivity, and reproducibility of results.
This guide provides a comparative overview of the most common extraction techniques for polyfunctional mercaptans: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction (HS-SPME). We present a summary of their quantitative performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist in selecting the optimal method for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for the different extraction methods based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in matrices, specific polyfunctional mercaptans analyzed, and analytical instrumentation used.
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | RSD (%) | Limit of Detection (LOD) (ng/L) | Reference |
| Solid-Phase Extraction (SPE) | 4-mercapto-4-methyl-2-pentanone (4-MMP), 3-mercaptohexanol (3-MH), 3-mercaptohexyl acetate (B1210297) (3-MHA) | Wine | 90-109 | 5-11 | 0.9 (4-MMP), 1 (3-MH), 17 (3-MHA) | [1][2] |
| 2-methyl-3-furanthiol (MF), 2-furfurylthiol (FFT), 4-MMP, 3-MHA, 3-MH | Wine | - | 1-20 | 0.2 (MF), 0.1 (FFT), 0.1 (MP), 0.3 (MHA), 2 (MH) | [3] | |
| Six polyfunctional thiols including 4MSP, 3S4MP, 3SH | Hops & Beer | 74-100 (Hops), 79-113 (Beer) | 2.8-8.4 | Below odor thresholds | [4][5] | |
| Four non-furan thiols and two furan (B31954) thiols | Red Wine | 87-101 (non-furan), 35-49 (furan) | - | - | [6] | |
| Liquid-Liquid Extraction (LLE) | General mercaptans | Hydrocarbon streams | - | - | - | [7][8] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Water | 60-105 | <15 | 0.6-21 | [9] | |
| Headspace Solid-Phase Microextraction (HS-SPME) | Volatile sulfur compounds | Wine | Acceptable | Acceptable | 0.05-10 µg/L | [10] |
| 19 sulfur compounds | Fruit Brandy | - | - | - | [11][12] | |
| 4-MMP, 3-MH, 3-MHA (after extractive alkylation) | Wine | 90-109 | 5-11 | 0.9 (4-MMP), 1 (3-MH), 17 (3-MHA) | [1][2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. It is crucial to optimize these protocols for specific applications and matrices.
Solid-Phase Extraction (SPE) with Derivatization
This method is widely used for the analysis of polyfunctional mercaptans in complex matrices like wine and beer. Derivatization is often essential to stabilize the reactive thiol group.
Materials:
-
SPE cartridges (e.g., Ag+ SPE cartridge or divinylbenzene-based)
-
Sample (e.g., 20 mL of beer)
-
Internal standard solution
-
Sodium chloride (NaCl)
-
Acetonitrile
-
Elution solvent (e.g., 10 g/L thioglycerol in dichloromethane)
-
Derivatizing agent (e.g., PFBBr)
Procedure:
-
Sample Preparation: To a 50 mL glass centrifuge tube, add 6 g of NaCl, 20 mL of beer, 20 mL of dichloromethane, and 20 µL of the internal standard solution. Shake the mixture for 15 minutes. After centrifugation at 1800 x g for 15 minutes, collect the organic phase.[13]
-
SPE Cartridge Conditioning: Condition a silver ion SPE cartridge with 6 mL of dichloromethane.[13]
-
Sample Loading: Load the beer extract onto the conditioned SPE cartridge at a flow rate of 2 mL/min.[13]
-
Washing: Rinse the cartridge sequentially with 10 mL of dichloromethane and 20 mL of acetonitrile.[13]
-
Elution: Reverse the cartridge and elute the polyfunctional thiols with 6 mL of 10 g/L thioglycerol in dichloromethane at a flow rate of 0.66 mL/min.[13]
-
Derivatization (In-Cartridge): For in-cartridge derivatization, after sample loading and washing, pass a solution of pentafluorobenzyl bromide (PFBBr) and a strong base through the cartridge. Allow the reaction to proceed for a set time (e.g., 20 minutes at room temperature).[3]
-
Final Elution: Elute the derivatized thiols with an appropriate solvent.
-
Analysis: The eluate is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique based on the differential solubility of analytes between two immiscible liquid phases. While extensively used in the petroleum industry for mercaptan removal, its application for trace-level quantification of polyfunctional mercaptans in complex aqueous matrices can be challenging due to emulsion formation and lower selectivity compared to SPE.[14][15]
Materials:
-
Sample containing mercaptans
-
Immiscible organic solvent (e.g., dichloromethane, hexane)
-
Aqueous phase (e.g., water, buffer solution)
-
Separatory funnel
Procedure:
-
Sample and Solvent Addition: Place the aqueous sample in a separatory funnel. Add a specific volume of an immiscible organic solvent.
-
Extraction: Stopper the funnel and shake vigorously for a set period to allow for the partitioning of the mercaptans into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Collection: Drain the organic layer containing the extracted mercaptans.
-
Drying and Concentration: The organic extract is typically dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated before analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many polyfunctional mercaptans.
Materials:
-
SPME fiber assembly with an appropriate coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating and agitation unit (optional but recommended)
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, the addition of salt (e.g., NaCl) can improve the extraction efficiency of polar analytes.[16]
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a specific temperature (e.g., 35°C) for a set time (e.g., 30 minutes) to allow the volatile mercaptans to partition into the headspace.[12]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes onto the fiber coating.[12]
-
Desorption and Analysis: Retract the fiber and introduce it into the hot injector of a GC-MS system, where the trapped analytes are thermally desorbed and analyzed.
Mandatory Visualization
Caption: Experimental workflows for the extraction of polyfunctional mercaptans.
Caption: Logical comparison of key attributes of extraction methods.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improved solid-phase extraction procedure for the isolation and in-sorbent pentafluorobenzyl alkylation of polyfunctional mercaptans. Optimized procedure and analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. US4562300A - Mercaptan extraction process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 15. rocker.com.tw [rocker.com.tw]
- 16. benchchem.com [benchchem.com]
Unraveling Structure-Activity Relationships: A Comparative Guide to QSAR of Mercapto-Alcohols and Related Thiol-Containing Compounds
For researchers, scientists, and professionals in drug development, understanding the quantitative structure-activity relationship (QSAR) is pivotal for designing novel therapeutic agents. This guide provides a comparative analysis of QSAR studies on two distinct classes of thiol-containing compounds: C-21 mercapto hydrocortisone (B1673445) derivatives as anti-inflammatory agents and cysteine-containing peptides as antioxidants. By examining the molecular descriptors and experimental methodologies, we aim to provide a comprehensive overview to inform future drug design efforts.
The core principle of QSAR lies in the correlation of the physicochemical properties of a series of compounds with their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. In this guide, we delve into the specifics of QSAR models developed for mercapto-functionalized steroids and small peptides, highlighting the key structural features that govern their therapeutic potential.
Comparison of QSAR Models for Thiol-Containing Compounds
Two notable QSAR studies form the basis of our comparison. The first investigates C-21 mercapto hydrocortisone derivatives and their ability to inhibit interleukin-6 (IL-6) cytokine synthesis, a key process in inflammation. The second study explores the antioxidant capacity of cysteine-containing di- and tripeptides. The key parameters of these studies are summarized below.
| Feature | Study 1: C-21 Mercapto Hydrocortisone Derivatives | Study 2: Cysteine-Containing Di- and Tripeptides |
| Biological Activity | Anti-inflammatory (IL-6 Cytokine Inhibition) | Antioxidant Activity |
| Compound Series | 19 C-21 mercapto hydrocortisone derivatives | 19 dipeptides and 19 tripeptides containing cysteine |
| Key Molecular Descriptors | Spectral mean absolute deviation from reciprocal squared geometrical matrix (SpMAD_RG), H autocorrelation of lag 3 weighted by i state (H3s) | 1D and 2D molecular descriptors providing information on structure, shape, size, charge, polarity, and solubility |
| Statistical Model | Multiple Linear Regression (MLR) | Multiple Linear Regression (MLR) |
| Model Performance (Dipeptides) | Not explicitly stated in abstract | R² (training set) = 0.947, R² (test set) = 0.804[1][2] |
| Model Performance (Tripeptides) | Not explicitly stated in abstract | R² (training set) = 0.863, R² (test set) = 0.789[3] |
Table 1: Comparison of two QSAR studies on thiol-containing compounds.
The QSAR model for the C-21 mercapto hydrocortisone derivatives suggests that the spatial arrangement and electronic properties of the molecules are crucial for their anti-inflammatory activity.[4][5][6] In contrast, the QSAR models for cysteine-containing peptides indicate that a combination of various structural and physicochemical properties influences their antioxidant potential.[1][2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and applying QSAR models. Below are outlines of the key experimental protocols relevant to the compared studies.
Measurement of IL-6 Cytokine Inhibition
The biological activity of the C-21 mercapto hydrocortisone derivatives was assessed by their ability to inhibit the production of the pro-inflammatory cytokine IL-6.[4][6] While the specific cell line and stimulation method are not detailed in the abstract, a general protocol for such an assay is as follows:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), is cultured under standard conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and secretion of IL-6.
-
Treatment: The stimulated cells are treated with varying concentrations of the test compounds (mercapto-hydrocortisone derivatives).
-
Incubation: The cells are incubated for a specific period to allow for IL-6 production.
-
Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8] The results are then used to determine the inhibitory concentration (e.g., IC50) for each compound.
Determination of Antioxidant Activity
For the cysteine-containing peptides, the antioxidant activity was the measured biological endpoint.[1][2][3] A common method for determining antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The general steps are:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: The test compounds (cysteine-containing peptides) are added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark for a set period.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance corresponds to the scavenging of the DPPH radical by the antioxidant.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical QSAR workflow and a simplified signaling pathway relevant to the anti-inflammatory action of the studied compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of QSARs for cysteine-containing di- and tripeptides with antioxidant activity:influence of the cysteine position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medwin Publishers | QSAR Studies on Some C-21 Mercapto Derivatives as Anti-Pulmonary Inflammatory Agents [medwinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Comparison of IL‐6 measurement methods with a special emphasis on COVID‐19 patients according to equipment and sample type - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Mercapto-3-methyl-1-hexanol
For researchers and drug development professionals, ensuring laboratory safety and compliance is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 3-mercapto-3-methyl-1-hexanol, a thiol compound known for its potent odor and potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to take appropriate safety measures. Thiols are malodorous and can cause skin and eye irritation.[1][2] All work should be conducted in a certified chemical fume hood.[3][4]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and related compounds.
| Property | Value | Source |
| This compound | ||
| CAS Number | 307964-23-4 | [5] |
| Molecular Weight | 148.27 g/mol | [5] |
| Boiling Point | 220.55 °C (estimated) | [6] |
| Flash Point | 87.20 °C (estimated) | [6] |
| 3-Mercapto-1-hexanol | ||
| CAS Number | 51755-83-0 | |
| Molecular Weight | 134.24 g/mol | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 |
Step-by-Step Disposal and Decontamination Procedures
The primary disposal method for this compound and associated waste is through a licensed hazardous waste disposal service.[2] Do not pour this chemical down the drain. [2][7]
Experimental Protocol: Decontamination of Thiol-Containing Glassware
-
Initial Rinse : Immediately after use and within the fume hood, rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the thiol residue.
-
Bleach Bath : Submerge the rinsed glassware in a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution.[2][3] The bleach bath should be in a labeled, secondary container and kept inside the fume hood.[3]
-
Soaking : Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[3][4]
-
Final Cleaning : After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory cleaning procedures.[3]
-
Bleach Bath Disposal : The used bleach solution should be collected and disposed of as hazardous waste.[4]
Waste Segregation and Collection
Liquid Waste:
-
Collect all unused this compound and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Store the container in a well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[1][2]
Solid Waste:
-
Place all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, into a sealed plastic bag.[4]
-
This bag should then be placed in a separate, labeled container for solid hazardous waste.[2][4]
Odor Control:
-
To neutralize volatile thiols during reactions or evaporations, vent the exhaust through a bleach trap.[3][4] A bleach trap can be constructed by filling a gas bubbler with a bleach solution.[3]
Spill Management
-
Small Spills : For minor spills, cover the area with an inert absorbent material (e.g., sand, vermiculite).[1] Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4]
-
Large Spills : In the event of a larger spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[4]
Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-MERCAPTO-3-METHYL-1-HEXANOL
This guide provides immediate, essential safety and logistical information for handling 3-MERCAPTO-3-METHYL-1-HEXANOL in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1]
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Body Protection | Wear appropriate protective clothing and chemical-resistant gloves to prevent skin exposure.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Ensure adequate ventilation, such as working in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and emergency measures.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult an ophthalmologist.[1][2]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Spill Management:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[2]
-
Use personal protective equipment during cleanup.[2]
-
For small spills, absorb with an inert material such as sand or vermiculite.[4][5]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Liquid Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container.[5]
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled container for solid hazardous waste.[5]
Disposal Method:
-
The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, dispose of the waste through a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain.[5]
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C7H16OS |
| Molecular Weight | 148.27 g/mol [6] |
| Boiling Point | 220.55 °C @ 760.00 mm Hg (estimated)[7] |
| Flash Point | 189.00 °F / 87.20 °C (estimated)[7] |
| Vapor Pressure | 0.023000 mmHg @ 25.00 °C (estimated)[7] |
| Water Solubility | 1133 mg/L @ 25 °C (estimated)[7] |
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
